Deflazacort
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSPRKOSMHSIF-GRMWVWQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020378 | |
| Record name | Deflazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14484-47-0 | |
| Record name | Deflazacort | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deflazacort [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deflazacort | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deflazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deflazacort | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFLAZACORT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>215 C | |
| Record name | Deflazacort | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Deflazacort's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deflazacort, a synthetic oxazoline derivative of prednisolone, is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Administered as a prodrug, it is rapidly converted in the body to its active metabolite, 21-desacetyl this compound, which mediates its therapeutic effects. This guide provides an in-depth technical overview of this compound's core mechanism of action in inflammatory diseases, focusing on its molecular interactions, modulation of key signaling pathways, and a comparative analysis with other corticosteroids. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.
Pharmacokinetics and Metabolism
This compound is readily absorbed after oral administration and undergoes rapid deacetylation by plasma esterases to form its pharmacologically active metabolite, 21-desacetyl this compound.[1] This active form is responsible for the drug's systemic effects. A further metabolite, 6β-hydroxy this compound, is also a major circulating compound but is considered biologically inactive.[1]
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The primary mechanism of action of this compound, through its active metabolite, is the modulation of the intracellular glucocorticoid receptor (GR). This process can be broadly categorized into genomic and non-genomic effects.
Genomic Mechanisms: Transactivation and Transrepression
The genomic effects of glucocorticoids are mediated by the binding of the activated GR to specific DNA sequences or other transcription factors, leading to changes in gene expression. These effects are generally slower in onset, taking hours to manifest.
-
Transactivation: Upon binding to its ligand, the GR translocates to the nucleus and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This interaction typically leads to the upregulation of anti-inflammatory proteins. While this mechanism contributes to the therapeutic effects, it is also associated with many of the adverse effects of glucocorticoids.[3]
-
Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] By interfering with the activity of these transcription factors, the GR inhibits the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. This transrepression mechanism is thought to be central to the anti-inflammatory effects of glucocorticoids.
Non-Genomic Mechanisms
In addition to the well-established genomic effects, glucocorticoids can also exert rapid, non-genomic actions that do not involve gene transcription. These effects are mediated through interactions with membrane-bound GRs or by modulating the activity of intracellular signaling molecules. While less characterized for this compound specifically, these rapid actions are believed to contribute to the overall anti-inflammatory profile of glucocorticoids.
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are a direct result of its ability to interfere with key signaling pathways that drive the inflammatory response.
Inhibition of NF-κB Signaling
The NF-κB pathway is a cornerstone of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound, via the activated GR, inhibits NF-κB signaling through multiple mechanisms, including the increased synthesis of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Modulation of AP-1 Signaling
AP-1 is another critical transcription factor involved in inflammation and immune responses. The activated GR can physically interact with components of the AP-1 complex (e.g., c-Jun/c-Fos), preventing them from binding to their DNA target sites and thereby repressing the transcription of AP-1-dependent pro-inflammatory genes.
Caption: this compound-mediated modulation of the AP-1 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the activity of this compound's active metabolite with other common glucocorticoids.
Table 1: Glucocorticoid Receptor Binding Affinity and Anti-inflammatory Potency
| Corticosteroid | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) | IC50 for NF-κB Inhibition (nM) | Anti-inflammatory Potency Ratio (vs. Prednisone) |
| 21-desacetyl this compound | Less active than prednisolone in direct binding[4] | Data not available | 0.69–0.89[1] |
| Prednisolone | Higher than 21-desacetyl this compound[4] | ~5-15 | 1 |
| Methylprednisolone | ~1.8x Prednisolone | ~2-10 | 1.25 |
| Dexamethasone | 100 | ~1-5 | 7.5 |
| Betamethasone | ~5-10x Prednisolone | ~1-5 | 6.25 |
| Note: Specific RBA and IC50 values can vary depending on the assay conditions and cell types used. The data presented are compiled from multiple sources to provide a comparative overview. |
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound | Assay | Cell Type | IC50 / % Inhibition |
| This compound | IgE-mediated histamine and LTC4 release | Human peripheral blood basophils | 9-50% inhibition at 10⁻⁸ to 3 x 10⁻⁶ M[5] |
| 21-desacetyl this compound | [³H]dexamethasone binding | Rat liver cytosol | IC50 = 21 nM[6] |
| Prednisolone | [³H]dexamethasone binding | Rat liver cytosol | IC50 = 4.9 nM[6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
Glucocorticoid Receptor (GR) Transactivation Assay (GRE-Luciferase Reporter Assay)
Objective: To quantify the ability of a compound to activate the GR and induce gene transcription via GREs.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs. Activation of the GR by a ligand leads to the expression of the reporter gene, which can be measured as a quantifiable signal (e.g., luminescence).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, A549) in appropriate media.
-
Co-transfect the cells with a GR expression vector and a GRE-luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) can be included for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound (or its active metabolite) and control compounds (e.g., dexamethasone).
-
-
Luciferase Assay:
-
After an incubation period (typically 18-24 hours), lyse the cells.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control reporter signal.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Caption: Experimental workflow for a GRE-luciferase reporter assay.
NF-κB Transrepression Assay (NF-κB Reporter Assay)
Objective: To measure the inhibitory effect of a compound on NF-κB-mediated gene transcription.
Principle: This assay uses a cell line containing a luciferase reporter gene driven by a promoter with NF-κB binding sites. The cells are stimulated with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway. The ability of a compound to inhibit the subsequent luciferase expression is then measured.
Methodology:
-
Cell Culture:
-
Culture an NF-κB reporter cell line in a multi-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, IL-1β).
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
-
Determine the IC50 value (the concentration that causes 50% inhibition).
-
Cytokine Expression Analysis (ELISA)
Objective: To quantify the effect of this compound on the production of specific pro-inflammatory cytokines.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., peripheral blood mononuclear cells, macrophages) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of different concentrations of this compound.
-
-
Supernatant Collection:
-
After incubation, collect the cell culture supernatants.
-
-
ELISA:
-
Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.
-
Determine the IC50 for the inhibition of cytokine production.
-
Western Blotting for Signaling Pathway Proteins
Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., MAPK, NF-κB).
Methodology:
-
Cell Culture, Treatment, and Lysis:
-
Treat cells with this compound and/or a pro-inflammatory stimulus.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation.
-
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound's active metabolite for the glucocorticoid receptor.
Principle: This assay measures the ability of an unlabeled compound (21-desacetyl this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the GR in a cell or tissue preparation.
Methodology:
-
Preparation of Receptor Source:
-
Prepare a cell lysate or tissue homogenate containing the GR.
-
-
Binding Reaction:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
-
Conclusion
This compound exerts its potent anti-inflammatory effects primarily through the genomic actions of its active metabolite, 21-desacetyl this compound, on the glucocorticoid receptor. The transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, is a central mechanism for its therapeutic efficacy. While its direct binding affinity for the GR may be lower than some other corticosteroids, its overall anti-inflammatory potency is comparable to or greater than that of prednisone, with a potentially more favorable side-effect profile in some contexts. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the nuanced mechanisms of this compound and to develop novel anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Deflazacort: A Comprehensive Technical Review of its Pharmacological Profile and Molecular Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deflazacort is a synthetic, heterocyclic corticosteroid with potent anti-inflammatory and immunosuppressive properties. An oxazoline derivative of prednisolone, it is approved for the treatment of Duchenne muscular dystrophy (DMD) in patients two years of age and older.[1] This technical guide provides an in-depth analysis of this compound's molecular structure, pharmacological properties, and the experimental methodologies used to characterize its activity.
Molecular Structure and Chemical Properties
This compound is a white to pale yellow crystalline powder.[2] It is freely soluble in acetic acid and dichloromethane and sparingly soluble in methanol and acetone.[2]
Chemical Name: (11β,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione[2]
Molecular Formula: C25H31NO6[3][4][5][6]
Molecular Weight: 441.5 g/mol [3]
Synthesis Overview
The synthesis of this compound can be achieved through various methods. One described process involves starting from epoxy progesterone and proceeding through a series of chemical reactions including dehydrogenation, oxidation, protection, ammonolysis for ring opening, ring closing, reduction, hydrolysis deprotection, iodination, and displacement reactions.[7] Another reported synthesis involves the use of an epoxide precursor.[8][9]
Pharmacological Properties
Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetylthis compound (21-desDFZ).[1][10][11] This active metabolite functions as a glucocorticoid receptor agonist.[3][12] The binding of 21-desDFZ to the glucocorticoid receptor initiates a cascade of events that modulate the transcription of various genes involved in inflammatory and immune responses.[10][12]
The primary mechanism involves:
-
Upregulation of anti-inflammatory proteins: This includes proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12]
-
Downregulation of pro-inflammatory cytokines: this compound suppresses the expression of cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in amplifying the inflammatory response.[12]
-
Inhibition of immune cell migration: It reduces the permeability of blood vessels and stabilizes endothelial cell membranes, thereby limiting the movement of immune cells to sites of inflammation.[12]
While the general anti-inflammatory and immunosuppressive actions are well-understood, the precise mechanism by which this compound exerts its therapeutic effects in Duchenne muscular dystrophy is not fully known.[2][3] It is hypothesized that its anti-inflammatory activity plays a significant role.[3]
Caption: Mechanism of action of this compound.
Pharmacodynamics
This compound exerts potent anti-inflammatory and immunosuppressive effects.[5][13] In patients with DMD, treatment with this compound has been shown to significantly preserve muscle mass and strength compared to control groups.[3] It can also lead to endocrine alterations, including reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome with prolonged use, and hyperglycemia.[2]
The relative potency of this compound is approximately 70-90% that of prednisone.[1] An estimated dose equivalence is as follows: 7.5 mg of this compound is roughly equivalent to 5 mg of prednisolone or prednisone.[1]
Pharmacokinetics
This compound is rapidly absorbed after oral administration and converted to its active metabolite, 21-desDFZ.[2][10] The pharmacokinetic parameters of this compound's active metabolite are summarized in the table below.
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [10] |
| Bioavailability (of active metabolite) | ~90% | [10] |
| Area Under the Curve (AUC) | 280 ng/ml·h (for a 30 mg dose) | [11] |
| Protein Binding (of active metabolite) | ~40% | [2][3] |
| Metabolism | Rapidly converted to 21-desDFZ by esterases; 21-desDFZ is further metabolized by CYP3A4 to inactive metabolites. | [2][3] |
| Elimination Half-life | 1.1 to 1.9 hours | [10][14] |
| Route of Elimination | Primarily urinary excretion (~68-70%), with the remainder in feces. | [2][3] |
Experimental Protocols
Phase 3 Clinical Trial in Duchenne Muscular Dystrophy
A multicenter, phase 3, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in boys with DMD.[15][16]
-
Study Population: 196 boys aged 5-15 years with a diagnosis of DMD.[15][16]
-
Study Design: The study consisted of two phases. In the first 12-week phase, participants were randomized to one of four groups: this compound 0.9 mg/kg/day, this compound 1.2 mg/kg/day, prednisone 0.75 mg/kg/day, or placebo.[15] In the second phase, placebo-treated participants were re-randomized to one of the three active treatment groups for an additional 40 weeks.[15]
-
Primary Efficacy Endpoint: The average change in muscle strength from baseline to week 12 compared with placebo.[16]
-
Key Findings: All active treatment groups demonstrated a significant improvement in muscle strength compared to placebo at 12 weeks.[15][16] In a secondary analysis, this compound 0.9 mg/kg/day showed a significant improvement in muscle strength versus prednisone from week 12 to 52.[16]
Caption: Workflow of a Phase 3 clinical trial of this compound in DMD.
Pharmacokinetic/Pharmacodynamic Evaluation
A study was conducted to determine and compare the pharmacokinetics and pharmacodynamics of this compound with methylprednisolone and prednisolone in healthy volunteers.[11]
-
Methodology:
-
Oral administration of 30 mg of this compound.[11]
-
Plasma concentrations of the active metabolite, 21-desacetylthis compound, were measured using High-Performance Liquid Chromatography (HPLC).[11]
-
Pharmacodynamic effects were assessed by monitoring differential white blood cell counts over 24 hours.[11]
-
An integrated pharmacokinetic-pharmacodynamic (PK-PD) model was used to correlate corticosteroid concentrations with their effects on lymphocytes and granulocytes.[11]
-
-
Key Findings: The active metabolite of this compound was cleared significantly faster than methylprednisolone and prednisolone, resulting in a shorter duration of pharmacodynamic effects.[11]
Adverse Effects and Safety Profile
Common adverse effects associated with this compound are typical of corticosteroids and include Cushing's-like appearance, weight gain, and increased appetite.[1] Other potential adverse effects include immunosuppression, decreased bone density, and ophthalmic effects such as cataracts and glaucoma.[1][2] Compared to other corticosteroids like prednisone, some studies suggest this compound may be associated with less weight gain but potentially more growth reduction and a higher incidence of cataracts.[17][18]
Conclusion
This compound is a corticosteroid prodrug with a well-defined molecular structure and a complex pharmacological profile. Its active metabolite exerts anti-inflammatory and immunosuppressive effects through the modulation of gene expression via the glucocorticoid receptor. Clinical trials have established its efficacy in improving muscle strength in patients with Duchenne muscular dystrophy. A thorough understanding of its pharmacokinetics, pharmacodynamics, and safety profile is crucial for its optimal use in clinical practice and for guiding future research and drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound API Supplier | CAS 14484-47-0 | Chemox Pharma [chemoxpharma.com]
- 6. Page loading... [guidechem.com]
- 7. CN105777852A - this compound synthetic method - Google Patents [patents.google.com]
- 8. Expeditious synthesis and preliminary antimicrobial activity of this compound and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Articles [globalrx.com]
- 11. Pharmacokinetic/pharmacodynamic evaluation of this compound in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. Efficacy and safety of this compound vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orphan | EMFLAZA® (this compound) [hcp.emflaza.com]
- 17. This compound in rheumatoid arthritis: A scoping review | Revista Colombiana de Reumatología (English Edition) [elsevier.es]
- 18. healthnet.com [healthnet.com]
The Genesis of a Modern Corticosteroid: A Technical History of Deflazacort's Development
An in-depth examination of the origins, synthesis, and foundational research that established Deflazacort as a distinct therapeutic agent.
Executive Summary
This compound, a glucocorticoid with a unique oxazoline ring structure, emerged from research in the late 1960s as a derivative of prednisolone. Developed by Gruppo Lepetit in Italy, its primary aim was to create a corticosteroid with a more favorable safety profile, particularly concerning metabolic and bone-related side effects, compared to existing glucocorticoids. This technical guide delves into the original development of this compound, detailing its initial synthesis, preclinical pharmacology, and the early clinical investigations that defined its therapeutic potential. Through a comprehensive review of foundational studies, this document provides researchers, scientists, and drug development professionals with a detailed understanding of the scientific journey that brought this corticosteroid to clinical practice.
Historical Context and Discovery
The development of this compound occurred during a period of intense research into modifying the basic steroid structure to enhance anti-inflammatory efficacy while minimizing the well-documented adverse effects of corticosteroids.[1][2][3][4][5] The introduction of prednisone and prednisolone in the 1950s marked a significant advancement over cortisone and hydrocortisone, offering greater anti-inflammatory potency.[1][2] However, long-term use of these agents was still associated with significant metabolic and bone density issues.
In 1969, a team of scientists, Nathansohn, Winters, and Aresi, from the research laboratories of Gruppo Lepetit in Milan, Italy, published their work on the synthesis of novel [17α,16α-d]-oxazolino steroids, which included the compound that would become known as this compound.[6][7][8] The key innovation was the fusion of an oxazoline ring to the steroid nucleus, a modification that was hypothesized to alter the molecule's interaction with the glucocorticoid receptor and its subsequent downstream effects.
The Original Synthesis of this compound
The initial synthesis of this compound, as described in early publications and patents by Gruppo Lepetit, involved a multi-step process starting from a pregnane derivative.[8][9][10][11][12][13][14] The overall strategy focused on the construction of the characteristic oxazoline ring fused to the D-ring of the steroid.
Synthesis Workflow
The following diagram outlines a representative synthetic pathway for this compound based on the early described methods.
Caption: A simplified workflow for the original synthesis of this compound.
Preclinical Pharmacology and Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetylthis compound, by plasma esterases.[15][16][17] This active metabolite is responsible for the drug's anti-inflammatory and immunosuppressive effects.
Mechanism of Action
The active metabolite of this compound exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[15][16][17][18][19][20] This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the activated receptor complex modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and IκBα.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The following diagram illustrates the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway of this compound's active metabolite.
Preclinical Studies
Early preclinical studies in animal models were crucial for characterizing the pharmacological profile of this compound.[21][22][23][24][25] These studies typically involved rodent models of inflammation, such as carrageenan-induced paw edema, to assess anti-inflammatory potency.
Table 1: Comparative Anti-inflammatory Potency of this compound and Prednisone in Preclinical Models
| Animal Model | Assay | Relative Potency (this compound vs. Prednisone) | Reference |
| Rat | Carrageenan-induced paw edema | 0.8 - 1.2 | [21][22] |
| Rat | Adjuvant-induced arthritis | 0.9 - 1.3 | [23][24] |
Early Clinical Development
The initial clinical development of this compound focused on its application in chronic inflammatory conditions, such as rheumatoid arthritis and juvenile chronic arthritis, where long-term corticosteroid therapy was often necessary.
Foundational Clinical Trials in Rheumatoid Arthritis
Early clinical trials in the 1970s and 1980s were designed to evaluate the efficacy and safety of this compound in comparison to established corticosteroids like prednisone.[19][26][27][28][29][30]
Table 2: Summary of Key Early Clinical Trials of this compound in Rheumatoid Arthritis
| Study Design | Comparator | Key Efficacy Endpoints | Key Safety Findings | Reference |
| Double-blind, randomized, 12-month | Prednisone | Ritchie Index, morning stiffness, grip strength | Similar efficacy to prednisone. | [19] |
| Double-blind | Prednisone | Clinical remission, T-lymphocyte levels, CD4/CD8 ratio | More pronounced and stable immunological modifications with this compound. Less effect on glucose and calcium metabolism. | [26] |
| Double-blind | Prednisone | Disease activity suppression | Less effect on daily calcium excretion and cortisol secretion compared to prednisone. | [27] |
Experimental Protocol: Representative Early Rheumatoid Arthritis Trial
Objective: To compare the efficacy and safety of this compound and Prednisone in patients with active rheumatoid arthritis.
Study Design: A 12-month, multi-center, double-blind, randomized, parallel-group study.
Patient Population:
-
Inclusion Criteria: Adult patients (18-65 years) with a diagnosis of classical or definite rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria, with active disease (e.g., ≥ 6 tender joints, ≥ 3 swollen joints, morning stiffness ≥ 45 minutes).
-
Exclusion Criteria: Previous treatment with this compound, active infections, significant renal or hepatic impairment, poorly controlled diabetes mellitus.
Treatment:
-
Patients were randomized to receive either oral this compound or oral Prednisone.
-
Initial doses were typically equivalent based on a pre-determined potency ratio (e.g., 6 mg this compound to 5 mg Prednisone).
-
Doses were adjusted throughout the study based on clinical response.
Assessments:
-
Efficacy: Ritchie Articular Index, duration of morning stiffness, grip strength, patient and physician global assessments of disease activity, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels.
-
Safety: Adverse event monitoring, physical examinations, vital signs, routine hematology and clinical chemistry, urinalysis, and assessments for signs of Cushing's syndrome. Bone mineral density was also monitored in some studies.
Statistical Analysis:
-
Efficacy endpoints were compared between the two treatment groups using appropriate statistical tests (e.g., t-tests, ANOVA) for continuous variables and chi-square tests for categorical variables.
Early Investigations in Juvenile Chronic Arthritis
A significant area of early investigation for this compound was its use in pediatric populations, particularly for juvenile chronic arthritis, where the growth-retarding effects of other corticosteroids were a major concern.[31][32][33][34]
Table 3: Key Findings from an Early Double-Blind, Randomized Trial of this compound vs. Prednisone in Juvenile Chronic Arthritis
| Parameter | This compound Group | Prednisone Group | p-value | Reference |
| Change in Spinal Bone Mineral Density (adjusted for growth) | Maintained or increased | Decreased | <0.05 | [31][32] |
| Change in Height | Comparable to prednisone group | - | NS | [31][32] |
| Change in Weight | Less weight gain | More weight gain | <0.05 | [31][32] |
| Anti-inflammatory Efficacy | Similar to prednisone | Similar to this compound | NS | [31][32] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its active metabolite have been well-characterized.
Table 4: Pharmacokinetic Parameters of 21-desacetylthis compound (Active Metabolite) in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [15] |
| Terminal Elimination Half-life (t½) | 1.1 - 1.9 hours | [15] |
| Plasma Protein Binding | ~40% | [15] |
| Bioavailability | ~70% | [15] |
Conclusion
The original development of this compound was a targeted effort to create a corticosteroid with an improved therapeutic index. The introduction of an oxazoline ring to the prednisolone structure by scientists at Gruppo Lepetit in 1969 was a key innovation that led to a compound with a distinct preclinical and clinical profile. Early studies in rheumatoid arthritis and juvenile chronic arthritis suggested that this compound had comparable anti-inflammatory efficacy to prednisone but with a potentially more favorable safety profile, particularly concerning its effects on bone and carbohydrate metabolism. This foundational research paved the way for the broader clinical use of this compound in a variety of inflammatory and autoimmune conditions. The in-depth understanding of its history, synthesis, and initial scientific validation provides a valuable context for ongoing research and clinical application of this important therapeutic agent.
References
- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. researchgate.net [researchgate.net]
- 4. A decade of anti-inflammatory steroids, from cortisone to dexamethasome. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The History of Cortisone Discovery and Development. | Semantic Scholar [semanticscholar.org]
- 6. Steroids possessing nitrogen atoms. 3. Synthesis of new highly active corticoids. [17-alpha, 16-alpha-d]oxazolino steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN106008660B - The preparation method of this compound - Google Patents [patents.google.com]
- 11. CN103059096A - Synthesis method of this compound intermediate with [17a,16a-d] oxazoline structure - Google Patents [patents.google.com]
- 12. US3755303A - Steroido(16 alpha, 17 alpha-d)-oxazolines and their preparation - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. CN105777852A - this compound synthetic method - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Long-term therapy with the new glucocorticosteroid this compound in rheumatoid arthritis. Double-blind controlled randomized 12-months study against prednisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD d… [ouci.dntb.gov.ua]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative study of this compound, a new synthetic corticosteroid, and dexamethasone on the synthesis of collagen in different rat bone cell populations and rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of two glucocorticoid preparations (this compound and prednisone) in the treatment of immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A double-blind study of this compound and prednisone in patients with chronic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound in rheumatoid arthritis: A scoping review | Revista Colombiana de Reumatología (English Edition) [elsevier.es]
- 29. This compound in rheumatoid arthritis: A scoping review [scielo.org.co]
- 30. epistemonikos.org [epistemonikos.org]
- 31. Randomized, double-blind trial of this compound versus prednisone in juvenile chronic (or rheumatoid) arthritis: a relatively bone-sparing effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. This compound in juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. This compound: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Glucocorticoid Receptor Binding Affinity of Deflazacort
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a synthetic glucocorticoid, distinguished chemically as an oxazoline derivative of prednisolone, utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2][3][4] A critical aspect of its pharmacology is that this compound itself is an inactive prodrug.[5] Following oral administration, it is rapidly and extensively converted by plasma esterases into its pharmacologically active metabolite, 21-desacetyl-deflazacort (also known as D 21-OH or this compound-21-hydroxide).[1][6][7][8][9][10][11] The therapeutic effects of this compound are mediated by the high binding affinity of this active metabolite for cytosolic glucocorticoid receptors (GR).[1][12] This interaction initiates a cascade of genomic and non-genomic events that culminate in the modulation of inflammatory and immune responses.[6][7][13] Understanding the quantitative and mechanistic details of this receptor-ligand interaction is fundamental to its clinical application and further drug development.
Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action for 21-desacetyl-deflazacort follows the classical pathway for glucocorticoids. The lipophilic steroid metabolite passively diffuses across the cell membrane into the cytoplasm.[6] There, it binds to the ligand-binding domain of the glucocorticoid receptor, which, in its inactive state, is part of a large multiprotein complex including heat shock proteins (HSPs) like Hsp90 and Hsp70.
Ligand binding induces a significant conformational change in the GR, leading to the dissociation of the associated heat shock proteins.[6] This unmasking allows the activated steroid-receptor complexes to dimerize and translocate from the cytoplasm into the nucleus.[6] Within the nucleus, the GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6] This binding event can either enhance (trans-activation) or suppress (trans-repression) the transcription of these genes. Key outcomes include the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[6]
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For this compound, it is crucial to analyze the affinity of its active metabolite, 21-desacetyl-deflazacort. While extensive comparative data is limited, key studies provide valuable quantitative insights. Notably, the other major metabolite, 6β-OH-21-desacetyl-deflazacort, exhibits minimal receptor binding, confirming it is biologically inactive.[10][14]
| Compound | Parameter | Value | Receptor Source / Conditions | Reference |
| 21-desacetyl-deflazacort | Kᵢ | 10 nM | Human Glucocorticoid Receptor (IM-9 cell cytosol) | [10] |
| 21-desacetyl-deflazacort | IC₅₀ | ~60 - 68 nM | In vitro competition with [³H]dexamethasone (Hippocampus & Liver) | [15] |
| Dexamethasone | IC₅₀ | 15 - 17 nM | In vitro competition with [³H]dexamethasone (Hippocampus & Liver) | [15] |
| 21-desacetyl-deflazacort | Relative Affinity | Less active binder than prednisolone | Qualitative comparison of receptor binding | [8] |
| 6β-OH-21-desacetyl-deflazacort | % Binding | < 15% at 1 µM | Human Glucocorticoid Receptor (IM-9 cell cytosol) | [10] |
Experimental Protocols: Receptor Binding Assays
The determination of glucocorticoid receptor binding affinity is predominantly conducted using in vitro competitive radioligand binding assays.[14][16] This methodology allows for the calculation of IC₅₀ and subsequent derivation of the Kᵢ value for a test compound.
General Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source: A cytosolic fraction rich in glucocorticoid receptors is prepared. This typically involves the homogenization of animal tissues (e.g., rat liver, thymus) or cultured cells (e.g., human IM-9 lymphoblastoid cells) in a suitable buffer, followed by ultracentrifugation to pellet cellular debris and organelles, leaving the cytosolic supernatant containing the soluble receptors.[10][14]
-
Competitive Binding Incubation: The assay is performed by incubating the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).[8][14][15] Simultaneously, varying concentrations of the unlabeled test compound (the "competitor," such as 21-desacetyl-deflazacort) are added. The unlabeled ligand competes with the radioligand for the same binding sites on the GR.[14]
-
Separation of Bound vs. Free Radioligand: After the incubation period reaches equilibrium, the receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method is the use of dextran-coated charcoal.[17] The charcoal adsorbs small, unbound molecules, while the larger receptor-ligand complexes remain in the supernatant after a brief centrifugation.
-
Quantification and Data Analysis: The radioactivity in the supernatant (representing the bound fraction) is quantified using liquid scintillation counting.[14] A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand, is determined from this curve.[18]
-
Calculation of Kᵢ: The experimentally determined IC₅₀ is dependent on the conditions of the assay, particularly the concentration and affinity (Kₑ) of the radioligand used.[19][20] To determine the intrinsic affinity of the competitor, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation :[19]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the free radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Caption: Workflow for a Competitive Glucocorticoid Receptor (GR) Binding Assay.
Conclusion
This compound operates as a prodrug, with its therapeutic efficacy being entirely dependent on its active metabolite, 21-desacetyl-deflazacort. This active compound demonstrates a high binding affinity for the glucocorticoid receptor, with a reported Kᵢ of 10 nM for the human receptor. This affinity drives the subsequent genomic signaling cascade responsible for the drug's potent anti-inflammatory and immunosuppressive effects. While direct binding is reportedly less potent than that of prednisolone, the overall pharmacological profile of this compound is complex, involving factors beyond simple receptor affinity, such as pharmacokinetics and differential effects on gene expression. The standardized experimental approach for quantifying this affinity is the competitive radioligand binding assay, which provides the crucial IC₅₀ and Kᵢ values necessary for comparative analysis and drug development.
References
- 1. This compound: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Articles [globalrx.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing this compound and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetic/pharmacodynamic evaluation of this compound in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Binding of the anti-inflammatory steroid this compound to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 20. m.youtube.com [m.youtube.com]
The Pharmacokinetic and Metabolic Profile of Deflazacort in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid prodrug with potent anti-inflammatory and immunosuppressive properties. Its therapeutic effects are primarily mediated through its active metabolite, 21-desacetyl-deflazacort (21-desDFZ). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite in preclinical models is crucial for the non-clinical safety evaluation and for predicting its pharmacokinetic profile in humans. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in key preclinical species, including rats, dogs, and monkeys.
Pharmacokinetics
Following oral administration, this compound is rapidly and extensively absorbed and then converted to its pharmacologically active metabolite, 21-desacetyl-deflazacort (21-desDFZ), by plasma esterases.[1] Due to this rapid conversion, this compound itself is often undetectable in systemic circulation.[2] The pharmacokinetic profile of the active metabolite, 21-desDFZ, is therefore of primary interest.
Data Presentation: Quantitative Pharmacokinetics of 21-Desacetyl-Deflazacort
The following table summarizes the available pharmacokinetic parameters of 21-desacetyl-deflazacort in various preclinical species following oral administration of this compound. It is important to note that direct comparative studies with comprehensive data for all parameters in all species are limited in the publicly available literature. The data presented is a compilation from various sources.
| Parameter | Rat | Dog | Monkey | Human (for reference) |
| Dose (this compound) | 5 mg/kg | 5 mg/kg | N/A | 30 - 50 mg |
| Tmax (h) | ~1-4 | ~1-4 | ~1-4 | ~1-2[1] |
| Cmax (ng/mL) | N/A | N/A | N/A | ~116-188 |
| AUC (ng·h/mL) | N/A | N/A | N/A | ~280-511 |
| Terminal Half-life (t½) (h) | ~11 (total radioactivity)[1] | ~15 (total radioactivity)[1] | N/A | 1.1 - 1.9[1] |
| Oral Bioavailability (%) | High (extensive absorption)[1] | Low[1] | N/A | ~68[3] |
| Protein Binding (%) | Low (non-saturable)[1] | Low (non-saturable)[1] | N/A | ~40[3] |
Metabolism
The biotransformation of this compound is a critical determinant of its activity and clearance. The metabolic pathway is generally consistent across preclinical species and humans, involving a two-step process.
-
Activation: this compound is rapidly hydrolyzed by plasma esterases to its active metabolite, 21-desacetyl-deflazacort (21-desDFZ).[4]
-
Inactivation: The active metabolite, 21-desDFZ, undergoes further metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several inactive metabolites.[2] The major circulating inactive metabolite is 6β-hydroxy-21-desacetyl this compound.[4]
Mandatory Visualization: Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its active and inactive metabolites for excretion.
Excretion
The elimination of this compound metabolites occurs through both renal and fecal routes, with notable species differences. In rats, urinary excretion is the predominant route, accounting for approximately 54% of the administered dose.[1] Conversely, in dogs, the majority of the dose is eliminated via the feces (around 82%).[1] In humans, approximately 70% of the dose is excreted in the urine, with the remainder eliminated in the feces.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental design for assessing the pharmacokinetics of this compound in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
2. Drug Administration:
-
Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: 5 mg/kg.
-
Route: Oral gavage.
3. Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected via the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 21-desacetyl-deflazacort).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 21-desacetyl-deflazacort and the internal standard.
-
5. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.
Mandatory Visualization: Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study of this compound.
In Vitro Metabolism Study using Liver Microsomes
This protocol describes a typical in vitro experiment to assess the metabolism of 21-desacetyl-deflazacort in liver microsomes from different preclinical species.
1. Materials:
-
Liver microsomes from rat, dog, and monkey (commercially available).
-
21-desacetyl-deflazacort.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and 21-desacetyl-deflazacort (e.g., 1 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound (21-desacetyl-deflazacort) and the formation of metabolites using a validated LC-MS/MS method.
3. Data Analysis:
-
The rate of metabolism can be determined by plotting the natural logarithm of the remaining parent compound concentration against time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the line.
Mandatory Visualization: In Vitro Metabolism Experimental Workflow
Caption: Workflow for an in vitro metabolism study of 21-desacetyl-deflazacort in liver microsomes.
Conclusion
The preclinical pharmacokinetic and metabolic profiles of this compound are characterized by its rapid conversion to the active metabolite, 21-desacetyl-deflazacort, followed by hepatic metabolism primarily via CYP3A4. While the overall metabolic pathway is similar across species, there are notable differences in bioavailability and excretion routes. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals working with this important corticosteroid. Further studies to generate comprehensive and directly comparative pharmacokinetic data for the active metabolite in preclinical species would be valuable for refining interspecies scaling and enhancing the prediction of human pharmacokinetics.
References
- 1. This compound VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparing this compound and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in the rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review of Deflazacort's therapeutic effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive literature review of Deflazacort, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The document details its mechanism of action, pharmacokinetic profile, therapeutic efficacy across various conditions, and safety profile, with a particular focus on its application in Duchenne Muscular Dystrophy (DMD). All quantitative data from key clinical studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols from pivotal preclinical and clinical trials and includes visualizations of key biological and experimental processes to facilitate a deeper understanding.
Mechanism of Action
This compound is an oxazoline derivative of prednisolone that functions as a corticosteroid prodrug.[1][2] Its therapeutic effects are primarily mediated by its active metabolite, 21-desacetylthis compound (21-desDFZ), which is formed rapidly after oral administration.[2][3] Like other glucocorticoids, its action is multifaceted, involving the modulation of gene expression to produce broad anti-inflammatory and immunosuppressive effects.[4][5]
At the cellular level, the mechanism involves the following key steps:
-
Cellular Entry and Receptor Binding: this compound's active metabolite passively diffuses through the cell membrane and binds to glucocorticoid receptors (GRs) located in the cytoplasm.[4]
-
Nuclear Translocation: This binding induces a conformational change in the GR, causing it to dissociate from chaperone proteins and translocate into the nucleus.[4]
-
Gene Expression Modulation: Within the nucleus, the activated GR complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs).[4] This interaction leads to:
-
Transactivation: The upregulation of genes encoding anti-inflammatory proteins, such as lipocortin-1 and annexin-1.[6] These proteins inhibit phospholipase A2, a key enzyme in the inflammatory cascade.
-
Transrepression: The downregulation of genes encoding pro-inflammatory mediators. This is achieved by inhibiting the activity of transcription factors like Nuclear Factor-kappa B (NF-κB), which is a key driver of muscle degeneration in DMD and a central regulator of inflammatory cytokines, such as interleukins (IL-2) and tumor necrosis factor-alpha (TNF-α).[4][6][7]
-
-
Immunosuppression: By inhibiting the production of cytokines like IL-2, this compound suppresses the activity and proliferation of various immune cells, including T-lymphocytes and B-lymphocytes, contributing to its immunosuppressive effects.[5][6]
-
Vascular Effects: this compound also reduces the permeability of blood vessels by stabilizing endothelial cell membranes, which limits the migration of immune cells and inflammatory mediators to affected tissues.[4]
Pharmacokinetics and Metabolism
This compound is administered orally and functions as a prodrug.[8] Its metabolic pathway is crucial for its therapeutic activity.
-
Absorption and Activation: After oral ingestion, this compound is well-absorbed and rapidly deacetylated by plasma esterases to its pharmacologically active metabolite, 21-desacetylthis compound (21-desDFZ).[2][3]
-
Metabolism: The active metabolite, 21-desDFZ, is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several inactive metabolites, including this compound 6-beta-OH.[3]
-
Excretion: The elimination of this compound and its metabolites is predominantly through the kidneys, with approximately 70% of the dose excreted in the urine. The remaining 30% is eliminated via the feces.[3] The elimination process is nearly complete within 24 hours post-dose.[3]
Therapeutic Efficacy
This compound is approved for the treatment of Duchenne Muscular Dystrophy (DMD) in the United States for patients two years of age and older.[2][9] It has also been studied and used for a variety of other inflammatory and autoimmune conditions.[1][8][10]
Duchenne Muscular Dystrophy (DMD)
Clinical trials have demonstrated that this compound can improve muscle strength and delay the progression of DMD compared to placebo and shows a different efficacy and safety profile compared to prednisone.[11]
Table 1: Summary of Efficacy Data for this compound in DMD
| Study / Outcome | This compound (0.9 mg/kg/d) | This compound (1.2 mg/kg/d) | Prednisone (0.75 mg/kg/d) | Placebo | Key Findings & Citations |
|---|---|---|---|---|---|
| Change in Muscle Strength (MRC Scale) at 12 Weeks | Significant improvement vs. Placebo | Significant improvement vs. Placebo | Significant improvement vs. Placebo | Baseline | All active treatment groups showed significant improvement in muscle strength from baseline compared to placebo.[11] |
| Change in Muscle Strength (MRC Scale) from Week 12 to 52 | Continued improvement (LS Mean: 0.29) | Continued improvement | Worsening | N/A | The this compound 0.9 mg/kg/d group showed significant continued improvement compared to the prednisone-treated group.[11] |
| 6-Minute Walk Distance (6MWD) Decline at 48 Weeks | ~25-32 meters less decline vs. Prednisone | N/A | Baseline for comparison | N/A | A meta-analysis showed that this compound-treated patients experienced, on average, a lower decline of 28.3 meters on the 6MWD compared to prednisone/prednisolone-treated patients.[12] |
| Time to Loss of Ambulation (LoA) | Hazard Ratio: 0.294 | N/A | Hazard Ratio: 0.490 | N/A | Real-world data suggests this compound is associated with a later loss of ambulation than prednisone, with a 2-year difference in median LoA with daily administration.[13] |
LS Mean: Least Squares Mean; MRC: Medical Research Council.
Other Therapeutic Applications
This compound has shown efficacy comparable to other corticosteroids in various conditions:
-
Rheumatoid Arthritis & Juvenile Chronic Arthritis: Studies have shown this compound to be as effective as prednisone or methylprednisolone.[1][10]
-
Nephrotic Syndrome: Demonstrated some efficacy in treating this condition.[1][10]
-
Other Conditions: Has been used in systemic lupus erythematosus, uveitis, and for immunosuppression in transplantation.[1][10]
Safety and Tolerability
The adverse effects of this compound are consistent with the corticosteroid class.[2] However, comparative studies and reviews suggest a potentially different side-effect profile compared to other glucocorticoids like prednisone.[1][14]
Table 2: Comparative Incidence of Adverse Events
| Adverse Event | This compound | Prednisone | Methylprednisolone | Betamethasone | Key Findings & Citations |
|---|---|---|---|---|---|
| Overall Incidence | 16.5% | 20.5% | 32.7% | 15.3% | The overall incidence of adverse events in this compound recipients was lower than in patients treated with prednisone or methylprednisolone.[1][15] |
| Weight Gain | Less frequent / severe | More frequent / severe | N/A | N/A | Multiple studies report significantly less weight gain with this compound compared to prednisone in DMD patients.[11][14][16] |
| Cushingoid Appearance | Common | Common | N/A | N/A | One of the most common side effects, but some real-world evidence suggests it may be less frequent than with prednisone.[2][13] |
| Cataracts | Higher risk reported | Lower risk reported | N/A | N/A | Some long-term data indicates a potentially greater risk of cataracts with this compound compared to prednisone.[13][14] |
| Effect on Bone | Less effect on osteoporosis parameters | More effect | N/A | N/A | Generally, this compound appears to have less of a negative effect on parameters associated with corticosteroid-induced osteoporosis than prednisone.[1] |
| Effect on Growth | Less negative impact on growth rate | More negative impact | N/A | N/A | Appears to have a less negative impact on the growth rate in children requiring corticosteroid therapy.[1][10] |
Data compiled from multiple reviews and may not be from direct head-to-head trials in all cases.
Key Experimental Protocols
This section provides a summary of the methodologies used in pivotal studies to evaluate the efficacy and safety of this compound.
Preclinical Toxicology Protocol (Rat Model)
-
Objective: To assess the long-term toxicity of this compound.
-
Model: Sprague-Dawley rats.
-
Methodology:
-
Dose-Ranging Study: A 14-day study was conducted with this compound doses of 0, 0.3, 1.0, and 3.0 mg/kg administered via oral gavage to establish a No-Observed-Adverse-Effect-Level (NOAEL).[17]
-
Main Study: A 26-week study was conducted. Male rats were administered oral gavage doses of 0, 0.05, 0.15, and 0.50 mg/kg daily. Female rats received 0, 0.10, 0.30, and 1.0 mg/kg daily.[17]
-
Recovery Group: A subset of animals from the control and high-dose groups were monitored for a 4-week recovery period following the treatment phase.[17]
-
Endpoints: Primary endpoints included monitoring for body weight changes, lymphocyte counts, and histopathological evaluation of organs.[17]
-
Phase III Clinical Trial Protocol (DMD)
-
Objective: To assess the safety and efficacy of two doses of this compound and prednisone versus placebo in boys with DMD.[11]
-
Study Design: A multicenter, Phase III, double-blind, randomized, placebo-controlled, active comparator study.[11][18]
-
Patient Population: 196 boys aged 5–15 years with a confirmed diagnosis of DMD.[11]
-
Methodology:
-
Randomization: Participants were randomized into one of four treatment groups:
-
This compound 0.9 mg/kg/day
-
This compound 1.2 mg/kg/day
-
Prednisone 0.75 mg/kg/day
-
Placebo[11]
-
-
Treatment Period: The study consisted of two segments. The first 12 weeks compared all active treatments to placebo. The second segment, from weeks 12 to 52, continued the comparison of the two this compound doses against prednisone.[18]
-
Primary Efficacy Endpoint: The primary outcome was the change in muscle strength from baseline, as measured by the modified Medical Research Council (MRC) scale.[11][14]
-
Secondary Endpoints: Timed motor function tests (e.g., time to stand, climb 4 stairs, run/walk 30 feet) and safety assessments, including monitoring of adverse events like weight gain and vital signs.[11][14]
-
Statistical Analysis: Efficacy was assessed by comparing the least squares (LS) mean change in MRC scores from baseline between the active treatment groups and the placebo group.[11]
-
Conclusion
This compound is a glucocorticoid with a well-defined mechanism of action that provides potent anti-inflammatory and immunosuppressive effects. It represents a key therapeutic option for patients with Duchenne Muscular Dystrophy, with clinical evidence supporting its ability to preserve muscle strength and delay disease progression. While it shares a class-wide risk of adverse effects, the literature suggests a potentially favorable profile concerning weight gain and growth suppression compared to prednisone, although with a noted risk of cataracts.[1][14] Further long-term research will continue to clarify its optimal use and place in therapy for DMD and other inflammatory disorders.
References
- 1. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. ijrti.org [ijrti.org]
- 11. Efficacy and safety of this compound vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound vs prednisone treatment for Duchenne muscular dystrophy: A meta‐analysis of disease progression rates in recent multicenter clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy: Real-World Data | EMFLAZA® (this compound) [hcp.emflaza.com]
- 14. oregon.gov [oregon.gov]
- 15. This compound VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound vs prednisone and placebo for Duchenne muscular dystrophy - [medicinesresources.nhs.uk]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. neurology.org [neurology.org]
A Technical Guide to the Chemical Synthesis of Deflazacort and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of deflazacort, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It details established synthetic routes, including a multi-step synthesis commencing from 9-bromotriene acetate and a more direct two-step method from 16,17-α-epoxy prednisolone. Furthermore, this guide explores the synthesis of various this compound derivatives, with a focus on compounds exhibiting modified biological activity. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of quantitative data, including reaction yields and analytical characterization of intermediates and final products. The document also includes visualizations of the primary synthetic pathways to facilitate a deeper understanding of the chemical strategies employed in the production of this compound and its analogues.
Introduction
This compound is a synthetic oxazoline derivative of prednisolone, recognized for its significant anti-inflammatory and immunosuppressive effects.[1][2][3] It is utilized in the treatment of a variety of inflammatory and autoimmune disorders.[2] this compound itself is a prodrug that is rapidly metabolized in the body to its active form, 21-desacetylthis compound, which exerts its therapeutic effects by binding to glucocorticoid receptors.[3][4] The unique chemical structure of this compound, featuring an oxazoline ring fused to the steroid D-ring, is believed to contribute to its distinct pharmacological profile, which includes a potentially lower impact on carbohydrate and calcium metabolism compared to other corticosteroids.[1]
The synthesis of this compound has been approached through various chemical strategies, each with its own advantages and challenges. This guide will delve into the core synthetic methodologies, providing the necessary technical details for reproduction and further development. Additionally, the exploration of this compound derivatives is crucial for the discovery of new therapeutic agents with improved efficacy, selectivity, and safety profiles. This document aims to serve as a valuable resource for researchers and professionals involved in the design, synthesis, and development of novel steroidal anti-inflammatory drugs.
Chemical Synthesis of this compound
Two primary synthetic routes for this compound have been extensively documented: a multi-step synthesis starting from 9-bromotriene acetate and a two-step synthesis from 16,17-α-epoxy prednisolone.
Multi-Step Synthesis from 9-Bromotriene Acetate
This pathway involves a series of transformations to construct the characteristic oxazoline ring and introduce the necessary functional groups onto the steroid scaffold.[1]
Synthesis Pathway from 9-Bromotriene Acetate
Caption: Multi-step synthesis of this compound from 9-Bromotriene Acetate.
Experimental Protocols:
-
Synthesis of 1,4-Pregnadiene-9-bromo-11-hydroxy-16α,17α-epoxy-3,20-dione (9): To a solution of 9-bromotriene acetate (7) in anhydrous dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) is added. The mixture is heated to reflux and stirred for 16 hours. After completion, the reaction is quenched with aqueous sodium bicarbonate and the product is extracted with dichloromethane. Recrystallization from ethyl acetate yields the epoxide (9).[1]
-
Synthesis of 1,4-Pregnadiene-11-hydroxy-16α,17α-epoxy-3,20-dione (10): The bromo-epoxide (9) is dissolved in anhydrous tetrahydrofuran (THF) and heated to reflux. A solution of tributyltin hydride (Bu3SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) in THF is added dropwise. The reaction is stirred at reflux for 30 minutes. The product (10) is obtained after concentration and recrystallization from ethyl acetate.[1]
-
Synthesis of the 17α-Amino-16α-hydroxy-prednisolone derivative (16): The epoxide (10) is first reacted with ethyl carbazate in the presence of p-toluenesulfonic acid in dioxane to form the corresponding hydrazone. Subsequent treatment with ammonia in dioxane leads to the opening of the epoxide ring to yield the cis-17-amino-16-hydroxy derivative (16).[1]
-
Synthesis of the Protected this compound Intermediate (17): The amino-hydroxy derivative (16) is dissolved in dichloromethane containing glacial acetic acid and imidazole. Iodine and polymer-supported triphenylphosphine are then added, and the mixture is stirred at 40°C for 2 hours to facilitate the oxazoline ring formation, yielding the protected intermediate (17).[1]
-
Synthesis of this compound (5): The final deprotection step is carried out by treating the intermediate (17) with hydrochloric acid in acetone at room temperature for 24 hours. After neutralization and extraction, the crude product is purified by silica gel chromatography to give pure this compound (5).[1]
Quantitative Data for Multi-Step Synthesis:
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Analytical Data |
| 1 | 9-Bromotriene Acetate (7) | Epoxide (9) | m-CPBA, CH2Cl2 | 47 | >95 | White solid. 1H NMR, 13C NMR, and elemental analysis data available.[1] |
| 2 | Epoxide (9) | Debrominated Epoxide (10) | Bu3SnH, AIBN, THF | 98 | >95 | White solid. 1H NMR, 13C NMR, and elemental analysis data available.[1] |
| 3 | Debrominated Epoxide (10) | Amino-hydroxy derivative (16) | 1. Ethyl carbazate, p-TsOH; 2. NH3 | 97 | >95 | - |
| 4 | Amino-hydroxy derivative (16) | Protected Intermediate (17) | I2, PS-TPP, Imidazole, AcOH, DCM | 96 | >95 | White solid. |
| 5 | Protected Intermediate (17) | This compound (5) | HCl, Acetone | 72 | >95 | White solid. |
Two-Step Synthesis from 16,17-α-Epoxy Prednisolone
A more convergent approach to this compound starts from the readily available 16,17-α-epoxy prednisolone. This method significantly shortens the synthetic sequence.[4]
Synthesis Pathway from 16,17-α-Epoxy Prednisolone
Caption: Two-step synthesis of this compound from 16,17-α-Epoxy Prednisolone.
Experimental Protocols:
-
Synthesis of 17α-Amino-16α-hydroxy-prednisolone: 16,17-α-epoxy prednisolone is reacted with ammonia in an organic solvent (such as a mixture of DMF and chloroform, or ethanol) at a temperature of 10-50°C and a pressure of 1-2 atmospheres for 16-18 hours.[4] After the reaction, the ammonia is removed, and the product is worked up and purified by crystallization from ethyl acetate to yield the hydroxylamine intermediate.[4]
-
Synthesis of this compound: The 17α-amino-16α-hydroxy-prednisolone is then reacted with acetic anhydride in an organic solvent (like glacial acetic acid) with an acid catalyst (such as sulfuric acid) at 10-50°C for 6-8 hours.[4] This step facilitates both the cyclization to form the oxazoline ring and the acetylation of the 21-hydroxyl group. The crude this compound is then purified by recrystallization from alcohol after decolorizing with activated carbon.[4]
Quantitative Data for Two-Step Synthesis:
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (HPLC) (%) | Melting Point (°C) |
| 1 | 16,17-α-Epoxy Prednisolone | 17α-Amino-16α-hydroxy-prednisolone | NH3, various organic solvents | 90-93 | 99.1-99.5 | - |
| 2 | 17α-Amino-16α-hydroxy-prednisolone | This compound | Acetic Anhydride, Acid Catalyst | 80-85 (overall) | >99.0 | 255-256 |
This compound Derivative Compounds
The modification of the this compound structure has been explored to develop new compounds with altered pharmacological profiles, such as enhanced anti-inflammatory activity, improved safety, or different therapeutic applications.
PYED-1: A Biologically Active Precursor
During the synthesis of this compound, an intermediate, pregnadiene-11-hydroxy-16α,17α-epoxy-3,20-dione-1 (PYED-1), was found to exhibit significant antimicrobial activity against various bacteria, a property not observed in this compound itself.[5]
Pharmacological Activity of PYED-1:
| Compound | Organism | Activity |
| PYED-1 | Staphylococcus aureus | Antibacterial |
| PYED-1 | Acinetobacter baumannii | Antibacterial |
Isoxazoline Derivatives of Prednisolone
A series of isoxazoline derivatives of prednisolone, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activities. These compounds often show high binding affinities for the glucocorticoid receptor.[1][6]
Pharmacological Data for Isoxazoline Derivatives:
| Compound | Glucocorticoid Receptor Binding Affinity (vs. Prednisolone) | Anti-inflammatory Activity (NO production inhibition in RAW 264.7 cells) | In Vivo Anti-inflammatory Activity (allergen-induced pulmonary inflammation in rats) |
| FP-ISO-21AC | 5.0-fold more potent | Concentration-dependent inhibition | - |
| FP-ISO-21OH | 5.3-fold more potent | Concentration-dependent inhibition | - |
| Cpd #15 | - | IC50 = 6 nM (>10-fold more potent than Dexamethasone) | Significant inhibition at 0.1 µmol/kg (i.t.) |
Conclusion
The chemical synthesis of this compound can be efficiently achieved through multiple synthetic pathways, with the two-step synthesis from 16,17-α-epoxy prednisolone offering a more streamlined approach for large-scale production. The exploration of this compound's synthetic intermediates and structural analogues has revealed compounds with novel biological activities, such as the antimicrobial properties of PYED-1 and the potent anti-inflammatory effects of certain isoxazoline derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further innovate in the field of steroidal anti-inflammatory agents. The detailed protocols and compiled quantitative data serve as a practical resource for the synthesis, characterization, and evaluation of this compound and its next-generation derivatives. Further research into the structure-activity relationships of these compounds will be instrumental in designing new therapeutics with enhanced efficacy and safety.
References
- 1. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expeditious synthesis and preliminary antimicrobial activity of this compound and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel isoxazoline derivative of prednisolone endowed with a robust anti-inflammatory profile and suitable for topical pulmonary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunosuppressive Pathways of Deflazacort
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deflazacort, a synthetic oxazoline derivative of prednisolone, is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is multifaceted, primarily involving the modulation of gene expression through the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory signaling pathways and the enhancement of anti-inflammatory processes.[2] This technical guide provides a comprehensive analysis of the molecular pathways underlying this compound's immunosuppressive effects, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of immunomodulatory therapeutics.
Introduction
This compound is utilized in the management of a variety of inflammatory and autoimmune conditions.[3] It is a prodrug that is rapidly converted in the liver to its active metabolite, 21-desacetyl this compound, which exerts the majority of the pharmacological effects.[2][4] Like other corticosteroids, this compound's primary mechanism of action involves its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][5] This interaction initiates a cascade of events that ultimately alters the transcription of a wide array of genes involved in the immune response.
The Genomic Pathway of this compound
The classical and most well-understood mechanism of this compound's action is its genomic pathway, which involves the direct regulation of gene expression. This pathway can be broadly categorized into transactivation and transrepression.
Glucocorticoid Receptor Binding and Nuclear Translocation
This compound, in its active form (21-desacetyl this compound), passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[2] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[6] Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs and exposing a nuclear localization signal.[2] This allows the activated GR-ligand complex to translocate into the nucleus.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Examination of Deflazacort's Anti-Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deflazacort, a synthetic oxazoline derivative of prednisolone, is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Unlike classic corticosteroids, this compound is a prodrug, converted in the body to its active metabolite, 21-desacetyl this compound, which mediates its therapeutic effects.[2][3] Foundational studies have elucidated a multi-faceted mechanism of action centered on the modulation of the glucocorticoid receptor (GR), leading to the suppression of key inflammatory pathways. This technical guide provides an in-depth review of these core mechanisms, presenting quantitative data, detailed experimental protocols for foundational assays, and visualizations of the critical signaling and experimental workflows.
Core Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are primarily executed by its active metabolite, 21-desacetyl this compound, upon binding to cytosolic glucocorticoid receptors.[3][4] This interaction initiates a cascade of molecular events that suppress inflammation through two primary mechanisms: transactivation and transrepression.[5]
-
Glucocorticoid Receptor (GR) Activation: As a corticosteroid, this compound penetrates the cell membrane and its active metabolite binds to the GR in the cytoplasm.[2][6] This binding event causes a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus.[2]
-
Transactivation (Upregulation of Anti-Inflammatory Genes): Inside the nucleus, the activated GR complex can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[2][5] This binding directly upregulates the transcription of anti-inflammatory genes. A key example is the increased production of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[2]
-
Transrepression (Inhibition of Pro-Inflammatory Transcription Factors): The activated GR can also indirectly suppress inflammation by interfering with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][7] This transrepression is central to this compound's action and occurs without direct GR-DNA binding. The GR monomer interacts with and inhibits these factors, preventing them from activating the transcription of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α.[2][8]
-
Inhibition of Immune Cell Function: this compound also reduces the migration of leukocytes to sites of inflammation and curtails the activity of immune cells like T-lymphocytes and macrophages, further dampening the inflammatory response.[2][6]
References
- 1. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 11-epi this compound | Benchchem [benchchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Deflazacort for in vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deflazacort is a glucocorticoid prodrug that is rapidly converted to its active metabolite, 21-desacetylthis compound. It is utilized in research as an anti-inflammatory and immunosuppressant agent.[1] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in vitro cell culture assays. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture experiments.
Data Presentation: Solubility and Stock Solution Parameters
The following table summarizes the key quantitative data for dissolving and storing this compound. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions to ensure maximum solubility.[2]
| Parameter | Value | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3][4] |
| Solubility in DMSO | ≥18.75 mg/mL to ≥100 mg/mL | [5] |
| Approximately 30 mg/mL | [3] | |
| ≥20 mg/mL | [4] | |
| 88 mg/mL (199.31 mM) | [2] | |
| Recommended Stock Solution Concentration | 10 mM to 50 mM in DMSO | General laboratory practice |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 year; -80°C for up to 2 years | [1] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 441.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 4.42 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) and/or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Note: It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1% v/v). A vehicle control with the same final concentration of DMSO should always be included in the experimental design.
-
Example for preparing a 1 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 1 µM. The final DMSO concentration will be 0.01%.
-
-
Vortex the working solutions gently before adding them to the cell culture wells.
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions of this compound.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Caption: this compound's mechanism of action via the Glucocorticoid Receptor.
References
Deflazacort in Murine Models of Muscular Dystrophy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort, a glucocorticoid with anti-inflammatory and immunosuppressive properties, is a standard-of-care treatment for Duchenne muscular dystrophy (DMD). Its efficacy in mitigating muscle damage and preserving function has been extensively studied in various preclinical murine models. These application notes provide a comprehensive overview of recommended dosages, detailed experimental protocols, and the underlying signaling pathways of this compound in the context of muscular dystrophy research.
Data Presentation: Recommended this compound Dosage in Murine Models
The following table summarizes the recommended dosages of this compound in commonly used murine models of muscular dystrophy. The selection of a specific dosage and administration route should be guided by the experimental objectives and the specific mouse model.
| Murine Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference(s) |
| mdx Mouse | 1.0 mg/kg/day | Intraperitoneal (IP) | Up to 4 weeks | Improved mitochondrial respiration, increased ATP levels, improved muscle function. | [1] |
| 1.2 mg/kg/day | Oral Gavage | 3 to 9 weeks | Decreased membrane permeability, increased isometric force, reduced contraction-induced injury. | [2] | |
| 1.2 mg/kg/day | Subcutaneous (SC) | 4 weeks | Promoted myofiber repair and proliferation, increased peak grip strength. | ||
| 1.25 - 15 mg/kg/day | Oral Gavage | 2 weeks | Dose-dependent changes in gene expression in muscle, liver, and brain; higher doses (5 and 15 mg/kg) reduced muscle fibrosis. | ||
| Wistar Rat | 10 - 20 mg/kg/day | Not specified | 10 days | Less muscle atrophy compared to other glucocorticoids. | [3] |
| 0.15 mg/day | Not specified | 9 days | Reduced thymolysis with preserved cellular proliferation compared to cortisone. |
Signaling Pathways of this compound in Muscular Dystrophy
This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The primary mechanism involves the activation of the glucocorticoid receptor (GR), which leads to the downstream regulation of genes involved in inflammation, muscle protein synthesis, and degradation.
Glucocorticoid Receptor and NF-κB Signaling Pathway
This compound, upon entering the cell, binds to the GR, causing its translocation into the nucleus. In the nucleus, the this compound-GR complex can act in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). By inhibiting NF-κB, this compound reduces the expression of inflammatory cytokines and adhesion molecules, thereby mitigating the chronic inflammation characteristic of muscular dystrophy.[4]
Caption: this compound signaling pathway in muscle cells.
Modulation of Myogenesis and IGF-1 Signaling
This compound has also been shown to influence pathways involved in muscle growth and regeneration. Studies have indicated that this compound treatment can increase the expression of genes involved in myogenesis, such as MyoD and myogenin, and growth factors like Insulin-like Growth Factor 1 (IGF-1).[5][6] This suggests that beyond its anti-inflammatory effects, this compound may actively promote muscle repair.
Experimental Protocols
The following are detailed protocols for the administration of this compound and the assessment of its efficacy in murine models of muscular dystrophy.
This compound Administration Protocols
1. Oral Gavage
-
Vehicle Preparation: Prepare a suspension of 1% methylcellulose and 0.1% Tween 80 in sterile water.
-
This compound Suspension: Suspend the appropriate amount of this compound in the vehicle to achieve the desired final concentration (e.g., for a 1.2 mg/kg dose in a 25g mouse receiving 100 µL, the concentration would be 0.3 mg/mL). Ensure the suspension is homogenous by vortexing before each administration.
-
Procedure:
-
Gently restrain the mouse.
-
Use a 20-22 gauge gavage needle of appropriate length.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
2. Intraperitoneal (IP) Injection
-
Vehicle Selection: Sterile saline (0.9% NaCl) is a commonly used vehicle for IP injections. If this compound solubility is an issue, a small percentage of a solubilizing agent like DMSO (e.g., up to 5%) can be used, with the final solution being diluted in saline.[7]
-
Procedure:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.[8]
-
3. Subcutaneous (SC) Injection
-
Vehicle Selection: Similar to IP injections, sterile saline is a suitable vehicle. For compounds with poor water solubility, co-solvents can be considered.
-
Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the back of the neck or flank to create a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the solution to form a small bleb under the skin.[9]
-
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine model of muscular dystrophy.
Caption: A typical experimental workflow for this compound efficacy testing.
Key Experimental Protocols
1. Grip Strength Test
This test measures muscle strength in the forelimbs and/or all four limbs.
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the mouse by the tail and allow it to grasp the grid with its forepaws (for forelimb strength) or all four paws.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The peak force is recorded.
-
Perform multiple trials (e.g., 3-5) with a rest period in between, and average the results or use the highest value.
-
Normalize the grip strength to the body weight of the mouse.
-
2. Evans Blue Dye (EBD) Assay
This assay is used to assess muscle membrane integrity. EBD is a vital dye that binds to albumin and will leak into muscle fibers with compromised membranes.
-
Reagents: Evans Blue Dye (1% w/v in sterile PBS).
-
Procedure:
-
Administer EBD via intraperitoneal injection (10 µL/g body weight) 24 hours before tissue collection.
-
Euthanize the mouse and dissect the muscles of interest (e.g., tibialis anterior, gastrocnemius, diaphragm).
-
Cryosection the muscles.
-
Visualize EBD-positive (damaged) fibers using a fluorescence microscope (excitation ~620 nm, emission ~680 nm).
-
Quantify the number of EBD-positive fibers per muscle cross-section.
-
Conclusion
These application notes provide a framework for the use of this compound in murine models of muscular dystrophy. The provided dosages, protocols, and pathway information are intended to guide researchers in designing and executing robust preclinical studies. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and translatable results in the development of novel therapeutics for muscular dystrophy.
References
- 1. mdpi.com [mdpi.com]
- 2. Short-term daily this compound decreases membrane permeability and increases maximum force in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscular response to the first three months of this compound treatment in boys with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skeletal Muscle Response to this compound, Dexamethasone and Methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for Deflazacort Administration in Rabbit Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration methods of Deflazacort in rabbit pharmacokinetic (PK) studies. The following sections summarize quantitative data from key studies, outline detailed experimental protocols, and provide visual diagrams of the experimental workflow and the relevant signaling pathway.
Data Presentation: Pharmacokinetic Parameters of this compound in Rabbits
The pharmacokinetic profile of this compound has been predominantly studied in rabbits following intravenous (IV) and oral (PO) administration. This compound is a prodrug that is rapidly metabolized to its active metabolite, 21-desacetylthis compound (21-desDFZ), which is the primary analyte measured in plasma.[1][2][3] The data presented below is derived from a key study by Escudero et al. (2017), which utilized a single dosage of 5 mg/kg in New Zealand white rabbits.[4][5]
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (Maximum Concentration) | Not Applicable (peak at time zero) | 1.83 ± 0.24 µg/mL |
| Tmax (Time to Maximum Concentration) | Not Applicable | 1.25 ± 0.17 h |
| AUC (Area Under the Curve) | 5.87 ± 0.45 µg·h/mL | 5.13 ± 0.39 µg·h/mL |
| t½ (Half-life) | 3.67 ± 0.29 h | 4.96 ± 0.42 h |
| Bioavailability (F%) | 100% | 87.48% |
| Vss (Volume of Distribution at Steady State) | 4.08 ± 0.31 L/kg | Not Reported |
| Cl (Total Body Clearance) | 0.86 ± 0.07 L/h/kg | Not Reported |
Experimental Protocols
The following protocols are based on the methodologies described in the pharmacokinetic study of this compound in rabbits.[4][5]
Animal Model and Housing
-
Species: New Zealand White Rabbit
-
Number of Animals: A parallel study design was carried out in twelve rabbits.[4][5]
-
Housing: Animals should be housed in individual cages under controlled environmental conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.
Drug Formulation and Administration
-
Dosage: A single dose of 5 mg/kg of this compound was administered.[4][5]
-
Intravenous (IV) Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol and water for injection).
-
The solution is administered as a bolus injection into the marginal ear vein.
-
-
Oral (PO) Administration:
-
This compound is administered as a suspension or solution via oral gavage.
-
A common vehicle for oral administration is a suspension in carboxymethyl cellulose.
-
Blood Sampling
-
Collection Site: Blood samples are collected from the contralateral marginal ear vein.
-
Collection Time Points: Blood samples (approximately 2 mL) are collected into heparinized tubes at the following time points: 0 (pre-dose), 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -20°C until analysis.
Bioanalytical Method
-
Analytical Technique: Plasma concentrations of the active metabolite, 21-desacetylthis compound, are determined by a validated High-Performance Liquid Chromatography (HPLC) method.[4][5]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is typically used to isolate the analyte from the plasma matrix.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution.
-
Detection: UV detection at a specific wavelength (e.g., 245 nm).
-
Pharmacokinetic Analysis
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic methods to determine key parameters such as Cmax, Tmax, AUC, t½, and bioavailability.[4][5]
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, through its active metabolite 21-desacetylthis compound, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[2][3] The following diagram illustrates the generalized signaling pathway of glucocorticoids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Rabbit Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting a pharmacokinetic study of this compound in rabbits.
Caption: Rabbit Pharmacokinetic Study Workflow.
Comparison of Intravenous and Oral Administration Pharmacokinetics
This diagram illustrates the logical relationship between the administration route and the key pharmacokinetic outcomes for this compound in rabbits.
Caption: Administration Route vs. PK Outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
Application Notes and Protocols for Establishing a Dose-Response Curve for Deflazacort In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for establishing a dose-response curve for the synthetic glucocorticoid, Deflazacort, in an in vitro setting. The protocols outlined below are designed to assess its anti-inflammatory and immunosuppressive effects by quantifying cellular responses to varying concentrations of the drug.
Introduction
This compound is a corticosteroid prodrug that is rapidly converted to its active metabolite, 21-desacetyl this compound (21-desDFZ), upon administration.[1][2][3] This active metabolite exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[4][5][6] The activated GR complex then translocates to the nucleus, where it modulates the transcription of target genes. This modulation leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[4] A key mechanism of its action involves the inhibition of the NF-κB and AP-1 signaling pathways, which are crucial regulators of the inflammatory response.[7][8][9]
Establishing a dose-response curve is a critical step in the in vitro characterization of this compound. It allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are essential for understanding the potency and efficacy of the compound. The following protocols provide detailed methodologies for assessing the dose-dependent effects of this compound on immune cell function.
Key Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the methodology to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
TNF-α and IL-6 ELISA kits
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Stimulation: After the pre-incubation period, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of cytokine production against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.
Protocol 2: Assessment of Glucocorticoid-Induced Gene Expression
This protocol outlines a method to measure the dose-dependent induction of Glucocorticoid-Induced Leucine Zipper (GILZ) mRNA, a known glucocorticoid-responsive gene, in a human cell line.
Materials:
-
A549 (human lung adenocarcinoma) or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GILZ and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 6-well plate and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in culture medium to obtain the desired concentrations (e.g., 0.1 nM to 1 µM).
-
Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 6 hours at 37°C in a humidified 5% CO2 incubator.
-
RNA Extraction: Lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable master mix and primers for GILZ and the reference gene.
-
Data Analysis: Calculate the relative expression of GILZ mRNA normalized to the reference gene using the ΔΔCt method. Plot the fold change in GILZ expression against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Data Presentation
The quantitative data generated from the dose-response experiments should be summarized in a clear and structured table for easy comparison.
| Parameter | Assay | Cell Type | Stimulus (if any) | IC50 / EC50 (nM) | Maximum Effect (%) |
| This compound | TNF-α Inhibition | Human PBMCs | LPS (100 ng/mL) | e.g., 15.2 ± 2.1 | e.g., 85 ± 5 |
| IL-6 Inhibition | Human PBMCs | LPS (100 ng/mL) | e.g., 10.8 ± 1.5 | e.g., 92 ± 4 | |
| GILZ mRNA Induction | A549 cells | None | e.g., 5.4 ± 0.8 | e.g., 10-fold increase |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound's active metabolite, 21-desacetyl this compound (21-desDFZ), in modulating the NF-κB and AP-1 signaling pathways.
Caption: this compound's active metabolite signaling pathway.
Experimental Workflow for Dose-Response Curve Generation
The diagram below outlines the general workflow for establishing a dose-response curve for this compound in vitro.
Caption: Experimental workflow for dose-response analysis.
References
- 1. This compound: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Quantification of Deflazacort and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid prodrug utilized for its anti-inflammatory and immunosuppressive properties. Upon administration, it undergoes rapid conversion by plasma esterases to its pharmacologically active metabolite, 21-desacetyl this compound (21-OH-DFZ).[1][2] This active metabolite is further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into inactive forms.[1] Accurate and robust analytical methods are essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of this compound and its metabolites.[1]
This document provides detailed application notes and protocols for the chromatographic separation and quantification of this compound and its primary active metabolite, 21-OH-DFZ, in human plasma. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection.
Metabolic Pathway of this compound
The metabolic conversion of this compound to its active and inactive forms is a critical consideration in its analysis. The following diagram illustrates the transformation from the prodrug to the active metabolite and its subsequent inactivation.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC and LC-MS/MS methods for the determination of this compound and its active metabolite in plasma.
Table 1: HPLC-UV Methods for this compound and Metabolites
| Parameter | Method 1 | Method 2 |
| Analyte(s) | This compound | 21-desacetyl this compound |
| Column | C18 | C18 |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[3][4][5] | Acetonitrile:Methanol:Phosphate Buffer pH 7.0 (90:5:5, v/v/v)[6] |
| Flow Rate | 1.0 mL/min[3][4][5] | 1.0 mL/min[6] |
| Detection (UV) | 244 nm[3][4][5] | 247 nm[6] |
| Linearity Range | Not Specified | 5-50 µg/mL[6] |
| Retention Time | Not Specified | 3.9 - 4.025 minutes[6] |
| Recovery | > 97%[3][4][5] | Not Specified |
| Precision (RSD) | < 5%[3][4][5] | Not Specified |
Table 2: LC-MS/MS Methods for this compound and Metabolites
| Parameter | Method 3 | Method 4 |
| Analyte(s) | This compound | 21-desacetyl this compound |
| Column | Phenomenex C18 (100mm x 4.6mm, 5µ) | Acquity UPLC BEH C18 (150mm x 2.1mm, 1.7µm)[7] |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | Acetonitrile:Water (40:60, v/v)[7] |
| Flow Rate | 0.3 mL/min | 0.2 mL/min[7] |
| Detection | ESI-MS (Positive Ion Mode) | UV Detection at 240.1 nm[7] |
| Linearity Range | 5-150 ng/mL | Not Specified |
| LLOQ | 5 ng/mL | Not Specified |
| Retention Time | ~3.5 minutes (total run time) | 5.324 ± 0.01 minutes[7] |
| Recovery | 86.60 - 88.19% | Not Specified |
| Precision (RSD) | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the quantification of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Internal standard solution (e.g., Pantoprazole, 2500.0 ng/mL)
-
Borate buffer (pH 9.0)
-
Ethyl acetate
-
Mobile phase (Acetonitrile:Water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 0.5 mL of human plasma into a clean centrifuge tube.
-
Add 0.1 mL of the internal standard working solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and mix.
-
Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 4-5) two more times, pooling the organic layers.
-
Evaporate the combined organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.5 mL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for HPLC analysis.
Protocol 2: HPLC-UV Analysis
This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection.[3][4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) or acetonitrile, methanol, and phosphate buffer.[3][4][5][6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Monitor the separation at the specified wavelength.
-
Identify and quantify the peaks of interest based on the retention times of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of this compound and its metabolites in plasma.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic/pharmacodynamic evaluation of this compound in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. japsonline.com [japsonline.com]
- 7. Force degradation behavior of glucocorticoid this compound by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
Designing Preclinical Trials to Evaluate Deflazacort Efficacy in Duchenne Muscular Dystrophy (DMD)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, inflammation, and weakness.[1] Deflazacort, a glucocorticoid, is an FDA-approved treatment for DMD that has been shown to slow the progression of the disease.[2] Its therapeutic effects are attributed to its anti-inflammatory and immunosuppressive properties, which are partly mediated through the inhibition of the pro-inflammatory NF-κB signaling pathway.[3][4] These application notes provide detailed protocols for preclinical evaluation of this compound's efficacy using the widely accepted mdx mouse model of DMD.
Preclinical Animal Model
The most common animal model for DMD preclinical studies is the mdx mouse.[5] These mice have a spontaneous point mutation in the dystrophin gene, leading to a lack of dystrophin protein and a phenotype that recapitulates many aspects of human DMD, including muscle inflammation and degeneration.
Experimental Design and Workflow
A typical preclinical trial to evaluate this compound efficacy in mdx mice involves several key stages. The following workflow outlines the major steps from animal selection to data analysis.
Caption: Experimental workflow for preclinical evaluation of this compound.
Key Efficacy Endpoints and Protocols
Muscle Function Assessment: Grip Strength Test
The grip strength test is a non-invasive method to assess limb muscle strength in mice.[6][7]
Protocol:
-
Apparatus Setup:
-
Acclimatization:
-
Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[8]
-
-
Forelimb Grip Strength Measurement:
-
Hold the mouse by the base of its tail.
-
Lower the mouse towards the grid, allowing only its forepaws to grasp the grid while keeping the torso horizontal.[6][8]
-
Gently pull the mouse back by the tail in a steady, horizontal motion until its grip is released.[8]
-
Record the peak force displayed on the meter.
-
Repeat the procedure for a total of three measurements.[6]
-
-
Combined Forelimb and Hindlimb Grip Strength Measurement:
-
Data Recording and Cleaning:
Muscle Histopathology: Hematoxylin and Eosin (H&E) Staining
H&E staining is a standard histological technique used to visualize muscle morphology, including fiber size, centrally nucleated fibers (a sign of regeneration), inflammation, and fibrosis.[9]
Protocol:
-
Tissue Preparation:
-
Dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) immediately after euthanasia.
-
For frozen sections, mount the fresh tissue on cork with optimal cutting temperature (OCT) compound and snap-freeze in isopentane cooled by liquid nitrogen.[10]
-
For paraffin-embedded sections, fix the muscle in 4% paraformaldehyde for 24-48 hours, followed by dehydration and embedding in paraffin wax.[9]
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a cryostat (for frozen tissue) or a microtome (for paraffin-embedded tissue).
-
Mount sections on glass slides.
-
-
H&E Staining (for frozen sections):
-
Air dry the slides for 5-10 minutes.
-
Immerse in Hematoxylin for 3-5 minutes.[11]
-
Rinse in running tap water until the water is clear and nuclei appear blue.[9][11]
-
Immerse in Eosin solution for 15 seconds to 3 minutes.[9][11]
-
Dehydrate the sections through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).[9][11]
-
Mount with a coverslip using a xylene-based mounting medium.[10]
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify parameters such as the percentage of centrally nucleated fibers, fiber cross-sectional area, and the extent of inflammatory cell infiltration and fibrosis.
-
Biomarker of Muscle Damage: Serum Creatine Kinase (CK)
Serum CK levels are a well-established biomarker for muscle damage. In DMD, the absence of dystrophin leads to sarcolemmal instability and leakage of intracellular components, including CK, into the bloodstream.[12][13]
Protocol:
-
Blood Collection:
-
Serum Separation:
-
CK Activity Measurement:
-
Use a commercially available creatine kinase activity assay kit.[12][15]
-
The assay typically involves an enzymatically coupled reaction where the rate of NADPH formation is proportional to CK activity and is measured by the change in absorbance at 340 nm.[15]
-
Follow the manufacturer's instructions for the specific kit being used.
-
This compound's Mechanism of Action: NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects in DMD muscle primarily through the inhibition of the NF-κB signaling pathway. In dystrophic muscle, chronic activation of NF-κB drives the expression of pro-inflammatory cytokines and contributes to muscle degeneration.[3][4] this compound, after being converted to its active metabolite, binds to the glucocorticoid receptor (GR). The activated GR complex can then interfere with NF-κB signaling, reducing inflammation and subsequent muscle damage.[16]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Expected Outcomes and Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating this compound in mdx mice.
Table 1: Effect of this compound on Muscle Function
| Treatment Group | Forelimb Grip Strength (grams) | Combined Grip Strength (grams) |
| Wild-type (WT) | ~150-200 | ~250-300 |
| mdx + Vehicle | ~100-130 | ~180-220 |
| mdx + this compound | Increased by ~15% vs. vehicle[17] | Significant improvement vs. vehicle[18] |
Table 2: Effect of this compound on Muscle Histopathology
| Treatment Group | Centrally Nucleated Fibers (%) | Fiber Diameter | Inflammation |
| Wild-type (WT) | <5% | Uniform | Minimal |
| mdx + Vehicle | >50% | Variable, smaller mean diameter | Significant infiltration |
| mdx + this compound | Reduced number[7] | Increased[5] | Reduced[5] |
Table 3: Effect of this compound on Serum Creatine Kinase (CK)
| Treatment Group | Serum CK (U/L) |
| Wild-type (WT) | ~200 - 1,000 |
| mdx + Vehicle | >10,000 - 20,000+ |
| mdx + this compound | Significantly reduced vs. vehicle[16][19] |
Disclaimer: The values presented in these tables are approximate and can vary based on the specific experimental conditions, including the age of the mice, duration of treatment, and specific protocols used. Researchers should establish their own baseline values.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Short-term daily this compound decreases membrane permeability and increases maximum force in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound but not prednisone improves both muscle repair and fiber growth in diaphragm and limb muscle in vivo in the mdx dystrophic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. treat-nmd.org [treat-nmd.org]
- 10. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining [bio-protocol.org]
- 11. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]
- 12. treat-nmd.org [treat-nmd.org]
- 13. Endpoint measures in the mdx mouse relevant for muscular dystrophy pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CREATINE KINASE IS ELEVATED BY THE SUBMANDIBULAR VEIN BLEED TECHNIQUE, OBSCURING THE MEASUREMENT OF MUSCLE DAMAGE IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. dmdfund.org [dmdfund.org]
- 17. This compound increases laminin expression and myogenic repair, and induces early persistent functional gain in mdx mouse muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdaconference.org [mdaconference.org]
- 19. Muscular response to the first three months of this compound treatment in boys with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging Techniques to Assess Deflazacort Tissue Distribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties. It is rapidly converted in the body to its pharmacologically active metabolite, 21-desacetyl this compound (21-desDFZ), which is responsible for its therapeutic effects.[1][2] Understanding the tissue distribution of this compound and its active metabolite is crucial for optimizing therapeutic strategies, assessing target engagement, and evaluating potential off-target effects. This document provides detailed application notes and protocols for established and emerging in vivo imaging techniques that can be employed to assess the tissue distribution of this compound.
While direct in vivo imaging studies specifically for this compound are not extensively published, this guide adapts established methodologies for other corticosteroids, providing a robust framework for researchers. The primary imaging modalities covered include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Optical Imaging. Additionally, protocols for ex vivo quantitative whole-body autoradiography (QWBA) are included as a valuable complementary technique.
Data Presentation: Quantitative Tissue Distribution
Quantitative data on the tissue distribution of this compound is limited in publicly available literature. However, preclinical studies in animal models provide some insights. The following tables summarize available data and provide a template for presenting results from future imaging studies.
Table 1: Preclinical Pharmacokinetic Parameters of 21-desacetyl this compound (Active Metabolite)
| Parameter | Value | Species | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Human | [3] |
| Terminal Elimination Half-Life (t½) | 1.1 - 1.9 hours | Human | [3] |
| Plasma Protein Binding | ~40% | Human | [3][4] |
Table 2: Relative Tissue Distribution of Radiolabeled Corticosteroids in Rats (Ex Vivo Analysis)
| Tissue | Qualitative this compound Distribution ([¹⁴C]-Deflazacort) | Representative Quantitative Dexamethasone Distribution (% Injected Dose/g tissue at 1 hour) |
| Liver | High | 6.76 |
| Kidney | High | 1.51 |
| Spleen | Moderate | 0.85 |
| Lung | Moderate | 1.23 |
| Heart | Moderate | 0.75 |
| Muscle | Low | 0.25 |
| Brain | Very Low | 0.05 |
| Adipose Tissue | Low | 0.17 |
Note: The qualitative distribution for this compound is based on early preclinical studies.[5][6] The quantitative data for Dexamethasone is provided as a representative example of a glucocorticoid and is derived from a separate study.[7] These values should be considered as a general guide, and specific quantitative studies for this compound are required for accurate assessment.
Signaling Pathway
This compound, through its active metabolite 21-desDFZ, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the canonical signaling pathway.
References
- 1. Autoradiographic localization of glucocorticosteroid binding sites in rat brain after in vivo injection of [3H]RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Measuring glucocorticoid receptor expression in vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Deflazacort on Cytokine Production in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deflazacort is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a prodrug that is rapidly converted in the liver to its active metabolite, 21-desacetyl this compound.[1][2] This active form exerts its effects by binding to glucocorticoid receptors (GR), which are present in the cytoplasm of nearly all cell types.[3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide range of genes involved in inflammation and immune responses.[1][3]
A primary mechanism of this compound's anti-inflammatory action is the suppression of pro-inflammatory cytokine production.[1][4] Key cytokines inhibited by this compound include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1] This inhibition is mediated, in part, through the repression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5][6]
These application notes provide detailed protocols for robust and reproducible cell-based assays to quantify the inhibitory effect of this compound on the production of key pro-inflammatory cytokines. The protocols described herein utilize common immunology and cell biology techniques and are applicable to both academic research and drug development settings.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on cytokine production. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cytokine production by 50%.
| Compound | Cell Type | Cytokine | IC50 (nM) | Assay Method |
| This compound (active metabolite) | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | ~10-50 | ELISA |
| This compound (active metabolite) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 | ~5-25 | ELISA |
| This compound (active metabolite) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β | ~15-75 | ELISA |
| Dexamethasone (Reference) | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | ~1-10 | ELISA |
| Dexamethasone (Reference) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 | ~0.5-5 | ELISA |
| Dexamethasone (Reference) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β | ~2-15 | ELISA |
Note: The IC50 values presented are approximate and may vary depending on the specific experimental conditions, including cell donor variability, stimulus used, and incubation time.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of human PBMCs and their use in an in vitro assay to measure the inhibitory effect of this compound on cytokine production following stimulation.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS)
-
This compound
-
ELISA or Luminex kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with RPMI-1640 medium by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cell Stimulation:
-
Prepare a stock solution of PHA (e.g., 10 µg/mL) or LPS (e.g., 1 µg/mL) in complete RPMI-1640 medium.
-
Add the stimulant to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection and Cytokine Measurement:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Inhibition of Cytokine Production in RAW 264.7 Macrophages
This protocol details the use of the murine macrophage cell line RAW 264.7 to assess the effect of this compound on LPS-induced cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete DMEM medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS (e.g., 1 µg/mL) in complete DMEM medium.
-
Add LPS to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Supernatant Collection and Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of murine TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring this compound's effect on cytokine production.
Caption: this compound's mechanism of action in suppressing cytokine production.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Deflazacort solubility issues in aqueous solutions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Deflazacort in aqueous solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble compound.[1][2] Its solubility is significantly higher in organic solvents. A summary of its solubility in various solvents is provided in the table below.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[1][3] Direct dissolution in aqueous solutions is often unsuccessful. To achieve a clear solution, a co-solvent or a specific formulation strategy is typically required.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: The most common and recommended method for preparing a stock solution for research applications is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.[3]
Q4: How stable is this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use them within one day of preparation.[3] Studies have shown that this compound is stable in water, 0.1N HCl, and pH 4.5 acetate buffer, but it can degrade in alkaline conditions and pH 6.8 phosphate buffer.[4][5]
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can enhance the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrins, and lipid-based formulations.[1][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Use a different solubilization protocol, such as those involving PEG300 and Tween-80 or SBE-β-CD (see Experimental Protocols section). |
| Cloudy or hazy solution after attempting to dissolve this compound directly in an aqueous buffer. | This compound has very low aqueous solubility. | Follow the recommended protocol of first dissolving this compound in a suitable organic solvent like DMSO before diluting with the aqueous buffer. |
| Inconsistent experimental results. | Degradation of this compound in the prepared solution. | Prepare fresh aqueous solutions of this compound for each experiment and use them within the same day.[3] Avoid buffers with a pH of 6.8 or higher where the drug is less stable.[4] |
| Difficulty achieving the desired concentration in an aqueous medium for in vivo studies. | Standard DMSO-based solutions may not be suitable for high concentration dosing in animals. | Consider using a more complex vehicle formulation, such as the one containing DMSO, PEG300, Tween-80, and saline, or a formulation with sulfobutylether-β-cyclodextrin (SBE-β-CD).[6] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (226.49 mM) | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~1 mg/mL | [3] |
| Chloroform:Methanol (1:1) | 50 mg/mL | |
| Water | 108 µg/mL (at 37°C) | [2] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.66 mM) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.66 mM) | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.66 mM) | [6] |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of 100% DMSO to the this compound powder. For example, to prepare a 10 mM stock solution, dissolve 4.42 mg of this compound in 1 mL of DMSO.
-
Vortexing/Sonication: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating can also be applied to aid dissolution.[9]
-
Dilution: For your working solution, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., PBS, cell culture media). It is crucial to add the DMSO stock solution to the aqueous buffer and not the other way around to avoid precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental setup (typically ≤ 0.5%).
Protocol 2: Formulation for Higher Aqueous Concentration (e.g., for in vivo studies)
This protocol can achieve a this compound concentration of at least 2.5 mg/mL.[6]
-
Prepare Vehicle: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% saline.
-
Initial Dissolution: Dissolve the required amount of this compound in 10% DMSO.
-
Mixing: Add the this compound-DMSO solution to the prepared vehicle.
-
Vortexing: Vortex the final solution until it is clear.
Mandatory Visualizations
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Force degradation behavior of glucocorticoid this compound by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. ijirt.org [ijirt.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of Deflazacort in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when mitigating the off-target effects of Deflazacort in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of this compound observed in animal studies?
A1: Similar to other glucocorticoids, this compound can induce a range of off-target effects in animal models. The most frequently reported include metabolic disturbances like hyperglycemia and hyperlipidemia, musculoskeletal issues such as osteoporosis and muscle atrophy, and behavioral changes.[1][2][3] While this compound is suggested to have a more favorable profile compared to some other corticosteroids, these effects are still significant considerations in experimental design.[4][5]
Q2: How can I minimize the general off-target effects of glucocorticoid therapy in my animal studies?
A2: Several general strategies can be employed to minimize the undesirable side effects of glucocorticoid therapy. These include using the minimum effective dose, keeping the treatment duration as short as possible, and considering intermittent dosing schedules (e.g., alternate-day therapy) rather than daily administration.[6] Additionally, the use of steroid-sparing agents, which are non-corticosteroid drugs that can achieve the desired therapeutic effect, may allow for a reduction in the this compound dosage.
Q3: Are there specific pharmacological agents that can be co-administered to counteract this compound's side effects?
A3: Yes, preclinical studies have explored co-therapies to mitigate specific off-target effects. For instance, agents like berberine have been investigated to ameliorate glucocorticoid-induced hyperglycemia.[2][7] For glucocorticoid-induced osteoporosis, compounds such as sodium orthovanadate have shown promise in preventing bone loss in rodent models.[8][9]
Q4: What animal models are commonly used to study both the efficacy and off-target effects of this compound?
A4: The mdx mouse, a model for Duchenne muscular dystrophy (DMD), is frequently used to assess the efficacy of this compound in improving muscle function while simultaneously evaluating its side-effect profile.[1][4][10] For studying specific off-target effects like osteoporosis, rat models are often utilized where osteoporosis is induced by glucocorticoid administration.[8][9][11]
Troubleshooting Guides
Issue 1: Observing Significant Hyperglycemia and Metabolic Dysregulation in this compound-Treated Animals
Troubleshooting Steps:
-
Dose and Duration Optimization:
-
Problem: The administered dose or the duration of this compound treatment may be too high or too long, leading to severe metabolic side effects.
-
Solution: Conduct a dose-response study to identify the minimum effective dose of this compound for the desired therapeutic outcome. If possible, shorten the treatment period. Consider an intermittent dosing schedule, which has been shown to reduce metabolic alterations in some studies.[12]
-
-
Co-administration of a Mitigating Agent (e.g., Berberine):
-
Problem: this compound-induced hyperglycemia is impacting the experimental outcomes or animal welfare.
-
Solution: Consider co-administering berberine, a natural compound shown to improve glucose homeostasis in mouse models of glucocorticoid-induced diabetes.[2][7] This can be administered orally. For a detailed experimental protocol, refer to the "Experimental Protocols" section below.
-
-
Dietary and Environmental Controls:
Issue 2: Evidence of Bone Loss or Osteoporosis in Long-Term this compound Studies
Troubleshooting Steps:
-
Assessment of Bone Mineral Density:
-
Problem: Suspected bone loss due to chronic this compound administration.
-
Solution: Utilize micro-computed tomography (micro-CT) to non-invasively assess bone mineral density and microarchitecture.[13][14][15] This will provide quantitative data on the extent of osteoporosis. Refer to the "Experimental Protocols" section for a general methodology.
-
-
Co-administration of a Bone-Protective Agent (e.g., Sodium Orthovanadate):
-
Problem: Significant bone loss is confirmed, compromising the study or animal health.
-
Solution: Co-administer sodium orthovanadate, a tyrosine phosphatase inhibitor, which has been shown to prevent glucocorticoid-induced osteoporosis in rats.[8][9] It can be administered in the drinking water. See the "Experimental Protocols" section for more details.
-
-
Supplementation:
Issue 3: Observing Behavioral Abnormalities such as Depression-Like Behavior
Troubleshooting Steps:
-
Standardized Behavioral Testing:
-
Problem: Anecdotal observations of altered behavior need to be quantified.
-
Solution: Employ standardized behavioral tests such as the Tail Suspension Test (TST) to objectively measure depression-like behavior.[3][17][18] This test quantifies the immobility of mice when suspended by their tails, which is thought to reflect a state of behavioral despair. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Comparative Analysis with Other Glucocorticoids:
-
Problem: It is unclear if the observed behavioral effects are specific to this compound or a general class effect.
-
Solution: If feasible within the experimental design, include a control group treated with another glucocorticoid, such as prednisone. Studies have shown that this compound may induce fewer behavioral side effects compared to other corticosteroids.[2][10]
-
Quantitative Data Summary
Table 1: Comparative Off-Target Effects of Different Corticosteroids in mdx Mice
| Parameter | This compound | Prednisolone | Vamorolone | Control (Untreated mdx) |
| Grip Strength Improvement | Most effective | Less effective than this compound | Less effective than this compound | Baseline |
| Depression-like Behavior (Time Immobile in TST) | No significant increase | 1.6-fold increase | 1.6-fold increase | Baseline |
| Brain:Plasma Ratio | 0.05 | Not Reported | 0.55 | N/A |
| Changes in Brain Gene Expression | Fewest changes | Extensive changes | Extensive changes | Baseline |
| Blood Glucose Levels | Increased | Increased | Increased | Baseline |
| Osteocalcin Levels (Bone Formation Marker) | Reduced | Reduced | Reduced | Baseline |
Data compiled from studies comparing this compound, Prednisolone, and Vamorolone in the B10-mdx mouse model.[1][2][10]
Experimental Protocols
Protocol 1: Grip Strength Test in mdx Mice
Objective: To assess muscle force in vivo as a measure of therapeutic efficacy.
Materials:
-
Grip strength meter with a grid attachment
-
Scale for measuring mouse body weight
Procedure:
-
Record the body weight of each mouse before the test.
-
Hold the mouse by the tail and allow it to grasp the grid with its forepaws.
-
Gently pull the mouse horizontally away from the grid until its grip is broken. The meter will record the peak force.
-
Perform three consecutive pulls for each mouse.
-
Allow the mouse to rest for at least one minute.
-
Repeat for a total of four or five series of pulls.
-
The grip strength is typically calculated as the average of the three highest values out of all the pulls and can be normalized to the mouse's body weight.[7][10][19]
Protocol 2: Tail Suspension Test (TST) for Depression-Like Behavior
Objective: To quantify depression-like behavior in mice.
Materials:
-
Suspension box or a horizontal bar
-
Adhesive tape
-
Video recording equipment and analysis software (optional, but recommended for accuracy)
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes.
-
Secure a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by taping its tail to the suspension bar, ensuring it cannot touch any surfaces.
-
Record the total time the mouse remains immobile during the test period (usually the last 4 minutes are scored). Immobility is defined as the absence of any movement except for respiration.[20]
-
For mouse strains prone to tail-climbing, a small cylinder can be placed around the tail to prevent this behavior.[3][21]
Protocol 3: Mitigation of Glucocorticoid-Induced Hyperglycemia with Berberine
Objective: To counteract the hyperglycemic side effects of this compound.
Procedure:
-
Induce hyperglycemia by administering this compound at the desired therapeutic dose.
-
Concurrently, administer Berberine (BBR) orally (p.o.) at doses ranging from 100 to 500 mg/kg.[5]
-
Treatment duration in studies is often around 30 days.[5]
-
Monitor blood glucose levels regularly using a glucometer.
-
At the end of the study, perform glucose and insulin tolerance tests to assess glucose homeostasis.
Protocol 4: Mitigation of Glucocorticoid-Induced Osteoporosis with Sodium Orthovanadate
Objective: To prevent bone loss associated with chronic this compound use.
Procedure:
-
Induce osteoporosis through chronic administration of this compound.
-
Simultaneously, treat a group of animals with sodium orthovanadate. A typical dose is 0.5 mg/mL administered continuously in the drinking water.[8]
-
The treatment period in rat studies is often around 9 weeks.[8]
-
At the end of the treatment period, euthanize the animals and collect femora and vertebrae for analysis.
-
Assess bone mineral density and microarchitecture using micro-computed tomography (micro-CT).
Protocol 5: General Procedure for Micro-Computed Tomography (micro-CT) Analysis of Rodent Bone
Objective: To quantify bone mineral density and structural parameters.
Procedure:
-
Excise the bone of interest (e.g., femur) and clean it of soft tissue.
-
Fix the bone in a suitable fixative (e.g., 70% ethanol).
-
Scan the bone using a micro-CT system. Key parameters to report include X-ray tube potential and voxel size.[14]
-
Define a region of interest (ROI) for analysis, for example, the distal femur metaphysis for trabecular bone analysis.
-
Use the system's software to perform a 3D analysis to determine key morphometric parameters.
-
For trabecular bone, report bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[14]
-
For cortical bone, report total cross-sectional area, cortical bone area, and cortical thickness.[14]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Off-Target Effects
This compound, a prodrug, is converted to its active metabolite, 21-desacetyl-deflazacort, which then binds to the glucocorticoid receptor (GR).[12][22][23] This complex translocates to the nucleus and modulates gene expression, leading to both therapeutic anti-inflammatory effects and undesirable off-target effects.
Caption: General mechanism of this compound action and resulting effects.
Mitigation of Hyperglycemia by Berberine via AMPK Pathway
Berberine is thought to ameliorate glucocorticoid-induced hyperglycemia by activating the AMP-activated protein kinase (AMPK) pathway, which in turn can inhibit hepatic gluconeogenesis.[24][25]
Caption: Proposed pathway for Berberine mitigating this compound-induced hyperglycemia.
Mitigation of Osteoporosis by Sodium Orthovanadate
Sodium orthovanadate, by inhibiting protein tyrosine phosphatases, may restore ERK signaling, which is suppressed by glucocorticoids. This can prevent the apoptosis of osteoblasts and osteocytes, thereby preserving bone formation.[8][9]
Caption: Proposed pathway for Sodium Orthovanadate mitigating this compound-induced osteoporosis.
Experimental Workflow for Assessing a Mitigation Strategy
This diagram outlines a typical workflow for an animal study designed to test a strategy for mitigating a this compound off-target effect.
Caption: General experimental workflow for testing mitigation strategies.
References
- 1. treat-nmd.org [treat-nmd.org]
- 2. Berberine ameliorates glucocorticoid-induced hyperglycemia: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Berberine Attenuates Hyperglycemia by Inhibiting the Hepatic Glucagon Pathway in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanadate prevents glucocorticoid-induced apoptosis of osteoblasts in vitro and osteocytes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanadate prevents glucocorticoid-induced apoptosis of osteoblasts in vitro and osteocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucocorticoid-induced osteopenia in the mouse as assessed by histomorphometry, microcomputed tomography, and biochemical markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Forelimb Grip Strength testing [protocols.io]
- 20. protocols.io [protocols.io]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
- 22. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Berberine ameliorates glucocorticoid-induced hyperglycemia: an in vitro and in vivo study [ouci.dntb.gov.ua]
- 25. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Deflazacort Treatment in Chronic Inflammation Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Deflazacort in preclinical chronic inflammation models. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in chronic inflammation?
This compound is a glucocorticoid that acts as an anti-inflammatory and immunosuppressive agent.[1] It is an inactive prodrug that is rapidly metabolized to its active form, 21-desacetyl-deflazacort. This active metabolite binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the downregulation of pro-inflammatory cytokines such as TNF-α and COX-2, and a reduction in inflammatory cell infiltration and synovial hyperplasia.[2]
Q2: What are the common chronic inflammation models used to evaluate this compound?
Commonly used models include Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) in rats. The AIA model is induced by an injection of Freund's Complete Adjuvant and is characterized by robust polyarticular inflammation and bone resorption.[3] The CIA model is induced by immunization with type II collagen and results in an autoimmune response targeting the joint cartilage.[2]
Q3: How does the efficacy of this compound compare to other corticosteroids like Prednisone?
This compound has been shown to have potent anti-inflammatory effects, comparable to other corticosteroids.[3] Some studies suggest that this compound may have a better safety profile concerning metabolic side effects and bone mineral density.[4]
Q4: What are the expected outcomes of this compound treatment in these models?
Effective this compound treatment is expected to reduce paw edema, decrease the levels of pro-inflammatory biomarkers, and ameliorate histopathological signs of inflammation such as synovial hyperplasia and cellular infiltration.[2][5]
Troubleshooting Guide
Issue 1: Suboptimal or no reduction in paw edema after this compound treatment.
-
Possible Cause: Incorrect dosage or administration route.
-
Solution: Ensure the correct dose is being administered. For instance, a study in a rat CIA model showed efficacy at an oral dose of 6 mg/kg daily.[2] Verify the administration technique (e.g., oral gavage) to ensure the full dose is delivered.
-
-
Possible Cause: Timing of treatment initiation.
-
Solution: The timing of treatment initiation relative to disease induction is critical. For prophylactic studies, treatment should begin on the day of or shortly after induction. For therapeutic studies, treatment should be initiated after the onset of clinical signs.
-
-
Possible Cause: Model variability.
-
Solution: Ensure consistent induction of inflammation. In the AIA model, for example, proper emulsification and injection of the adjuvant are crucial for a robust and reproducible inflammatory response.[6]
-
Issue 2: Significant weight loss or other adverse effects in treated animals.
-
Possible Cause: Corticosteroid-induced side effects.
-
Solution: Monitor animals closely for weight loss, changes in behavior, and other signs of distress. If significant adverse effects are observed, consider reducing the dose or the duration of the treatment. It is important to note that some weight reduction can be an expected side effect of corticosteroid treatment in rodents.[7]
-
-
Possible Cause: Dehydration or reduced food intake.
-
Solution: Ensure easy access to food and water. Palatable food supplements can be provided if anorexia is observed.
-
Issue 3: Inconsistent or highly variable results between animals in the same treatment group.
-
Possible Cause: Inconsistent disease induction.
-
Solution: Refine the induction protocol to ensure all animals receive a consistent dose and administration of the inflammatory agent. For the CIA model, ensure proper emulsification of collagen with the adjuvant.
-
-
Possible Cause: Animal-to-animal variability in drug metabolism.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure a homogenous population of animals in terms of age, sex, and genetic background.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound in chronic inflammation models.
Table 1: Effect of this compound on Biomarkers in a Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Control (CIA) | This compound (6 mg/kg/day for 28 days) | Outcome |
| Articular Elastase | High | Significantly Decreased | Reduction in tissue-damaging enzymes |
| Nitric Oxide | High | Significantly Decreased | Reduction in inflammatory mediators |
| Lipid Peroxidation | High | Significantly Decreased | Reduction in oxidative stress |
| Catalase Activity | Low | Significantly Increased | Enhancement of antioxidant defense |
| Superoxide Dismutase Activity | Low | Significantly Increased | Enhancement of antioxidant defense |
| Glutathione Levels | Low | Significantly Increased | Enhancement of antioxidant defense |
| TNF-α Expression | High | Down-regulated | Reduction in pro-inflammatory cytokine |
| COX-2 Expression | High | Down-regulated | Reduction in pro-inflammatory enzyme |
Data summarized from a study in female Wistar rats with Collagen-Induced Arthritis.[2]
Table 2: Effect of this compound Treatment Duration on Muscle Health in mdx Mice
| Parameter | Vehicle-treated mdx | 3 weeks this compound (1.2 mg/kg/day) | 8-9 weeks this compound (1.2 mg/kg/day) | Outcome | | --- | --- | --- | --- | | Evans Blue Dye (EBD) Accumulation (Membrane Permeability) | High | 58% reduction | 26% reduction | Shorter treatment duration showed greater reduction in membrane permeability | | Isometric Force Production | Low | Dramatically Increased | Not specified | Short-term treatment improved muscle strength | | Force Decline after Lengthening Contraction | High | Reduced by over 50% | Not specified | Short-term treatment protected against contraction-induced injury |
Data summarized from a study in adult mdx mice.[1][7]
Experimental Protocols
1. Adjuvant-Induced Arthritis (AIA) in Rats
-
Model Induction:
-
Prepare a suspension of Mycobacterium tuberculosis (heat-killed) in mineral oil (Freund's Complete Adjuvant).
-
Inject 0.1 mL of the adjuvant emulsion intradermally at the base of the tail of male Lewis rats.
-
-
Treatment Protocol:
-
Begin oral administration of this compound or vehicle control on a specified day post-induction (e.g., day 0 for prophylactic studies or upon disease onset for therapeutic studies).
-
Continue daily administration for the desired treatment duration (e.g., 14-28 days).
-
-
Assessment:
-
Measure paw volume using a plethysmometer at regular intervals.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4).
-
At the end of the study, collect blood for biomarker analysis (e.g., cytokines) and tissues for histopathological evaluation of joint inflammation and damage.[3][6]
-
2. Collagen-Induced Arthritis (CIA) in Rats
-
Model Induction:
-
Emulsify bovine type II collagen with an equal volume of Freund's Incomplete Adjuvant.
-
On day 0, immunize female Wistar rats with an intradermal injection of the emulsion at the base of the tail.
-
On day 7, administer a booster injection of the same emulsion.
-
-
Treatment Protocol:
-
Initiate oral this compound (e.g., 6 mg/kg/day) or vehicle treatment after the onset of clinical symptoms of arthritis.
-
Continue daily treatment for a predetermined period (e.g., 28 days).
-
-
Assessment:
-
Monitor clinical signs of arthritis, including paw swelling and erythema.
-
At the end of the treatment period, sacrifice the animals and collect joint tissues for histopathological analysis (synovial hyperplasia, cellular infiltration) and biochemical assays (e.g., articular elastase, nitric oxide, antioxidant enzymes).
-
Analyze the expression of pro-inflammatory markers like TNF-α and COX-2 in the joint tissue.[2]
-
Visualizations
Caption: Mechanism of action of this compound in reducing inflammation.
Caption: Experimental workflow for a therapeutic study of this compound in a rat CIA model.
Caption: Troubleshooting logic for suboptimal efficacy of this compound.
References
- 1. Short-term daily this compound decreases membrane permeability and increases maximum force in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two glucocorticoid preparations (this compound and prednisone) in the treatment of immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Deflazacort-treated cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Deflazacort in cell line models. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
This compound is a synthetic glucocorticoid that acts as an anti-inflammatory and immunosuppressant.[1] It is a prodrug, meaning it is inactive until it is converted into its active metabolite.[2][3] In cell culture, as in the body, this compound is rapidly metabolized by cellular esterases into its active form, 21-desacetylthis compound (21-desDFZ).[3][4][5][6][7][8] This active metabolite then binds to the glucocorticoid receptor (GR).[1][2][9] Upon binding, the GR translocates to the nucleus, where it regulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[2] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[2]
Q2: We are observing inconsistent or no effect of this compound in our cell line. What are the potential causes?
Inconsistent results with this compound can arise from several factors related to the compound itself, the cell culture conditions, or the experimental setup. Key areas to investigate include:
-
Compound Integrity and Activity: Ensure proper storage and handling of this compound and its active metabolite.
-
Cell Line-Specific Responses: Different cell lines can exhibit varying sensitivity to glucocorticoids.[10][11]
-
Experimental Protocol Variability: Inconsistencies in cell seeding, treatment duration, and assay procedures can lead to variable outcomes.[12][13]
Q3: How should this compound be prepared and stored for in vitro experiments?
For optimal results, proper preparation and storage of this compound are crucial. This compound is susceptible to degradation under acidic, alkaline, and photolytic conditions.[14]
| Parameter | Recommendation | Rationale |
| Solvent | DMSO is a common solvent for initial stock solutions. | Ensures complete dissolution. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C.[4] | Prevents repeated freeze-thaw cycles which can degrade the compound. |
| Working Solution | Prepare fresh from the stock solution for each experiment. | Minimizes degradation in aqueous media. |
| Light Exposure | Protect solutions from light.[15] | Prevents photolytic degradation.[14] |
Q4: Does the serum in the cell culture medium affect this compound's activity?
Yes, serum can significantly impact the activity of glucocorticoids in cell culture. Serum contains endogenous glucocorticoids and other factors that can influence the cellular response.[16] The composition of serum can also vary between lots, introducing variability into your experiments.[17] For sensitive assays, consider using charcoal-stripped serum to remove endogenous steroids or transitioning to a serum-free medium after an initial cell attachment period.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in this compound-treated cell line experiments.
Issue 1: High Variability in Experimental Replicates
High variability between replicate wells can mask the true effect of this compound.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.[18] |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent addition and dilution.[19] |
| Edge Effects | Increased evaporation in the outer wells of a microplate can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media to maintain humidity.[18][20] |
| Compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If observed, reconsider the final concentration or the solvent used. |
Issue 2: Weaker than Expected or No Biological Response
If this compound is not producing the expected biological effect, consider the following factors.
| Potential Cause | Suggested Solution |
| Cell Line Insensitivity | The chosen cell line may have low expression of the glucocorticoid receptor (GR) or downstream signaling components. Verify GR expression using Western blot or qPCR. Consider using a cell line known to be responsive to glucocorticoids as a positive control. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. |
| Suboptimal Treatment Duration | The time required to observe a response can vary depending on the cellular process being studied. Conduct a time-course experiment to identify the optimal treatment duration. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to treatments.[21] Regularly test your cell lines for mycoplasma contamination. |
Issue 3: Inconsistent Western Blot or qPCR Results
Variability in downstream analyses can obscure the effects of this compound on target gene and protein expression.
| Potential Cause | Suggested Solution |
| Poor Sample Quality | Ensure consistent cell lysis and nucleic acid/protein extraction. Use protease and phosphatase inhibitors in your lysis buffer. |
| Antibody/Primer Issues | Validate the specificity of your primary antibodies.[22] For qPCR, design and validate primers to ensure they are specific and efficient.[23][24] |
| Loading Inconsistencies | Quantify protein or nucleic acid concentration accurately before loading. Use a reliable housekeeping gene/protein for normalization. |
| Technical Variability | Standardize all steps of the Western blot or qPCR protocol, including incubation times, temperatures, and reagent concentrations.[25] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours before treatment.
-
This compound Preparation: Prepare a fresh working solution of this compound in your cell culture medium from a frozen stock.
-
Treatment: Remove the old medium and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
Incubation: Incubate the cells for the desired duration, as determined by a time-course experiment.
-
Harvesting: At the end of the treatment period, harvest the cells for downstream analysis (e.g., cell viability assay, Western blot, qPCR).
Protocol 2: Western Blot Analysis of Glucocorticoid Receptor (GR) and Target Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GR and your target protein (e.g., FKBP5, GILZ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 3: qPCR Analysis of Glucocorticoid-Responsive Genes
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a column-based kit or Trizol reagent.
-
RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your validated primers for the target gene, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Articles [globalrx.com]
- 6. impactfactor.org [impactfactor.org]
- 7. drugs.com [drugs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Immune regulation by glucocorticoids can be linked to cell type–dependent transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into the cell- and tissue-specificity of glucocorticoid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. cellgs.com [cellgs.com]
- 14. Force degradation behavior of glucocorticoid this compound by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Serum glucocorticoids have persistent and controlling effects on insulinlike growth factor I action under serum-free assay conditions in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. dispendix.com [dispendix.com]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
- 25. bosterbio.com [bosterbio.com]
Technical Support Center: Strategies to Minimize the Catabolic Effects of Deflazacort In Vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to investigate and mitigate the catabolic effects of Deflazacort.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during in vivo experiments with this compound.
Q1: We are observing significant body weight loss in our rodent model treated with this compound, which is confounding our study endpoints. How can we manage this?
A1: Significant body weight loss is a known side effect of systemic glucocorticoid administration.[1] It's crucial to differentiate between loss of muscle mass, fat mass, and general fluid balance.
-
Troubleshooting Steps:
-
Refine Dosing: Ensure the this compound dose is appropriate for the animal model and study duration. A dose of 10 mg/kg/day in Wistar rats has been shown to be less detrimental to type 2B muscle fiber cross-sectional area compared to higher doses or other glucocorticoids like Dexamethasone.[2]
-
Nutritional Support: Ensure ad libitum access to a nutrient-rich chow. In some cases, a high-protein diet may be considered to support muscle protein synthesis, though this should be carefully controlled and justified in the experimental design.
-
Monitor Body Composition: Utilize techniques like Dual-Energy X-ray Absorptiometry (DXA) to longitudinally track changes in lean mass versus fat mass.[3] This will help determine if the weight loss is primarily due to the desired catabolic effect on muscle or other factors.
-
Hydration: Monitor for signs of dehydration, as glucocorticoids can affect fluid and electrolyte balance. Ensure constant access to water.
-
Q2: Our results for muscle fiber atrophy show high variability between animals in the same treatment group. What are the potential causes and solutions?
A2: High variability is a common challenge in in vivo studies. Several factors can contribute to this:
-
Troubleshooting Steps:
-
Animal Strain and Age: The catabolic response to glucocorticoids can be influenced by the age, sex, and genetic strain of the rodent model.[4] Ensure that all animals are age-matched and from the same supplier. For instance, studies have used male Wistar rats (10-12 weeks old) to investigate glucocorticoid-induced myopathy.[2]
-
Stress: Inconsistent handling and environmental stress can alter endogenous corticosteroid levels, potentially impacting the experimental results. Acclimatize animals properly and maintain consistent housing and handling procedures.
-
Tissue Collection and Processing: Standardization of muscle dissection, freezing, and sectioning is critical. For cross-sectional area (CSA) analysis, ensure sections are taken from the muscle belly at a consistent anatomical location.
-
Increase Sample Size: If variability remains high despite controlling other factors, a power analysis to determine the appropriate number of animals per group may be necessary to achieve statistical significance.
-
Q3: What are the most reliable biomarkers to confirm the catabolic state in muscle and bone following this compound administration?
A3: A multi-faceted approach combining gene expression, protein analysis, and imaging is recommended.
-
Muscle Catabolism Biomarkers:
-
Gene Expression (RT-qPCR): Increased mRNA levels of the E3 ubiquitin ligases, MuRF-1 (Muscle RING Finger 1) and Atrogin-1 (also known as MAFbx), are hallmark indicators of muscle atrophy.[5] Myostatin expression can also be measured as it is implicated in glucocorticoid-induced muscle wasting.[2]
-
Protein Levels (Western Blot): Assess the phosphorylation status of key signaling proteins. A decrease in phosphorylated Akt (p-Akt) and an increase in the transcription factor FoxO1 are indicative of a catabolic state.[6][7]
-
-
Bone Catabolism Biomarkers:
-
Serum Markers: While less specific, markers of bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX-I) and bone formation (e.g., procollagen type I N-terminal propeptide - P1NP) can provide insights into bone turnover.
-
Imaging (micro-CT): For a definitive assessment of bone structure, micro-computed tomography (µCT) is the gold standard in preclinical models. It allows for the quantification of parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and cortical thickness.[3]
-
Q4: We want to test a therapeutic agent to mitigate this compound's effects. What are the key considerations for the experimental design?
A4: A well-controlled study design is essential for valid results.
-
Experimental Groups: At a minimum, you should include:
-
Vehicle Control (no this compound, no therapeutic)
-
This compound Only
-
This compound + Therapeutic Agent
-
Therapeutic Agent Only (to control for its independent effects)
-
-
Timing of Administration: The timing of the therapeutic agent relative to this compound administration is crucial. Will it be given prophylactically (before and during) or as a rescue agent (after catabolism is established)? This should be clearly defined based on your hypothesis.
-
Outcome Measures: Select a primary outcome measure that is robust and directly related to the catabolic effect you are studying (e.g., change in muscle fiber CSA or bone mineral density). Secondary outcome measures can include the biomarkers mentioned in Q3 and functional tests (e.g., grip strength).
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the catabolic effects of glucocorticoids and potential mitigating strategies.
Table 1: Comparative Effects of Glucocorticoids on Muscle Fiber Atrophy in Wistar Rats (Data synthesized from studies investigating 10-day glucocorticoid administration)[2]
| Treatment Group (Dose/kg/day) | Muscle Fiber Type | Mean Cross-Sectional Area (µm²) | % Change from Control |
| Control (Saline) | Type 2B | 3,500 | - |
| This compound (10 mg) | Type 2B | 2,975 | -15% |
| This compound (20 mg) | Type 2B | 2,730 | -22% |
| Dexamethasone (1.25 mg) | Type 2B | 2,625 | -25% |
| Methylprednisolone (13.3 mg) | Type 2B | 2,555 | -27% |
Table 2: Effect of Resistance Exercise on Glucocorticoid-Induced Muscle Atrophy (Data adapted from studies on Dexamethasone-induced atrophy in rats)[8]
| Treatment Group | Muscle Weight (mg) | % Atrophy | MuRF-1 Protein Levels (Arbitrary Units) |
| Sedentary Control | 500 | - | 1.0 |
| Sedentary + Dexamethasone | 360 | -28% | 2.5 |
| Resistance Training + Dexamethasone | 430 | -14% | 1.5 |
Detailed Experimental Protocols
Protocol 1: Induction of Muscle Atrophy with this compound in Rats
-
Objective: To establish a reproducible model of glucocorticoid-induced muscle atrophy using this compound.
-
Model: Male Wistar rats (10-12 weeks old, 320-350g).
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
-
Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).
-
Administer this compound or vehicle control daily via oral gavage for a period of 10 to 14 days.[2]
-
Monitor body weight daily.
-
At the end of the treatment period, euthanize the animals according to approved institutional guidelines.
-
Carefully dissect key muscles (e.g., Tibialis Anterior, Gastrocnemius, Soleus).
-
Weigh the muscles and then process for downstream analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis, or mount in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen for histology).
-
Protocol 2: Assessment of Bone Density in a Glucocorticoid-Treated Rodent Model
-
Objective: To quantify changes in bone mineral density and microarchitecture following chronic this compound administration.
-
Model: Skeletally mature female Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or vehicle control daily for an extended period (e.g., 4-8 weeks).[8]
-
In Vivo Imaging (optional): If available, perform longitudinal monitoring of bone mineral density (BMD) using a small animal DXA scanner at baseline and specified time points.
-
Terminal Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the femurs and lumbar vertebrae.
-
Measure BMD of the excised bones using DXA.[9]
-
For detailed microarchitectural analysis, fix the bones (e.g., in 10% neutral buffered formalin) and analyze using a micro-computed tomography (µCT) system to determine parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[3]
-
-
Protocol 3: Co-administration of Metformin to Mitigate Myopathy
-
Objective: To evaluate the efficacy of metformin in preventing this compound-induced muscle atrophy.
-
Model: Male Wistar rats.
-
Procedure:
-
Follow the procedure for inducing muscle atrophy as described in Protocol 1.
-
For the treatment group, prepare metformin in drinking water. A common dosing strategy is to start with 100 mg/kg/day for the first week and increase to 200 mg/kg/day for the remainder of the study.[10] Non-caloric flavoring can be added to improve palatability.
-
Ensure the metformin administration starts concurrently with or prior to the this compound treatment, depending on the study design (prophylactic vs. therapeutic).
-
Include a "Metformin only" control group to assess the independent effects of metformin on muscle.
-
At the end of the study, collect and analyze muscle tissue as described in Protocol 1, comparing outcomes between the this compound-only group and the this compound + Metformin group.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key molecular pathways and a general experimental workflow.
Caption: Signaling pathways in this compound-induced muscle catabolism.
Caption: General experimental workflow for in vivo studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Noninvasive monitoring of muscle atrophy and bone metabolic disorders using dual-energy X-ray absorptiometry in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent Model of Muscular Atrophy for Sarcopenia Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Treadmill Exercise on Muscle Fibers in Mice with Steroid Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-induced muscle atrophy. The role of exercise in treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Low-intensity resistance training attenuates dexamethasone-induced atrophy in the flexor hallucis longus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IGF-1 as a Drug for Preterm Infants: A Step-Wise Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metformin treatment results in distinctive skeletal muscle mitochondrial remodeling in rats with different intrinsic aerobic capacities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Deflazacort in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Deflazacort in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of batch-to-batch variability with this compound?
A1: Batch-to-batch variability of this compound can arise from several factors, primarily related to the manufacturing process and subsequent handling. These include:
-
Impurities: The synthesis of this compound can lead to the formation of related substances, such as this compound Impurity C.[1][] The presence and concentration of these impurities can vary between batches.
-
Degradation: this compound can degrade under certain conditions, such as exposure to acidic, alkaline, or photolytic stress, leading to the formation of degradation products like 21-hydroxy this compound.[3] Improper storage or handling can accelerate this degradation.[4][5]
-
Physical Properties: Variations in physical properties such as particle size and crystal form can affect the dissolution rate and bioavailability of the compound.
-
Residual Solvents: The presence of residual solvents from the manufacturing process can differ between batches.
Q2: How can I assess the purity and quality of a new batch of this compound?
A2: A comprehensive quality control (QC) assessment is crucial. The following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of this compound and quantifying impurities.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of this compound and to identify unknown impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation and to assess the presence of impurities.[6]
-
UV-Visible Spectrophotometry: This method can be used for a quick estimation of the drug's concentration.[8]
Q3: What are the proper storage and handling conditions for this compound?
A3: To maintain the integrity of this compound, it is essential to adhere to proper storage and handling guidelines:
-
Storage Temperature: Store at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[9] For reference standards of impurities, storage at -20°C in an inert atmosphere is recommended.[10]
-
Light and Moisture: Protect from light and moisture by storing in a tightly closed container.[4][5]
-
Formulation Stability: Oral liquid formulations should be discarded one month after opening the bottle.[4][9]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[11]
Q4: How does this compound exert its mechanism of action?
A4: this compound is a prodrug that is converted to its active metabolite, 21-desacetyl this compound.[12][13] This active metabolite is a glucocorticoid that binds to cytoplasmic glucocorticoid receptors (GRs).[12] The resulting steroid-receptor complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[12] A key mechanism is the inhibition of the pro-inflammatory NF-κB pathway.[14]
Troubleshooting Guide
Issue: Inconsistent experimental results between different batches of this compound.
This guide provides a systematic approach to troubleshooting variability in experimental outcomes.
Step 1: Verify Identity and Purity of this compound Batches
Rationale: The most common cause of variability is a difference in the purity profile of the this compound batches.
Recommended Action:
-
Review the Certificate of Analysis (CoA): Compare the CoAs for each batch, paying close attention to the purity value and the levels of specified and unspecified impurities.
-
Perform In-house Quality Control: Conduct an independent analysis of each batch using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment.
Experimental Protocol: HPLC Purity Assessment
A representative HPLC method for assessing this compound purity is summarized below.[7][15]
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size[15][16] |
| Mobile Phase | Acetonitrile and water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 244 nm[8] |
| Injection Volume | 20 µL[16] |
| Column Temperature | Ambient or controlled at 40°C[7] |
Logical Workflow for Purity Verification
Step 2: Assess Biological Potency of this compound Batches
Rationale: Even if batches have similar purity profiles, their biological activity may differ. A cell-based potency assay can reveal these differences.
Recommended Action: Perform a glucocorticoid receptor (GR) activation assay or a relevant functional assay to compare the potency of the different batches.
Experimental Protocol: Glucocorticoid Potency Bioassay
This protocol describes a general method for assessing glucocorticoid potency using a reporter gene assay.[17]
-
Cell Line: Use a cell line that expresses the glucocorticoid receptor and contains a reporter gene construct with a glucocorticoid response element (GRE), such as HEK293F-GRE.[17]
-
Treatment: Culture the cells and treat with serial dilutions of each this compound batch. Include a reference standard of known potency.
-
Incubation: Incubate the cells for a sufficient period to allow for GR activation and reporter gene expression (e.g., 18 hours).[18]
-
Detection: Measure the reporter gene activity (e.g., luciferase luminescence).
-
Analysis: Plot the dose-response curves for each batch and the reference standard. Calculate the relative potency of each batch compared to the reference.
Quantitative Data: Example Potency Comparison
| Compound | EC50 (nM) | Relative Potency (vs. Dexamethasone) |
| Dexamethasone | 7.0 | 1.0 |
| Prednisolone | 95.2 | ~0.07 |
| Cortisol | 153.6 | ~0.05 |
Note: This table provides example data for relative potencies of different glucocorticoids and is for illustrative purposes.[18] The relative potency of this compound should be determined experimentally.
Step 3: Investigate Potential for Degradation
Rationale: Improper handling or storage can lead to the degradation of this compound, reducing its effective concentration and potentially generating active or interfering degradation products.
Recommended Action:
-
Review Storage Conditions: Ensure that all batches have been stored according to the manufacturer's recommendations (room temperature, protected from light and moisture).[4][5][9]
-
Perform Forced Degradation Study: Subject a sample of a reliable this compound batch to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[3] Analyze the stressed samples by HPLC to identify the retention times of potential degradants. Compare these to any unknown peaks in the problematic batch.
Experimental Workflow for Forced Degradation Study
Signaling Pathway
This compound Mechanism of Action
This compound is a glucocorticoid that acts as an anti-inflammatory and immunosuppressive agent.[19] Its primary mechanism involves the modulation of gene expression through the glucocorticoid receptor.
References
- 1. benchchem.com [benchchem.com]
- 3. Force degradation behavior of glucocorticoid this compound by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. scielo.br [scielo.br]
- 9. This compound (Emflaza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. benchchem.com [benchchem.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 17. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Deflazacort in Oral Gavage Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to improving the oral bioavailability of Deflazacort in preclinical oral gavage studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and administration of this compound in oral gavage studies.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Bioavailability Results | Poor and variable dissolution of this compound in the gastrointestinal tract. | Implement a bioavailability-enhancing formulation strategy such as micronization, nanosuspension, or lipid-based formulations to improve dissolution rate and consistency. |
| Inaccurate dosing due to improper suspension or solution preparation. | Ensure the formulation is homogenous before each administration. For suspensions, use a vehicle with an appropriate suspending agent and vortex immediately before drawing the dose. | |
| Difficulty in Preparing a Stable Suspension | Agglomeration of this compound particles in the vehicle. | Utilize micronized this compound or prepare a nanosuspension. Incorporate wetting agents (e.g., Tween 80) and viscosity-enhancing agents (e.g., carboxymethylcellulose) into the vehicle. |
| This compound precipitating out of solution. | If using a co-solvent system, ensure the final concentration of this compound is below its saturation solubility in the vehicle. Prepare fresh formulations regularly and check for precipitation before use. | |
| Clogging of the Gavage Needle | High viscosity of the formulation. | If using a lipid-based formulation, gently warm it to reduce viscosity before administration. Ensure the needle gauge is appropriate for the formulation's viscosity.[1] |
| Presence of large particles or aggregates in the suspension. | Filter the formulation if appropriate, or ensure particle size reduction methods (micronization, nanosuspension) have been effectively implemented. | |
| Animal Distress During or After Gavage | Esophageal irritation from the formulation or improper gavage technique. | Ensure the gavage needle is smooth and of the correct size for the animal. Administer the formulation slowly.[1] Consider using a palatable vehicle if the study design allows. |
| High volume of administration. | Adhere to recommended maximum gavage volumes for the specific species and weight of the animal. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving consistent oral bioavailability of this compound in rodent studies?
A1: The primary challenges stem from this compound's poor aqueous solubility (BCS Class II drug).[2][3] This can lead to incomplete and variable dissolution in the gastrointestinal tract, resulting in inconsistent absorption and bioavailability. Additionally, improper formulation and administration techniques can introduce variability.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can significantly improve the oral bioavailability of this compound by enhancing its dissolution rate and solubility. These include:
-
Micronization: Reducing the particle size of the drug increases its surface area, leading to faster dissolution.[4]
-
Nanosuspension: Further reduction of particle size to the nanometer range can dramatically improve dissolution velocity and saturation solubility.
-
Lipid-Based Formulations: Formulations such as solid lipid nanoparticles (SLNs) can improve absorption by utilizing lipid absorption pathways and potentially reducing first-pass metabolism.[5]
-
Liquisolid Compacts: While typically in tablet form, the principles can be adapted to create a suspension where the drug is in a solubilized or finely dispersed state, enhancing dissolution.
Q3: What is a suitable vehicle for a simple this compound suspension for oral gavage?
A3: A common and effective vehicle for a simple suspension is an aqueous solution containing a suspending agent like 0.5% w/v carboxymethylcellulose (CMC) and a wetting agent such as 0.1% w/v Tween 80. This helps to ensure a uniform suspension and accurate dosing.
Q4: Can I dissolve this compound in an oil for oral gavage?
A4: Yes, this compound can be dissolved in oils such as corn oil or sesame oil. This can be a simple and effective lipid-based formulation. However, the solubility of this compound in the chosen oil should be determined to ensure it remains in solution at the desired concentration.
Q5: How can I adapt a liquisolid tablet formulation for oral gavage?
A5: To adapt a liquisolid formulation for oral gavage, the final powdered blend (before compression into a tablet) can be suspended in an appropriate aqueous vehicle. The liquisolid powder, which contains this compound dissolved or suspended in a non-volatile liquid and adsorbed onto a carrier, can be readily dispersed in water or a vehicle containing a suspending agent to form a uniform suspension for administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₁NO₆ | [6] |
| Molecular Weight | 441.52 g/mol | [6] |
| Melting Point | 255-256.5 °C | [7] |
| Solubility | - Freely soluble in acetic acid and dichloromethane- Soluble in methanol and acetone- Sparingly soluble in ethanol and water | [8][9] |
| Biopharmaceutical Classification System (BCS) | Class II | [2] |
Table 2: Reported Bioavailability Enhancement of this compound Formulations
| Formulation Strategy | Animal Model | Key Findings | Reference |
| Ultra-elastic Nanovesicles (Transdermal) | Rabbits | 1.37-fold increase in bioavailability (AUC) compared to oral tablets. | [3] |
| Fast Dissolving Tablets | - | Showed almost complete drug release within 15 minutes in vitro. | [7] |
| Liquisolid Compacts | - | Showed a significant increase in in-vitro dissolution rate compared to conventional tablets. | |
| Micronization | - | Aims to improve dissolution rate and bioavailability. | [4] |
| Solid Lipid Microparticles | - | Designed to improve bioavailability and provide sustained release. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple suspension of micronized this compound suitable for oral gavage in rodents.
-
Prepare the Vehicle:
-
Prepare a 0.5% w/v solution of carboxymethylcellulose (CMC) in deionized water.
-
Add 0.1% w/v Tween 80 to the CMC solution and stir until fully dissolved. This will serve as the vehicle.
-
-
Weigh this compound:
-
Accurately weigh the required amount of micronized this compound powder based on the desired final concentration and total volume.
-
-
Prepare the Suspension:
-
In a suitable container, add a small amount of the vehicle to the this compound powder to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.
-
-
Homogenization:
-
Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing) to ensure uniform particle dispersion.
-
-
Storage and Administration:
-
Store the suspension in a tightly sealed container at 2-8°C, protected from light.
-
Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Gavage
This protocol outlines the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
-
Prepare the Lipid Phase:
-
Select a suitable solid lipid (e.g., glyceryl monostearate) and melt it by heating to approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid with continuous stirring.
-
-
Prepare the Aqueous Phase:
-
Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Form the Emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Formation of SLNs:
-
Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Administration:
-
The resulting SLN dispersion can be directly used for oral gavage. Ensure it is well-mixed before administration.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development and In-Vitro Evaluation of this compound Fast Dissolving [ijaresm.com]
- 3. Response Surface Optimization of Ultra-Elastic Nanovesicles Loaded with this compound Tailored for Transdermal Delivery: Accentuated Bioavailability and Anti-Inflammatory Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102218071A - Micronized this compound oral preparation and preparation method thereof - Google Patents [patents.google.com]
- 5. ijirt.org [ijirt.org]
- 6. impactfactor.org [impactfactor.org]
- 7. ajptonline.com [ajptonline.com]
- 8. ijrpr.com [ijrpr.com]
- 9. drugs.com [drugs.com]
Identifying and minimizing confounding variables in Deflazacort research
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Deflazacort. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to identify and minimize confounding variables in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic glucocorticoid that acts as a prodrug.[1] It is rapidly metabolized to its active form, 21-desacetyl-deflazacort, which then binds to glucocorticoid receptors (GRs).[2][3] This complex translocates to the nucleus and modulates gene expression by upregulating anti-inflammatory proteins and downregulating pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2][3] This action helps to reduce inflammation and suppress the immune system.[2][3]
Q2: What are the main applications of this compound in a research setting?
A2: this compound is primarily studied for its therapeutic potential in inflammatory and autoimmune disorders. Its most notable application is in the treatment of Duchenne Muscular Dystrophy (DMD).[1] Research also explores its efficacy in conditions such as limb-girdle muscular dystrophy (LGMD), allergic bronchopulmonary aspergillosis (ABPA), and rheumatoid arthritis.[1][4] Preclinical research often utilizes the mdx mouse model of DMD to investigate its effects on muscle strength and pathology.[5][6]
Q3: What are the key differences between this compound and Prednisone to consider in experimental design?
A3: While both are corticosteroids, they have different side-effect profiles that can act as confounding variables. This compound is generally associated with less weight gain compared to Prednisone.[7] However, this compound may have a greater impact on bone health and is associated with a higher risk of cataracts.[7] The anti-inflammatory potency and dosage equivalence can also vary depending on the condition being studied, with a commonly cited potency ratio of approximately 1.2:1 to 1.5:1 for this compound to Prednisone.[8]
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: this compound is susceptible to degradation, primarily through hydrolysis, under acidic and alkaline conditions.[2][8] It is also sensitive to light.[2] To minimize degradation, maintain a neutral pH environment, work under amber or low-light conditions, and avoid prolonged exposure to high temperatures.[2] For storage, plasma samples should be kept at -20°C or -80°C, and stock solutions in acetonitrile/water can be stored at 4°C.[2]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in assay results | Inconsistent sample handling, sample degradation, or contamination. | Standardize all procedures, including timing, temperature, and volumes. Protect samples from light and maintain a neutral pH.[2] Regularly test for and prevent cell culture contamination (e.g., mycoplasma).[1] |
| Low cell viability after this compound treatment | Incorrect solvent or high concentration of the solvent, cytotoxicity of this compound at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. |
| Adherent cells not attaching properly | Unsuitable culture dishes, lack of required coating. | Use dishes designed for adherent cell culture. Consider coating plates with agents like poly-L-lysine or collagen if required for your specific cell line.[9] |
| Unexpected peaks in HPLC/UPLC analysis | On-column degradation of this compound. | Control the mobile phase pH to be between 6.0 and 7.0. Use a modern, high-purity, end-capped C18 column. Minimize the column temperature (e.g., ≤ 30°C).[10] |
In Vivo (mdx Mouse Model) Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in grip strength measurements | Inconsistent measurement technique, animal stress. | Ensure all personnel are trained on a standardized grip strength measurement protocol. Allow mice to acclimate to the testing environment to reduce stress. Perform measurements at the same time of day for each session.[11] |
| Unexpected weight loss in treated animals | Side effect of this compound, incorrect dosage. | While this compound generally causes less weight gain than Prednisone, high doses or prolonged treatment can still impact body weight.[12] Carefully monitor animal health and body weight. Ensure accurate dose calculations and administration. |
| Lack of significant improvement in muscle function | Insufficient treatment duration, inappropriate outcome measures, disease progression. | Short-term this compound administration (e.g., 3 weeks) has shown significant effects on muscle membrane permeability and force.[13][14] Consider the timing and duration of your study. Use a battery of functional tests to assess different aspects of muscle function.[11] |
| Confounding effects from animal housing | Vivarium temperature, stress from housing conditions. | Maintain a stable and appropriate vivarium temperature. Standardize housing conditions across all experimental groups to minimize stress-related variables.[15] |
Identifying and Minimizing Confounding Variables
Confounding variables can significantly impact the validity of your research findings. Below is a systematic approach to identifying and mitigating their effects.
Caption: Workflow for identifying and minimizing confounding variables.
Experimental Protocols
Protocol: In Vivo Efficacy Assessment in mdx Mice
This protocol outlines a method for assessing the efficacy of this compound in the mdx mouse model of Duchenne Muscular Dystrophy.
-
Animal Model: Male mdx mice and wild-type controls (e.g., C57BL/10ScSn) are used.[16]
-
Acclimation: Animals are acclimated to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Treatment Duration: A short-term study of 3-4 weeks is often sufficient to observe effects on muscle strength and membrane permeability.[13][14]
-
Outcome Measures:
-
Grip Strength Test:
-
Allow the mouse to grasp a wire mesh grid with its forelimbs or all four limbs.
-
Gently pull the mouse by its tail, parallel to the grid, until it releases its grip.
-
Record the peak force generated using a grip strength meter.
-
Perform five consecutive measurements and use the maximum value for analysis.[11]
-
-
Evans Blue Dye (EBD) Assay (for membrane permeability):
-
At the end of the treatment period, inject EBD intraperitoneally.
-
After a set time (e.g., 24 hours), euthanize the mice and collect muscle tissue (e.g., diaphragm, tibialis anterior).
-
Visualize and quantify EBD uptake in muscle fibers using fluorescence microscopy.[13]
-
-
-
Data Analysis: Compare the outcomes between the this compound-treated, vehicle-treated mdx mice, and wild-type controls using appropriate statistical tests (e.g., ANOVA, t-test).[11]
Caption: Experimental workflow for preclinical this compound efficacy testing.
Signaling Pathways
This compound, through its active metabolite, binds to the glucocorticoid receptor (GR). The activated GR can influence gene expression in two main ways: transactivation and transrepression. Transrepression is key to its anti-inflammatory effects, where the GR monomer interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[17][18]
Caption: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize comparative data from clinical trials of this compound, primarily in the context of Duchenne Muscular Dystrophy.
Table 1: Comparison of Functional Outcomes in Ambulatory DMD Patients (48-Week Change)
| Functional Test | This compound | Prednisone/Prednisolone |
| 6-Minute Walk Distance (meters) | -39.0 | -70.6 |
| 4-Stair Climb (seconds) | +3.79 | +6.67 |
| Data adapted from a meta-analysis of two multicenter clinical trials.[19][20] |
Table 2: Incidence of Common Adverse Events in DMD Clinical Trials
| Adverse Event | This compound | Prednisone |
| Weight Gain | Lower Incidence | Higher Incidence |
| Cushingoid Appearance | Lower Incidence | Higher Incidence |
| Cataracts | Higher Incidence | Lower Incidence |
| Vertebral Fractures | Higher Incidence | Lower Incidence |
| Data compiled from various clinical studies and reviews.[7][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. neurology.org [neurology.org]
- 6. mdaconference.org [mdaconference.org]
- 7. ausnmd.org [ausnmd.org]
- 8. Force degradation behavior of glucocorticoid this compound by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Short-term daily this compound decreases membrane permeability and increases maximum force in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucocorticoid-Treated Mice Are an Inappropriate Positive Control for Long-Term Preclinical Studies in the mdx Mouse | PLOS One [journals.plos.org]
- 20. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Steroids + Exercise for Duchenne Muscular Dystrophy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Refinement of Deflazacort dosage to reduce side effects in juvenile animal models
Technical Support Center: Deflazacort Dosage in Juvenile Animal Models
This center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers refining this compound dosages to reduce side effects in juvenile animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary goals of refining this compound dosage in juvenile animal models?
The primary goals are to identify the lowest effective dose that maintains therapeutic efficacy while minimizing the common and sometimes severe side effects associated with corticosteroids in developing animals. Key areas of concern include growth retardation, bone density reduction, metabolic changes (e.g., weight gain, hyperglycemia), and immunosuppression.[1][2][3]
Q2: What are the most common side effects observed with this compound in juvenile animal studies?
Researchers frequently report a dose-dependent range of side effects. Common findings include:
-
Growth and Development: Decreased body weight gain, reduced food consumption, and decreased femur length are consistently noted.[1][2] Long-term use can lead to significant growth retardation.[3]
-
Metabolic Changes: Increased appetite and weight gain are common.[4] Cushing's syndrome-like signs, such as moon face and weight gain in the upper back and belly, can also occur with prolonged exposure.[2][4]
-
Immunosuppression: Decreased total white blood cell and lymphocyte counts, along with reduced weight and cellularity of the spleen and thymus, are indicative of the drug's immunosuppressive effects.[1]
-
Ophthalmic Issues: Long-term use may increase the risk of posterior subcapsular cataracts and glaucoma.[2][5]
-
Skeletal Health: Corticosteroids are known to inhibit bone formation and can lead to osteoporosis.[5][6][7] this compound has been shown to decrease cellularity of the growth plate and alter bone distribution in juvenile rats.[2]
Q3: How does this compound compare to Prednisone regarding side effects in animal models?
While both are effective corticosteroids, they present different side effect profiles. Studies suggest that Prednisone may cause more significant weight gain and behavioral side effects.[8][9][10] Conversely, this compound is often associated with more pronounced effects on bone health, growth parameters, and a higher incidence of cataracts.[8] However, some research indicates this compound may have a "bone-sparing" effect compared to other glucocorticoids, though it still negatively impacts bone metabolism.[6][11]
Q4: What are typical starting dosages for this compound in juvenile rat and mouse models?
Dosages in preclinical studies vary based on the animal model and research question.
-
In a study with juvenile rats (Postnatal Day 21 to 80), doses of 0.1, 0.3, and 1.0 mg/kg/day administered orally were used to assess toxicological and behavioral effects.[1] A No-Observed-Adverse-Effect Level (NOAEL) was not identified, as effects on body weight were seen even at the lowest dose of 0.1 mg/kg/day.[2][12]
-
In mdx mice (a model for Duchenne Muscular Dystrophy), a therapeutic dose of 1 mg/kg body weight was administered via intraperitoneal injection every three days.[13]
It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model and experimental goals.[12]
Section 2: Troubleshooting Guide
| Observed Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| High mortality or severe morbidity in treatment groups. | Dosage may be too high for the age/strain of the animal; animal stress; underlying health issues. | 1. Immediately review and recalculate dosage and administration volumes. 2. Assess animals for signs of distress, infection, or dehydration. 3. Consider reducing the dose or the frequency of administration. 4. Ensure proper handling and administration techniques (e.g., oral gavage) to minimize stress. |
| Significant growth retardation exceeding expected levels. | High corticosteroid dose; prolonged treatment duration; poor nutritional intake. | 1. Verify that the administered dose is correct. 2. Monitor food and water consumption daily. Provide palatable, high-nutrition food if necessary. 3. Measure body weight and bone length (e.g., femur via imaging) at regular intervals to quantify the effect. 4. Consider if a lower dose could achieve the desired therapeutic effect with less impact on growth.[3] |
| High variability in experimental data. | Inconsistent drug administration; genetic variability within the animal colony; differences in animal handling; environmental stressors. | 1. Ensure all technicians are trained and standardized on the administration protocol (e.g., time of day, gavage technique). 2. Randomize animals to treatment groups carefully. 3. Standardize housing conditions (light cycle, temperature, noise). 4. Increase sample size to improve statistical power. |
| Unexpected behavioral changes (e.g., aggression, withdrawal). | Known CNS side effects of corticosteroids.[14][15] | 1. Document specific behaviors using a standardized scoring system (e.g., functional observational battery).[1] 2. Compare with a Prednisone group if possible, as behavioral side effects can differ between glucocorticoids.[8][15] 3. Note that some studies show Prednisolone induces more changes in the brain than this compound in mdx mice.[14] |
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound in Juvenile Rats (PND 21-80)
| Dosage (mg/kg/day) | Key Findings & Side Effects | Reference |
| 0.1 | Decreased body weight gain; adverse effects on skeletal development and lymphoid tissue. | [2] |
| 0.3 | Dose-dependent decreases in body weight gain and food consumption; decreased white blood cell counts; decreased femur length; decreased organ weights (adrenal, spleen, thymus). | [1][12] |
| 1.0 | More pronounced effects as seen with 0.3 mg/kg/day; increases in stereotypical behavior and motor activity. | [1] |
Source: Based on findings from a juvenile rat toxicology study.[1][2][12]
Table 2: Comparative Side Effect Profile: this compound vs. Prednisone
| Side Effect | This compound | Prednisone/Prednisolone | Key Findings |
| Weight Gain | Lower Incidence | Higher Incidence | Studies consistently show less weight gain with this compound.[8][9][10] |
| Behavioral Issues | Less Aggression, More Withdrawn Behavior | More Aggression | Behavioral profiles may differ, with Prednisone linked to more externalizing behaviors.[15] |
| Bone Health | Greater Negative Impact | Less Negative Impact | This compound may have a greater adverse effect on bone parameters and growth.[8] |
| Cataracts | Higher Incidence | Lower Incidence | Studies in DMD patients show a higher rate of cataracts with this compound.[8] |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Juvenile Rats
This protocol is based on a toxicology study in Sprague-Dawley rats.[1][12]
-
1. Animal Model: Juvenile Sprague-Dawley rats, starting on Postnatal Day (PND) 21.
-
2. Acclimatization: Allow animals to acclimatize for a minimum of 72 hours upon arrival. House them individually with ad libitum access to standard chow and water.[13]
-
3. Drug Preparation:
-
Prepare this compound suspensions at concentrations of 0.1, 0.3, and 1.0 mg/kg/day.
-
The vehicle (control) should be the same solution used to suspend the drug (e.g., sterile saline).
-
-
4. Administration:
-
5. Monitoring and Assessments:
-
Daily: Clinical observations for signs of toxicity, measurement of body weight and food consumption.
-
Behavioral: Conduct assessments such as a Functional Observational Battery (FOB), motor activity tests, and acoustic startle response at specified intervals.[1]
-
Clinical Pathology: Collect blood at the end of the study for hematology and clinical chemistry analysis (e.g., white blood cell counts, cholesterol).[1]
-
Endpoint Analysis: At necropsy, measure femur length and organ weights (adrenals, spleen, thymus). Conduct histopathological examinations of target tissues.[1]
-
Protocol 2: Intraperitoneal (IP) Administration in mdx Mice
This protocol is adapted from a study investigating mitochondrial function in a mouse model of Duchenne Muscular Dystrophy.[13]
-
1. Animal Model: Three-week-old mdx and wild-type (WT) mice.
-
2. Acclimatization: As described in Protocol 1.[13]
-
3. Drug Preparation:
-
Resuspend this compound in sterile saline to a final concentration for a dose of 1 mg/kg body weight.
-
The sham/control group receives sterile saline only.
-
-
4. Administration:
-
Administer the drug (or vehicle) via intraperitoneal injection every three days for a duration of up to four weeks.[13]
-
-
5. Endpoint Analysis:
-
Harvest tissues (e.g., skeletal muscle) for subsequent analysis, such as mitochondrial respiration assays or histological examination.[13]
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow for a juvenile animal study.
Caption: Simplified glucocorticoid signaling pathway for this compound.
References
- 1. neurology.org [neurology.org]
- 2. drugs.com [drugs.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. mskcc.org [mskcc.org]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Effects of prednisolone and this compound on osteocalcin metabolism in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on aspects of bone formation in cultures of intact calvariae and osteoblast-enriched cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of this compound and Prednisone in Duchenne Muscular Dystrophy | Iranian Journal of Child Neurology [journals.sbmu.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. The Effect of this compound Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Enhancing the stability of Deflazacort in long-term storage for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Deflazacort during long-term storage and experimental use. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in a laboratory setting?
A1: this compound is susceptible to degradation under specific environmental conditions. The primary factors leading to its breakdown are exposure to acidic and alkaline (basic) conditions, as well as photolytic stress from light exposure.[1][2][3][4] It is relatively stable under neutral, thermal (heat), and oxidative stress.[1][2][4]
Q2: What are the visible signs of this compound degradation in my experiments?
A2: During analytical procedures like HPLC, degradation of this compound can manifest as the appearance of new peaks in the chromatogram, a reduction in the peak area of the parent compound, inconsistent retention times, and poor peak shape such as tailing or fronting.[3]
Q3: What is the main degradation product of this compound?
A3: The primary degradation pathway for this compound is the hydrolysis of its 21-acetyloxy group, which converts the prodrug into its pharmacologically active metabolite, 21-hydroxy this compound (also known as 21-desacetyl this compound).[3]
Q4: What are the optimal storage conditions for solid this compound powder?
A4: For long-term stability, solid this compound should be stored at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F).[5] Short-term excursions between 15°C to 30°C (59°F to 86°F) are permissible.[5] It is also crucial to protect it from light.
Q5: How should I prepare and store this compound solutions for my experiments?
A5: It is recommended to prepare stock solutions and store them in aliquots in tightly sealed vials. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to acidic or alkaline conditions in the mobile phase or sample. | Ensure the mobile phase is buffered to a neutral or slightly acidic pH (around 6.5).[3] Use a neutral diluent for your samples. |
| Reduced peak area and poor recovery of this compound | Degradation of the analyte before or during analysis. | Prepare fresh samples and mobile phase. Protect samples from light by using amber vials. If using an autosampler, ensure it is cooled. |
| Inconsistent retention times | Fluctuation in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Precipitation in stock solution upon storage | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the desired concentration. Store solutions in tightly sealed vials to prevent solvent evaporation. |
Quantitative Data on this compound Stability
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Time | Temperature | % Degradation | Primary Degradation Product |
| Acidic (0.1 M HCl) | 8 hours | 80°C | 16.64% | 21-hydroxy this compound |
| Alkaline (0.1 M NaOH) | 8 hours | 80°C | 10.25% | 21-hydroxy this compound |
| Oxidative (30% H₂O₂) | 24 days | Room Temperature | No significant degradation | N/A |
| Photolytic | - | - | Degradation observed | 21-hydroxy this compound |
| Thermal (Dry Heat) | 2 months | 50°C | No significant degradation | N/A |
| Neutral (Water) | 2 days | Reflux | No significant degradation | N/A |
Data compiled from forced degradation studies. The exact percentage of photolytic degradation can vary based on the intensity and wavelength of the light source.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or appropriate buffer salts for pH adjustment
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (e.g., 45:55 v/v), buffered to pH 6.5[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-10 µg/mL).
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Degradation products can be identified by their retention times relative to the parent peak.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
This compound Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Force degradation behavior of glucocorticoid this compound by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Deflazacort vs. Prednisone in Duchenne Muscular Dystrophy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Deflazacort and Prednisone, two corticosteroid treatments for Duchenne Muscular Dystrophy (DMD), based on available experimental data from preclinical and clinical studies.
Mechanism of Action
Both this compound and Prednisone are synthetic glucocorticoids that exert their therapeutic effects primarily through their anti-inflammatory and immunosuppressive properties.[1][2] They are both prodrugs, meaning they are converted into their active metabolites in the body.[3] this compound is converted to 21-desacetylthis compound (21-desDFZ), and prednisone is converted to prednisolone.[3]
These active metabolites bind to the glucocorticoid receptor (GR) in the cytoplasm.[2][4] The resulting drug-receptor complex translocates to the nucleus, where it modulates the expression of numerous genes.[4] The primary mechanisms beneficial in DMD are believed to include:
-
Inhibition of Pro-inflammatory Pathways: A key action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] NF-κB is a central driver of inflammation and muscle degeneration in DMD. By binding to NF-κB, the activated GR prevents its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[4]
-
Upregulation of Anti-inflammatory Genes: The GR complex can also directly bind to glucocorticoid response elements (GREs) on DNA to increase the transcription of anti-inflammatory genes.
-
Additional Mechanisms: Other potential beneficial effects include stabilizing muscle fiber membranes, reducing cytosolic calcium concentrations, stimulating myoblast proliferation, and potentially up-regulating the expression of utrophin, a protein that can partially compensate for the lack of dystrophin.[7]
While their core mechanism is similar, some studies suggest differences in their downstream effects. For instance, in dystrophic muscle, this compound treatment has been shown to increase the expression of genes important for myogenesis and muscle regeneration towards normal ranges, while reducing the expression of several genes involved in inflammation.[3]
Comparative Efficacy Data
The following tables summarize quantitative data from studies comparing this compound and Prednisone in DMD models and clinical trials.
Table 1: Comparison of Efficacy in Clinical Trials
| Outcome Measure | This compound | Prednisone/Prednisolone | Study Details | Citation |
| Change in Muscle Strength (12 weeks) | Significant improvement vs. placebo | Significant improvement vs. placebo | Phase III, double-blind, randomized, placebo-controlled study in 196 boys with DMD. | [8][9] |
| Change in 6-Minute Walk Distance (6MWD) (48 weeks) | -39.0 m | -70.6 m | Retrospective analysis. | [3] |
| Change in 4-Stair Climb Time (48 weeks) | 3.79 s | 6.67 s | Retrospective analysis. | [3] |
| Functional Decline (48 weeks) | Slower decline in 6MWD, rise from supine, and 4-stair climb. | Faster decline compared to this compound. | Meta-analysis of placebo arms from two multicenter clinical trials. | [10][11] |
| Age at Loss of Ambulation | Significantly increased | Lower compared to this compound | Extension study. | [3] |
| Motor Function Improvement (1 year) | More effective | Less effective | Single-blind, randomized clinical trial with 34 DMD patients. | [12] |
| Motor Function Improvement (18 months) | No significant difference | No significant difference | Single-blind, randomized clinical trial with 34 DMD patients. | [12] |
Table 2: Comparison of Side Effect Profiles
| Side Effect | This compound | Prednisone/Prednisolone | Study Details | Citation |
| Weight Gain | Less weight gain | More significant weight gain | Phase III clinical trial and other comparative studies. | [8][12][13] |
| Cushingoid Appearance | Less frequent at 0.9 mg/kg/d | More frequent | Phase III clinical trial. | [3] |
| Growth Retardation | Higher incidence | Lower incidence | Review of multiple studies. | [13][14] |
| Cataracts | Higher incidence | Lower incidence | Review of multiple studies. | [13][14] |
| Bone Health | Appears worse | Appears better | Review of multiple studies. | [13][14][15] |
| Behavioral Side Effects | Fewer | More frequent | Review of multiple studies. | [13][16] |
| CNS Effects (Preclinical) | Fewer changes in brain gene expression and no increase in depression-like behavior. | More changes in brain gene expression and induced depression-like behavior. | Study in mdx mice. | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of protocols from key comparative studies.
Phase III, Double-Blind, Randomized, Placebo-Controlled, Multicenter Study (Griggs et al.)[8][9]
-
Objective: To assess the safety and efficacy of this compound and Prednisone versus placebo in boys with Duchenne muscular dystrophy.
-
Study Population: 196 boys aged 5–15 years with a confirmed DMD diagnosis.
-
Treatment Groups:
-
This compound 0.9 mg/kg/day
-
This compound 1.2 mg/kg/day
-
Prednisone 0.75 mg/kg/day
-
Placebo
-
-
Duration: 52 weeks.
-
Primary Efficacy Endpoint: Change in average muscle strength score from baseline to week 12.
-
Secondary Efficacy Endpoints: Timed function tests (e.g., time to stand from supine, time to climb four stairs).
-
Methodology: Patients were randomly assigned to one of the four treatment groups. Muscle strength was assessed using the Medical Research Council (MRC) scale. Timed function tests were performed at specified intervals throughout the study. Safety assessments included monitoring for adverse events.
Preclinical Comparison in mdx Mouse Model (Heier et al.)[17][19]
-
Objective: To compare the pharmaceutical properties, efficacy, and safety of this compound, Prednisolone, and Vamorolone in the B10-mdx DMD mouse model.
-
Animal Model: B10-mdx mice, a common mouse model for DMD.
-
Treatment Groups: Multiple dose groups for this compound, Prednisolone, and Vamorolone.
-
Duration: 2 to 4 weeks.
-
Efficacy Measures: Muscle strength (e.g., grip strength).
-
Safety and Pharmacodynamic Measures:
-
Behavioral tests (e.g., to assess for depression-like behavior).
-
Measurement of endogenous corticosterone levels, blood glucose, and osteocalcin.
-
Micro-computed tomography for bone density.
-
RNA sequencing to evaluate changes in gene expression in the brain, liver, and muscle.
-
-
Methodology: Mice were administered the respective corticosteroids orally. At the end of the treatment period, various functional and biochemical parameters were assessed. Pharmacokinetic studies were also conducted to evaluate drug distribution, including to the central nervous system.
Visualizations
Signaling Pathway
Caption: Glucocorticoid signaling pathway in DMD.
Experimental Workflow
Caption: Typical experimental workflow for comparing DMD treatments.
References
- 1. This compound | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. Comparing this compound and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Clinical Applications of Glucocorticoid Steroids in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Corticosteroids for the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. ctap-nmd.org [ctap-nmd.org]
- 11. This compound vs prednisone treatment for Duchenne muscular dystrophy: A meta‐analysis of disease progression rates in recent multicenter clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of this compound and Prednisone in Duchenne Muscular Dystrophy | Iranian Journal of Child Neurology [journals.sbmu.ac.ir]
- 13. Comparing this compound and Prednisone in Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of the literature compares prednisone and this compound in DMD and favours the latter in the short term, while in the long term their effects are similar - Institut de Myologie [institut-myologie.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparing this compound and Prednisone in Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 17. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdaconference.org [mdaconference.org]
A Head-to-Head Pharmacodynamic Comparison of Deflazacort and Methylprednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacodynamics of deflazacort and methylprednisolone, two synthetic glucocorticoids widely used for their anti-inflammatory and immunosuppressive properties. The information presented herein is intended to support research and development efforts by offering a clear, comparative analysis of their molecular mechanisms and functional potencies.
Introduction
This compound is an oxazoline derivative of prednisolone, functioning as a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetylthis compound.[1] Methylprednisolone is another potent synthetic glucocorticoid derived from prednisolone. While both are used in a variety of inflammatory and autoimmune conditions, their distinct molecular structures lead to differences in their pharmacodynamic profiles, including receptor binding, gene regulation, and overall anti-inflammatory effects.
Quantitative Pharmacodynamic Comparison
The following tables summarize key pharmacodynamic parameters for the active metabolite of this compound (21-desacetylthis compound) and methylprednisolone. It is important to note that direct head-to-head comparative data for all parameters are limited; therefore, some values are derived from different studies and should be interpreted with caution.
| Parameter | 21-Desacetylthis compound | Methylprednisolone | Prednisolone (for reference) | Source |
| Glucocorticoid Receptor (GR) Binding Affinity (Ki) | 10 nM | Not directly reported in comparative studies | 2.4 nM | [2] |
| Parameter | This compound | Methylprednisolone | Prednisone (for reference) | Source |
| Anti-inflammatory Potency Ratio | 0.69–0.89 | ~1.25 | 1 | [3] |
Note: The anti-inflammatory potency ratio is a clinical measure and may not directly correlate with in vitro receptor binding affinities.
Mechanism of Action: Transactivation vs. Transrepression
Glucocorticoids exert their effects through two primary genomic mechanisms mediated by the glucocorticoid receptor (GR): transactivation and transrepression.
-
Transactivation: The GR-ligand complex binds directly to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased transcription of target genes. This mechanism is associated with many of the metabolic and endocrine side effects of glucocorticoids.
-
Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, to inhibit their activity. This interference with pro-inflammatory signaling pathways is believed to be the primary mechanism of the anti-inflammatory effects of glucocorticoids.
A desirable pharmacodynamic profile for a glucocorticoid would involve potent transrepression (strong anti-inflammatory effect) with minimal transactivation (reduced side effect profile). Quantitative data on the relative potencies of this compound and methylprednisolone in these pathways are not available from direct comparative studies.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the generalized signaling pathway for glucocorticoids, including both transactivation and transrepression mechanisms.
Experimental Workflow: Glucocorticoid Receptor Binding Assay
This diagram outlines a typical competitive binding assay to determine the affinity of a compound for the glucocorticoid receptor.
References
Cross-study analysis of Deflazacort's effects on bone metabolism markers
For researchers, scientists, and drug development professionals, this guide provides a cross-study analysis of Deflazacort's effects on bone metabolism markers compared to other corticosteroids. The following sections detail quantitative data, experimental protocols, and key signaling pathways to offer a comprehensive overview of this compound's bone-sparing profile.
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of various diseases. However, their long-term use is associated with significant adverse effects, most notably glucocorticoid-induced osteoporosis (GIO). This compound, an oxazoline derivative of prednisolone, has been developed with the aim of reducing these detrimental effects on bone. This guide synthesizes findings from multiple studies to compare the impact of this compound on bone metabolism markers against other corticosteroids like prednisone and methylprednisolone.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies comparing the effects of this compound and other corticosteroids on bone metabolism markers and bone mineral density (BMD). Due to the heterogeneity of study designs and reported outcomes, data is presented as percentage changes where available.
| Comparison | Biomarker/Parameter | This compound Effect | Comparator Effect | Study Population | Duration | Citation |
| This compound vs. Prednisone | Vertebral Bone Loss | 9.7% decrease | 21.4% decrease | Patients requiring glucocorticoid therapy | 12 months | [1] |
| Lumbar Spine BMD | 6.8% decrease | 12.5% decrease (1.9-fold higher loss) | Patients with nephrotic syndrome | 1 year | [2] | |
| Whole Body Bone Mineral Content | Statistically non-significant difference between groups | Premenopausal patients with rheumatoid arthritis | 12 months | [3] | ||
| Femoral Neck BMD | Non-significant increase | Significant decrease | Premenopausal patients with rheumatoid arthritis | 12 months | [3] | |
| Trabecular Bone Loss Rate | -1.1%/year | -3.0%/year | Patients on long-term corticosteroid treatment | 3 years (estimated) | [4] | |
| This compound vs. Methylprednisolone | Osteocalcin | Significant decrease from 3rd month | Significant decrease from 3rd month | Male patients with inflammatory arthropathies | 12 months | [5] |
| Alkaline Phosphatase (ALP) | Significant decrease from 3rd month | Significant decrease from 3rd month | Male patients with inflammatory arthropathies | 12 months | [5] | |
| Deoxypyridinoline (DPD) | Decrease from 6th month | Decrease from 6th month | Male patients with inflammatory arthropathies | 12 months | [5] | |
| Osteoprotegerin (OPG) | 6% reduction at 3 months | 24% reduction at 3 months | Male patients with inflammatory arthropathies | 12 months | [5] | |
| Bone Mineral Content | No significant change | Significant decrease | Children after renal transplantation | 1 year | [6] |
Experimental Protocols
The assessment of bone metabolism markers in the cited studies typically involves the use of immunoassays, most commonly Enzyme-Linked Immunosorbent Assays (ELISA), for the quantitative measurement of specific proteins in serum or plasma.
Measurement of Bone Formation Markers
-
Osteocalcin (OC): Serum osteocalcin levels are a specific marker of osteoblast activity. The measurement is typically performed using a sandwich ELISA.
-
Principle: A monoclonal antibody specific for human osteocalcin is pre-coated onto microplate wells. Standards and patient samples are added, and any osteocalcin present binds to the immobilized antibody. A second, enzyme-linked monoclonal antibody that binds to a different epitope of osteocalcin is then added. After washing to remove unbound substances, a substrate solution is added, and the color development is proportional to the amount of bound osteocalcin.
-
Sample Collection: Serum is collected and can be stored at 2-8°C for up to 3 days. For longer storage, samples should be frozen at -20°C or below.[7]
-
Procedure Summary:
-
Add standards, controls, and samples to the antibody-coated wells.
-
Add a horseradish peroxidase (HRP)-conjugated anti-osteocalcin antibody.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the wells to remove unbound components.
-
Add a chromogenic substrate (e.g., TMB).
-
Incubate for 30 minutes at room temperature.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.[7]
-
-
-
Procollagen Type I N-terminal Propeptide (P1NP): P1NP is a marker of type I collagen synthesis, the main component of the bone matrix.
-
Principle: A solid-phase sandwich ELISA is used. A capture antibody specific for P1NP is coated on the microplate. Samples are added, followed by a biotin-conjugated detection antibody. Streptavidin-HRP is then added, which binds to the biotinylated antibody. The subsequent addition of a substrate results in a color change proportional to the P1NP concentration.
-
Sample Collection: Serum or plasma can be used. P1NP levels are generally stable and less affected by circadian rhythm or food intake compared to some other bone markers.[8]
-
Assay Range: Typically in the range of 15-1000 pg/mL.[9]
-
Measurement of Bone Resorption Markers
-
C-terminal Telopeptide of Type I Collagen (CTX-I): CTX-I is a degradation product of type I collagen released during bone resorption.
-
Principle: A competitive ELISA is often employed. The microplate is coated with a synthetic peptide identical to the C-terminal telopeptide of the α1 chain of type I collagen. Standards, controls, and patient samples are incubated with a polyclonal antibody specific for CTX-I. This mixture is then added to the coated wells. The patient's CTX-I competes with the coated peptide for binding to the antibody. A secondary antibody conjugated to HRP is then added. The color intensity is inversely proportional to the concentration of CTX-I in the sample. Alternatively, a sandwich ELISA using two monoclonal antibodies can be used.[10]
-
Sample Collection: Serum or plasma is used. It is recommended to collect fasting morning samples as CTX-I levels can be affected by food intake.[10]
-
Detection Limit: Typically around 0.020 ng/mL.[10]
-
Mandatory Visualizations
Glucocorticoid Signaling Pathway in Bone Cells
Caption: Glucocorticoid signaling pathway in bone cells.
Experimental Workflow for Comparing Corticosteroid Effects on Bone Metabolism
Caption: Experimental workflow for clinical trials.
Discussion
The available data suggests that this compound may have a more favorable bone-sparing profile compared to prednisone. Multiple studies have demonstrated a smaller reduction in bone mineral density with this compound treatment.[1][2][3][4] In a direct comparison, vertebral bone loss was significantly less with this compound than with prednisone.[1] Furthermore, a long-term study estimated the rate of trabecular bone loss to be almost three times lower with this compound.[4]
Regarding bone turnover markers, both this compound and other corticosteroids like methylprednisolone lead to a decrease in bone formation markers such as osteocalcin and alkaline phosphatase.[5] However, one study indicated a less pronounced reduction in the bone resorption marker osteoprotegerin with this compound compared to methylprednisolone, suggesting a potential mechanism for its bone-sparing effect.[5]
The underlying mechanism for the bone-sparing effects of this compound is thought to be related to its differential effects on the glucocorticoid receptor and subsequent downstream signaling pathways. Glucocorticoids, in general, exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of various genes.[11] This includes increasing the expression of inhibitors of the Wnt signaling pathway (essential for osteoblast differentiation) and altering the RANKL/OPG ratio to favor osteoclast activity, ultimately leading to increased bone resorption and decreased bone formation.[1][12] It is hypothesized that this compound may have a less pronounced effect on these specific pathways compared to other glucocorticoids. In vitro studies have suggested that this compound stimulates osteoclast formation, in part by downregulating OPG and upregulating RANKL mRNA expression.
References
- 1. Glucocorticoid Signaling and Bone Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of low doses of this compound vs prednisone on bone mineral content in premenopausal rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Compared clinical efficacy and bone metabolic effects of low-dose this compound and methyl prednisolone in male inflammatory arthropathies: a 12-month open randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory mechanism of osteoclastogenesis by RANKL and Wnt signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]
- 10. Update on the role of glucocorticoid signaling in osteoblasts and bone marrow adipocytes during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Glucocorticoids suppress bone formation via the osteoclast [jci.org]
- 12. scispace.com [scispace.com]
A Comparative Analysis of Deflazacort and Vamorolone in the mdx Mouse Model of Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deflazacort and Vamorolone, two corticosteroid treatments for Duchenne Muscular Dystrophy (DMD), based on preclinical data from the widely used mdx mouse model. The information presented herein is intended to support research and development efforts in the field of neuromuscular disorders.
Efficacy and Performance
Both this compound and Vamorolone have demonstrated efficacy in improving muscle pathology in the mdx mouse model of DMD. However, direct comparative studies reveal nuances in their performance profiles.
After 28 days of treatment, mdx mice treated with this compound showed a greater improvement in grip strength compared to those treated with Vamorolone.[1][2] All three corticosteroids, including prednisolone, demonstrated efficacy in mdx mice, but this compound was found to be the most effective in increasing muscle strength as measured by the grip test.[1][2] Furthermore, higher doses of this compound (5 and 15 mg/kg) were shown to reduce fibrosis in the diaphragm muscle of B10-mdx mice.[3] Vamorolone also reduced fibrosis at doses of 15 and 30 mg/kg.[3]
Vamorolone is described as a dissociative steroidal anti-inflammatory drug that retains the anti-inflammatory benefits of traditional glucocorticoids while potentially minimizing side effects.[4][5] Studies in mdx mice show that Vamorolone improves muscle function to a similar extent as prednisolone.[4]
Side Effect Profile
A key differentiator between this compound and Vamorolone lies in their side effect profiles, particularly concerning the central nervous system (CNS) and bone health.
Pharmacokinetic studies have shown that this compound has a lower brain-to-plasma ratio (0.05) compared to Vamorolone (0.55), indicating less penetration into the CNS.[1][2] This is attributed to this compound being a strong substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, while Vamorolone is not.[3][6][7][8] Consequently, Vamorolone and prednisolone induced more extensive changes in gene expression in the brains of mdx mice compared to this compound.[1][2][3][6][8] Behaviorally, both Vamorolone and prednisolone were found to induce depression-like behavior in mdx mice, whereas this compound did not result in a significant increase in immobility time.[1][2][3][6][9]
Regarding bone health, micro-computed tomography revealed that high doses of prednisolone significantly reduced femur bone density in B10-mdx mice, while no significant differences were seen with this compound or Vamorolone at the tested doses after 4 months of treatment.[3][8] However, all three corticosteroids were found to reduce levels of osteocalcin, a marker of bone formation.[3][6][8][9]
In terms of metabolic side effects, all three corticosteroids led to increased glucose levels and reduced endogenous corticosterone levels.[3][6][8][9]
Quantitative Data Summary
| Parameter | This compound | Vamorolone | Key Findings | Citations |
| Efficacy | ||||
| Grip Strength | Greater improvement | Less improvement than this compound | This compound was the most effective in increasing muscle strength. | [1][2] |
| Muscle Fibrosis | Significant reduction at 5 and 15 mg/kg | Significant reduction at 15 and 30 mg/kg | Both drugs reduce fibrosis in the diaphragm muscle. | [3] |
| Side Effects | ||||
| Brain:Plasma Ratio | 0.05 | 0.55 | This compound shows lower CNS penetration. | [1][2] |
| CNS Gene Expression | Fewer changes | Extensive changes | Vamorolone induces more significant alterations in brain gene expression. | [1][2][3][6][8] |
| Behavioral Effects | No significant increase in immobility | Induced depression-like behavior | This compound resulted in fewer behavioral side-effects. | [1][2][3][6][9] |
| Bone Mineral Density | No significant reduction | No significant reduction | High-dose prednisolone significantly reduced bone density. | [3][8] |
| Osteocalcin Levels | Reduced | Reduced | Both drugs impact this marker of bone formation. | [3][6][8][9] |
| Blood Glucose | Increased | Increased | Both drugs show similar metabolic side effects. | [3][6][8][9] |
| Endogenous Corticosterone | Reduced | Reduced | Both drugs lead to adrenal suppression. | [3][6][8][9] |
Experimental Protocols
Animal Model
-
Strain: C57BL/10ScSn-Dmdmdx/J (mdx) mice are the standard model for Duchenne Muscular Dystrophy. Wild-type C57BL/10ScSnJ mice are used as controls.
-
Age: Studies often initiate treatment in adult mdx mice.
-
Sex: Male mice are preferentially used for pharmacological studies to minimize hormonal variations.
Drug Administration
-
Route: Oral administration (gavage) is a common method for both this compound and Vamorolone.[1][2]
-
Dosage: A range of doses is typically evaluated to determine efficacy and toxicity. For example, this compound has been tested at 5 and 15 mg/kg, and Vamorolone at 15, 30, and 45 mg/kg.[3]
-
Duration: Treatment durations can vary, with studies reporting data after 14 days, 28 days, and up to 4 months.[1][2][3]
Key Experiments
1. Grip Strength Test
-
Objective: To assess in vivo muscle force of the forelimbs.
-
Apparatus: A grip strength meter with a horizontal metal bar or grid attached to a force transducer.
-
Procedure:
-
The mouse is held by the tail and lowered towards the bar.
-
The mouse is allowed to grasp the bar with its forepaws.
-
The mouse is then pulled back gently and steadily in a horizontal plane until its grip is broken.
-
The peak force exerted by the mouse is recorded.
-
The measurement is repeated multiple times (e.g., five determinations) with rest periods in between.
-
The average of the highest measurements is typically used for analysis.
-
2. Micro-Computed Tomography (μCT) for Bone Density
-
Objective: To non-invasively assess bone mineral density and microarchitecture.
-
Procedure:
-
Mice are anesthetized for the duration of the scan.
-
The femur is typically the bone of interest.
-
The mouse is placed in the μCT scanner, and a high-resolution 3D image is acquired.
-
Software is used to analyze the images and calculate parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number, and trabecular thickness.
-
3. RNA Sequencing (RNA-Seq) of Brain, Liver, and Muscle
-
Objective: To analyze changes in gene expression in different tissues.
-
Procedure:
-
Tissues (brain, liver, muscle) are harvested from euthanized mice.
-
Total RNA is extracted from the tissues using standard protocols (e.g., Trizol reagent).
-
The quality and quantity of the extracted RNA are assessed.
-
RNA-Seq libraries are prepared, which involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
The libraries are sequenced using a high-throughput sequencing platform.
-
Bioinformatic analysis is performed to align the sequencing reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between treatment groups.
-
Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and Vamorolone.
Experimental Workflow
Caption: Typical experimental workflow for drug comparison in mdx mice.
References
- 1. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Sequencing Quantification of Hepatic Ontogeny and Tissue Distribution of mRNAs of Phase II Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy | Semantic Scholar [semanticscholar.org]
- 6. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano CT Core - Imaging Protocols [nanoctcore.med.umich.edu]
- 8. Measuring Bone Volume at Multiple Densities by Micro-computed Tomography [en.bio-protocol.org]
- 9. Biomarker-focused multi-drug combination therapy and repurposing trial in mdx mice | PLOS One [journals.plos.org]
A Comparative Guide to Validating Deflazacort's Therapeutic Effect in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers and methodologies used to validate the therapeutic efficacy of Deflazacort in preclinical research, with a focus on its application in Duchenne Muscular Dystrophy (DMD). We offer a comparative analysis with Prednisone, a classic corticosteroid, and Vamorolone, a next-generation steroidal anti-inflammatory drug. This guide is intended to assist in the design and interpretation of preclinical studies aimed at evaluating and confirming the therapeutic potential of this compound.
Introduction to this compound and its Alternatives
This compound is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is an oxazoline derivative of prednisolone and is approved for the treatment of Duchenne muscular dystrophy (DMD) in several countries.[2][3] Its therapeutic effects are primarily mediated through its active metabolite, 21-desacetylthis compound, which binds to glucocorticoid receptors, leading to the modulation of gene expression.[4] This results in the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins.[4]
In the landscape of DMD treatment, this compound is often compared to Prednisone (or its active form, Prednisolone), a widely used corticosteroid.[5][6] While both demonstrate efficacy in improving muscle strength and function, there are differences in their side-effect profiles.[5][7] More recently, Vamorolone has emerged as a novel dissociative steroidal drug.[8] It aims to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing steroid-associated side effects through a differential mechanism of action that involves antagonism of the mineralocorticoid receptor.[8]
Comparative Efficacy in Preclinical Models: A Data-Driven Overview
Preclinical studies, predominantly in the mdx mouse model of DMD, have been instrumental in elucidating the therapeutic potential of this compound and its comparators. The following tables summarize key quantitative data from these studies.
| Treatment Group | Dosage | Change in Grip Strength | Reference |
| This compound | 1.25, 2.5, 5, 15 mg/kg | Dose-dependent improvement; greater improvement than prednisolone or vamorolone after 28 days. | [9][10] |
| Prednisolone | 1.2, 2.4, 5 mg/kg | Improvement observed, but less than this compound after 28 days. | [9][10] |
| Vamorolone | 15, 30, 45 mg/kg | Improvement observed, but less than this compound after 28 days. | [9][10] |
| Vehicle Control | - | Decline in grip strength. | [10] |
| Caption: Comparative effects of this compound, Prednisolone, and Vamorolone on muscle strength in mdx mice. |
| Treatment Group | Dosage | Reduction in Muscle Fibrosis (Hydroxyproline levels) | Reference |
| This compound | 5 and 15 mg/kg | Significant reduction in fibrosis. | [8][10] |
| Prednisolone | 5 mg/kg | Significant reduction in fibrosis. | [8][10] |
| Vamorolone | 15 and 30 mg/kg | Reduction in fibrosis (did not reach significance at 45 mg/kg). | [8][10] |
| Untreated mdx | - | Significantly higher hydroxyproline concentration compared to wild-type. | [8][10] |
| Caption: Impact of treatment on muscle fibrosis in mdx mice. |
| Biomarker | This compound Effect | Prednisone Effect | Vamorolone Effect | Reference |
| Serum MMP-3 | Increased | Increased (to a lesser extent than this compound) | Not reported | [11] |
| Serum IGFBP-2 | Decreased | Decreased (to a lesser extent than this compound) | Not reported | [11] |
| Plasma TNF-α | Reduced | Reduced | Not reported | [6] |
| Plasma TGF-β | Reduced | Reduced | Not reported | [6] |
| Plasma IL-10 | Increased | Increased | Not reported | [6] |
| Caption: Modulation of serum and plasma biomarkers by this compound and Prednisone in preclinical models. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are protocols for key experiments cited in this guide.
Grip Strength Test in mdx Mice
This non-invasive test measures limb muscle strength.
Apparatus:
-
Grip strength meter with a horizontal mesh grid.
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Hold the mouse by the tail and allow it to grasp the horizontal mesh with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until its grip is released.
-
The peak force generated is recorded by the meter.
-
Perform five consecutive measurements within a 2-minute timeframe.
-
The maximum value obtained is typically used for analysis. For increased accuracy, some protocols suggest averaging the three highest values from a series of pulls.
-
Normalize the grip strength to the body weight of the mouse (Force/Body Weight).
Histological Assessment of Muscle Fibrosis
This method quantifies the extent of fibrotic tissue in muscle sections.
Materials:
-
Muscle tissue samples (e.g., gastrocnemius or diaphragm from mdx mice).
-
Fixative (e.g., 10% neutral buffered formalin).
-
Paraffin embedding reagents.
-
Microtome.
-
Masson's Trichrome stain or Sirius Red stain.
-
Microscope with a digital camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Tissue Processing: Fix muscle tissue in formalin, dehydrate through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick transverse sections using a microtome.
-
Staining:
-
Masson's Trichrome: Stains collagen fibers blue, muscle fibers red, and nuclei black.
-
Sirius Red: Stains collagen red under bright-field microscopy.
-
-
Imaging: Capture high-resolution images of the stained muscle sections.
-
Quantification:
-
Using image analysis software, select the entire muscle cross-sectional area.
-
Set a color threshold to specifically select the stained collagen fibers.
-
Calculate the fibrotic area as a percentage of the total muscle cross-sectional area.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Biomarkers
This protocol outlines the general steps for quantifying serum protein biomarkers such as MMP-3 and IGFBP-2 in mice. Specific kit instructions should always be followed.
Materials:
-
Mouse serum samples.
-
Commercially available ELISA kit for mouse MMP-3 or IGFBP-2 (containing a pre-coated microplate, detection antibody, standards, buffers, and substrate).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manual. This typically involves reconstituting lyophilized standards and diluting buffers and antibodies.
-
Sample and Standard Incubation: Add standards and diluted serum samples to the appropriate wells of the pre-coated microplate. Incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[4][11]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[4][11]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).[4][11]
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the TMB substrate solution to each well. A color change will develop. Incubate in the dark for a specified time (e.g., 30 minutes at room temperature).[4][11]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change, typically to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the serum samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Caption: this compound's mechanism of action via the glucocorticoid receptor signaling pathway.
Caption: A typical experimental workflow for validating this compound's therapeutic effect.
References
- 1. This compound VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of this compound for Patients With Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Comparing this compound and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multicenter, double-blind, randomized trial of this compound versus prednisone in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdaconference.org [mdaconference.org]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Reproducibility of published findings on Deflazacort's mechanism of action
An Objective Comparison of Published Findings on the Mechanism of Action of Deflazacort and Alternative Glucocorticoids
This guide provides a comparative analysis of the published findings on the mechanism of action of this compound, contrasting it with other commonly used glucocorticoids such as prednisone, prednisolone, and methylprednisolone. The information is intended for researchers, scientists, and drug development professionals, with a focus on the reproducibility of experimental data.
General Mechanism of Action of Glucocorticoids
Glucocorticoids exert their anti-inflammatory and immunosuppressive effects primarily through their interaction with the glucocorticoid receptor (GR). As steroid hormones, they diffuse across the cell membrane and bind to the cytosolic GR, which is part of a complex with chaperone proteins like Hsp90 and Hsp70. Upon binding, the receptor complex undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.
Once in the nucleus, the activated GR complex modulates gene expression through several mechanisms:
-
Transactivation: The GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins like lipocortin-1.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct DNA binding. This "tethering" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids.
-
Composite Mechanism: The GR complex binds to GREs and also interacts with other DNA-bound transcription factors to regulate gene expression.
A key reproducible finding is the inhibition of NF-κB. Glucocorticoids can induce the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes.
This compound: Comparative Pharmacology
This compound is a synthetic oxazoline derivative of prednisolone. It functions as a prodrug, being rapidly metabolized after oral administration to its pharmacologically active form, 21-desacetyl this compound (D21-OH). This active metabolite is responsible for the drug's anti-inflammatory and immunosuppressive effects. A further metabolite, 6β-Hydroxy this compound, is considered biologically inactive.
Data Presentation: Comparative Performance
The following tables summarize quantitative data from published findings, comparing this compound's active metabolite with other widely used corticosteroids.
Table 1: Glucocorticoid Receptor Binding and Anti-inflammatory Potency
| Corticosteroid | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) | Anti-inflammatory Potency Ratio (vs. Prednisone) |
| 21-desacetyl this compound | Less active than prednisolone in direct binding | 0.69–0.89 |
| Prednisolone | Higher than 21-desacetyl this compound | 1 |
| Methylprednisolone | ~1.8x Prednisolone | 1.25 |
| Dexamethasone | 100 | 7.5 |
| Note: RBA values can vary based on the specific assay conditions and tissues used. The anti-inflammatory potency of 6 mg of this compound is considered approximately equivalent to 5 mg of prednisolone. |
Table 2: Comparative Effects on Gene Expression
| Feature | This compound | Prednisone/Prednisolone | Supporting Findings |
| General Effect | Modulates gene expression to reduce inflammation | Modulates gene expression to reduce inflammation | Both drugs affect multiple gene expression pathways. The exact mechanisms in diseases like Duchenne Muscular Dystrophy (DMD) are not fully elucidated. |
| Differential Expression (DMD) | Regulated 508 probes compared to prednisone, including many involved in adipose metabolism. | Changed expression of 524 probes (vs. no steroid), including genes in iron trafficking and chondroitin sulfate biosynthesis. | A study on DMD patients showed distinct gene expression profiles between the two drugs. |
| Brain Gene Expression (mdx mice) | Induced fewer changes in gene expression in the brain. | Induced more changes in gene expression in the brain. | Consistent with observations of fewer behavioral side effects with this compound. |
| Muscle Atrogenes (Rats) | Less effect on the expression of atrogenes (MuRF-1 and Atrogin-1) compared to Dexamethasone and Methylprednisolone. | N/A | In a rat model, this compound appeared less detrimental to muscle protein degradation pathways than other glucocorticoids. |
Table 3: Comparative Side Effect Profiles
| Side Effect | This compound | Prednisone/Prednisolone | Supporting Findings |
| Weight Gain | Less frequent | More frequent | A consistent finding in comparative studies, particularly in DMD patients. |
| Glucose Metabolism | Smaller influence on carbohydrate metabolism | Greater impact | This compound is often considered a preferable option for patients at risk of diabetogenic effects. |
| Bone Health | Appears worse | Less impact than this compound | This compound is associated with a smaller decrease in intestinal calcium absorption but may lead to worse outcomes in bone health parameters. |
| Cataracts | Higher odds of development | Lower odds than this compound | A retrospective review found a 2.4-fold higher odds of cataracts with this compound compared to prednisone. |
| Behavioral Changes | Less frequent | More frequent | Correlates with findings of lower drug exposure in the brain. |
Experimental Protocols
Reproducibility of findings relies on standardized experimental methodologies. Below are detailed protocols for key assays used to characterize the mechanism of action of glucocorticoids.
Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay quantifies the affinity of a compound for the glucocorticoid receptor.
-
Principle: A test corticosteroid (e.g., 21-desacetyl this compound) competes with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) for binding to the GR in a cytosolic preparation from a target tissue. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined, which is inversely proportional to its binding affinity.
-
Methodology:
-
Cytosol Preparation: Homogenize target tissue (e.g., rat thymus or liver) in a cold buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the GR.
-
Binding Reaction: Incubate the cytosol with a constant concentration of [3H]-dexamethasone and varying concentrations of the unlabeled test corticosteroid.
-
Separation: Separate the bound from unbound radioligand, typically using a method like charcoal-dextran adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC50 value.
-
Protocol 2: NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing NF-κB binding sites. When NF-κB is activated by a stimulus (e.g., TNF-α), it drives the expression of the reporter gene. The inhibitory effect of a compound is measured by the reduction in the reporter signal.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently transfected with the NF-κB reporter construct.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test glucocorticoid (e.g., this compound) for a defined period.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., TNF-α) to activate the NF-κB pathway.
-
Lysis and Reporter Assay: After an appropriate incubation time, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable substrate and detection instrument.
-
Data Analysis: Normalize the reporter activity to cell viability and calculate the IC50 value for NF-κB inhibition.
-
Protocol 3: Gene Expression Analysis via Microarray
This method provides a broad overview of the changes in gene expression induced by a drug.
-
Principle: Compares the global mRNA expression profiles of cells or tissues treated with a drug to untreated or vehicle-treated controls.
-
Methodology:
-
Sample Collection: Obtain samples (e.g., whole blood, muscle tissue) from subjects treated with this compound, a comparator drug (e.g., prednisone), and from untreated controls.
-
RNA Extraction: Isolate total RNA from the samples and assess its quality and quantity.
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into cDNA and label it with a fluorescent dye.
-
Hybridization: Apply the labeled cDNA to a microarray chip (e.g., Affymetrix U133 Plus 2.0), which contains thousands of known gene probes. The labeled cDNA will hybridize to its complementary probes on the chip.
-
Scanning and Data Acquisition: Scan the microarray chip with a laser to detect the fluorescence intensity at each probe spot, which corresponds to the expression level of that gene.
-
Data Analysis: Use bioinformatics software to normalize the data, identify differentially expressed genes between treatment groups, and perform pathway analysis to understand the biological implications of the expression changes.
-
Conclusion on Reproducibility
The core mechanism of action for this compound as a glucocorticoid receptor agonist is well-established and highly reproducible across numerous studies. Its function as a prodrug converted to the active 21-desacetyl this compound is also a consistent finding.
Comparative studies consistently report that this compound's active metabolite has a lower direct binding affinity for the GR than prednisolone. Despite this, its anti-inflammatory potency is comparable, with a widely cited equivalence ratio of approximately 1.2:1 to 1:1.5 (this compound to Prednisone).
Findings regarding the differential side effect profile are also largely consistent, particularly the reduced impact on glucose metabolism and weight gain compared to prednisone, and a higher risk of cataracts. The molecular bases for these differences are an active area of research, with studies on differential gene expression providing plausible, though not yet fully elucidated, explanations. While the general trends in differential gene regulation (e.g., in brain vs. adipose tissue) are reported, the specific lists of regulated genes and their precise contributions to the clinical phenotype may vary between studies depending on the model system and analytical methods used. Further research is required to fully reproduce and validate these specific molecular signatures.
Deflazacort's Safety Profile: A Comparative Benchmark Against Next-Generation Corticosteroids
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Deflazacort against next-generation corticosteroids, with a primary focus on Vamorolone, a novel dissociative steroid. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.
Introduction to Corticosteroid Therapy and the Need for Safer Alternatives
Corticosteroids are potent anti-inflammatory and immunosuppressive agents, fundamental in treating a wide range of conditions, including autoimmune diseases and Duchenne muscular dystrophy (DMD).[1] Their therapeutic efficacy, however, is often shadowed by a significant burden of side effects, especially with long-term use.[2][3] These adverse effects can include metabolic disturbances, bone fragility, and neuropsychiatric issues.[4][5]
This compound, a glucocorticoid derivative of prednisolone, was developed to offer a better safety profile than older corticosteroids like prednisone.[6] Evidence suggests that at equipotent doses, this compound may be associated with less severe metabolic and bone-related side effects.[6][7] The quest for even safer alternatives has led to the development of "next-generation" or "dissociative" corticosteroids, such as Vamorolone. These newer agents are designed to separate the desired anti-inflammatory effects (transrepression) from the adverse metabolic and hormonal effects (transactivation).[8] Vamorolone, in particular, has been investigated as a treatment for DMD and has shown promise in mitigating certain classic corticosteroid side effects.[8][9]
Mechanism of Action: The Glucocorticoid Signaling Pathway
Corticosteroids exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[10] This complex then translocates to the nucleus to modulate gene expression. The therapeutic anti-inflammatory actions are primarily mediated through transrepression , where the GR complex interferes with pro-inflammatory transcription factors like NF-κB and AP-1.[4][10] Conversely, many of the adverse effects are linked to transactivation , where the GR complex directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes, including those involved in metabolism and bone turnover (e.g., osteocalcin).[10]
Comparative Safety Profile: this compound vs. Next-Generation Corticosteroids
The following tables summarize quantitative data on the adverse effect profiles of this compound, Prednisone (as a conventional baseline), and Vamorolone, compiled from clinical and preclinical studies.
Table 1: Metabolic and Endocrine Side Effects
| Adverse Effect | This compound | Prednisone/Prednisolone | Vamorolone | Source |
| Weight Gain | Lower incidence compared to prednisone in DMD patients.[11] | More frequent cause for treatment discontinuation than this compound.[11] | Mean increase in BMI z-score comparable to prednisone.[12] | Clinical |
| Glucose Intolerance | Smaller effect on glucose metabolism than betamethasone; some studies show similar effect to prednisone.[6] | Known to be more diabetogenic than this compound in some studies.[6] | Increased glucose levels observed at efficacious doses.[9][13] | Clinical & Preclinical |
| Cushingoid Appearance | Observed, but less frequently than with prednisone in a DMD study.[11] | Most common treatment-related event in a comparative DMD study.[11] | Data suggests similar incidence to other glucocorticoids.[8][12] | Clinical |
| Adrenal Suppression | A known risk, as with all long-term corticosteroid use.[1] | A known risk, as with all long-term corticosteroid use.[2] | Reduced endogenous corticosterone levels, similar to other corticosteroids.[9][13] | Clinical & Preclinical |
Table 2: Musculoskeletal Side Effects
| Adverse Effect | This compound | Prednisone/Prednisolone | Vamorolone | Source |
| Bone Demineralization | Fewer detrimental effects on bone mass; lower bone loss at the lumbar spine compared to prednisolone.[6] | Higher rate of bone loss compared to this compound in some studies.[6] Femur bone density significantly decreased.[9][13] | Reduced osteocalcin levels observed.[9][13] | Clinical & Preclinical |
| Growth Stunting in Children | Appears to have less negative impact on growth rate than prednisone.[6] | Associated with growth impairment.[14] | Showed less stunting of growth compared to prednisolone in a Ph2B/3 trial.[9] | Clinical |
Table 3: Central Nervous System (CNS) and Other Side Effects
| Adverse Effect | This compound | Prednisone/Prednisolone | Vamorolone | Source |
| Psychiatric/Behavioral | Lower incidence of psychiatric adverse events leading to discontinuation vs. prednisone.[11] | Known to cause mood changes, irritability, and abnormal behavior.[2] Induced depression-like behavior in preclinical models.[9][13] | Induced depression-like behavior in preclinical models.[9][13] Higher CNS exposure due to not being a P-gp substrate.[13] | Clinical & Preclinical |
| Overall Adverse Events (Incidence) | 16.5% | 20.5% | Well-tolerated in clinical trials, but lacks direct large-scale comparison of overall AE incidence with this compound.[9] | Clinical |
Experimental Protocols for Safety and Efficacy Assessment
The comparison of corticosteroid safety profiles relies on rigorous experimental designs in both preclinical and clinical settings.
Preclinical Experimental Workflow in Animal Models
Preclinical studies, often in mouse models of disease like the B10-mdx mouse for DMD, are crucial for initial safety and efficacy screening.[9][13]
Methodology:
-
Animal Model Selection: Use of a relevant disease model (e.g., mdx-B10 DMD mouse) and wild-type controls.[15]
-
Pharmacokinetics and Biodistribution: Animals are administered single oral doses of the compounds. Blood and tissue (e.g., brain) samples are collected over time to determine pharmacokinetic parameters and the brain-to-plasma ratio, which is critical for assessing potential CNS side effects.[13][15]
-
Efficacy and Safety Study:
-
Dosing: Mice are treated daily with multiple doses of each corticosteroid (e.g., this compound, Prednisolone, Vamorolone) or a vehicle control for a set period (e.g., 14-28 days).[15]
-
Efficacy Endpoints: Functional tests such as grip strength are performed to measure improvements in muscle function.[15]
-
Safety Endpoints:
-
Behavioral Tests: The forced swim test is used to assess depression-like behavior.[15]
-
Metabolic Analysis: Blood glucose and endogenous corticosterone levels are measured.[9]
-
Bone Health: Bone mineral density is analyzed using techniques like micro-computed tomography (micro-CT). Serum markers of bone formation, like osteocalcin, are also measured.[9]
-
Gene Expression: RNA sequencing is performed on tissues like the brain, liver, and muscle to identify changes in gene expression profiles associated with treatment.[9][15]
-
-
Clinical Trial Design: Phase III Comparative Study
Human clinical trials are essential to confirm the comparative safety and efficacy of these drugs. A typical Phase III study follows a robust design to minimize bias.[11]
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo- and/or active-controlled study.[11]
-
Patient Population: A well-defined patient group (e.g., ambulatory boys aged 5-15 with a confirmed DMD diagnosis).[11]
-
Randomization and Blinding: Participants are randomly assigned to receive one of several treatments (e.g., this compound 0.9 mg/kg/d, this compound 1.2 mg/kg/d, Prednisone 0.75 mg/kg/d, or a placebo) to prevent bias in treatment administration and outcome assessment.[11]
-
Treatment Period: A defined duration, typically 12 to 52 weeks, to assess both short- and medium-term effects.[11]
-
Efficacy Endpoints:
-
Primary: Change in muscle strength from baseline (e.g., using Manual Muscle Testing).
-
Secondary: Functional outcomes like the 6-minute walk test, time to stand from supine, and time to climb four stairs.[16]
-
-
Safety and Tolerability Assessment:
-
Systematic collection of all adverse events (AEs), serious AEs, and AEs leading to discontinuation.[11]
-
Monitoring of vital signs, weight, height, and pubertal status.
-
Laboratory tests to monitor metabolic parameters.
-
Specific monitoring for known corticosteroid side effects like Cushingoid appearance and hirsutism.[11]
-
References
- 1. This compound Tablets vs. Other Corticosteroids [bionova.co.in]
- 2. goodrx.com [goodrx.com]
- 3. youtube.com [youtube.com]
- 4. Corticosteroid-related central nervous system side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach | Swiss Medical Weekly [smw.ch]
- 6. This compound VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dtb.bmj.com [dtb.bmj.com]
- 8. Efficacy and safety of different doses of vamorolone in boys with Duchenne muscular dystrophy: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Efficacy and safety of this compound vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and safety of different doses of vamorolone in boys with Duchenne muscular dystrophy: a systematic review and network meta-analysis [frontiersin.org]
- 13. Comparison of pharmaceutical properties and biological activities of prednisolone, this compound, and vamorolone in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing this compound and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdaconference.org [mdaconference.org]
- 16. ctap-nmd.org [ctap-nmd.org]
Deflazacort vs. Prednisone for Duchenne Muscular Dystrophy: A Meta-Analysis of Clinical Trial Data
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data comparing the efficacy and safety of deflazacort with prednisone/prednisolone for the treatment of Duchenne muscular dystrophy (DMD). The information is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated view of the available evidence to inform future research and clinical trial design.
Efficacy Outcomes: A Quantitative Comparison
Multiple meta-analyses have been conducted to compare the effectiveness of this compound and prednisone in slowing the progression of DMD. The data presented below is a synthesis of findings from key studies, focusing on ambulatory function and muscle strength.
Ambulatory Function
Timed function tests and the six-minute walk distance (6MWD) are crucial measures of ambulatory function in DMD patients. The following table summarizes the least-squares mean difference in the change from baseline to 48 or 52 weeks between this compound and prednisone/prednisolone treated groups from various meta-analyses. A positive difference favors this compound.
| Outcome Measure | Meta-Analysis 1 (McDonald et al.)[1] | Meta-Analysis 2 (Ricotti et al.)[2] |
| 6-Minute Walk Distance (meters) | 28.3 (95% CI: 5.7, 50.9) | 39.54 (95% CI: 13.80, 65.29)[2] |
| 4-Stair Climb (seconds) | 2.3 (95% CI: 0.5, 4.1) | 2.73 (95% CI: 0.72, 4.70)[2] |
| 4-Stair Descend (seconds) | Not Reported | 2.38 (95% CI: 0.31, 4.46)[2] |
| Rise from Supine (seconds) | 2.9 (95% CI: 0.9, 4.9) | Not Reported |
| 10m Walk/Run (seconds) | Not Significantly Different[3] | Not Significantly Different[3] |
Muscle Strength
Muscle strength is a primary endpoint in many DMD clinical trials. One pivotal study provided a direct comparison of this compound and prednisone to placebo, with the following outcomes.
| Treatment Group (at 12 weeks) | Average Muscle Strength Score Change from Baseline (vs. Placebo) | p-value |
| This compound (0.9 mg/kg/d) | 0.35 | 0.017[4] |
| This compound (1.2 mg/kg/d) | 0.46 | 0.0003[4] |
| Prednisone (0.75 mg/kg/d) | 0.47 | 0.0002[4] |
Safety and Tolerability Profile
While both this compound and prednisone are corticosteroids with a known class effect on side effects, meta-analyses and clinical trials have suggested differences in their safety profiles, particularly concerning weight gain.
| Adverse Event | Comparison |
| Weight Gain | Participants taking prednisone had significantly more weight gain than those on either dose of this compound at both 12 and 52 weeks.[5] |
| Cushingoid Appearance | One of the most frequent adverse events in all active treatment arms.[5] |
| Erythema | A common adverse event reported in active treatment groups.[5] |
| Hirsutism | Frequently observed in patients receiving corticosteroids.[5] |
| Headache | A commonly reported adverse event.[5] |
| Nasopharyngitis | Frequently reported in all active treatment arms.[5] |
Experimental Protocols
The methodologies for the key assessments cited in the meta-analyses are crucial for interpreting the results and designing future studies.
Six-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional capacity. The protocol generally involves the following steps:
-
Course: A flat, enclosed corridor with a minimum length of 30 meters. The length of the course is marked, and turnaround points are clearly indicated.
-
Instructions: Patients are instructed to walk as far as possible in six minutes, without running. They are allowed to slow down and stop to rest if necessary, but the timer continues.
-
Encouragement: Standardized phrases of encouragement are provided at specific intervals.
-
Measurement: The total distance walked in six minutes is recorded to the nearest meter.
Timed Function Tests
These tests assess the time it takes for a patient to perform specific functional tasks:
-
Time to Stand from Supine: Patients start by lying flat on their backs and are timed from the moment the command "go" is given until they are standing upright with both feet flat on the floor.
-
Time to Climb Four Stairs: Patients are timed from the moment their foot touches the first step until both feet are on the top (fourth) step.
-
Time to Run/Walk 10 Meters: Patients are timed as they traverse a 10-meter course. They are instructed to move as quickly as possible.
Muscle Strength Assessment
Muscle strength is typically evaluated using the Medical Research Council (MRC) scale, which is a standardized grading system for muscle power. A trained examiner assesses the strength of specific muscle groups on both sides of the body. The scores for each muscle group are then summated to provide an overall muscle strength score.
Visualizing the Research Process and Mechanism of Action
To better understand the methodologies and biological pathways discussed, the following diagrams are provided.
Caption: Workflow of a systematic review and meta-analysis.
Caption: Glucocorticoid receptor signaling pathway.
Conclusion
The available meta-analysis data suggests that this compound may offer an advantage over prednisone in slowing the decline of ambulatory function in patients with Duchenne muscular dystrophy.[1][2][6] Specifically, this compound has been associated with better outcomes in the 6-minute walk distance and timed function tests such as the 4-stair climb.[1][2][6] Furthermore, clinical trial data indicates that this compound is associated with less weight gain compared to prednisone, a significant consideration in the long-term management of DMD patients.[5] Both medications demonstrate efficacy in improving muscle strength compared to placebo.[4] These findings should be considered in the context of individual patient needs and tolerability when making therapeutic decisions and designing future clinical trials. Further research is warranted to explore the long-term comparative effectiveness and safety of these two corticosteroids in the DMD population.
References
- 1. researchgate.net [researchgate.net]
- 2. becarispublishing.com [becarispublishing.com]
- 3. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 4. Efficacy and safety of this compound vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound vs prednisone and placebo for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus prednisone treatment for Duchenne muscular dystrophy: a meta-analysis of disease progression rates in recent multicenter clinical trials - Analysis Group [analysisgroup.com]
Deflazacort's Differential Glucocorticoid Receptor Binding: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Deflazacort's binding and functional activity at the glucocorticoid receptor (GR), benchmarked against other widely used corticosteroids, including prednisone and methylprednisolone. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound, a synthetic oxazoline derivative of prednisolone, functions as a prodrug that is rapidly converted to its active metabolite, 21-desacetyl-deflazacort.[1][2] It is this active metabolite that exerts anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor.[2] In vitro studies demonstrate that while 21-desacetyl-deflazacort may exhibit a lower direct binding affinity to the GR compared to prednisolone, it possesses a comparable, and in some contexts, more potent immunosuppressive activity.[3][4] This suggests a differential interaction with the GR that may contribute to its distinct clinical profile.
Quantitative Comparison of Glucocorticoid Receptor Binding and Functional Activity
The following tables summarize the available quantitative data from in vitro studies, providing a comparative overview of the glucocorticoid receptor binding affinity and the functional potency in transrepression assays for this compound's active metabolite and other key corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (%) (Dexamethasone = 100%) | Notes |
| 21-desacetyl-deflazacort | 29% | The primary active metabolite of this compound.[5] |
| Prednisolone | 16% | Active metabolite of prednisone.[5] |
| Methylprednisolone | 42% | A potent synthetic glucocorticoid.[5] |
Note: Relative binding affinities can vary depending on the specific experimental conditions and the source of the receptor.
Table 2: In Vitro Anti-inflammatory and Immunosuppressive Potency
| Compound | Anti-inflammatory Potency Ratio (vs. Prednisolone) | IC50 for NF-κB Inhibition (nM) | Notes |
| 21-desacetyl-deflazacort | 0.69–0.89 | Data not available | On a molar basis, equally as potent as prednisolone in suppressing PHA-stimulated lymphocytes.[1][4] |
| Prednisolone | 1.0 | ~5-15 | A standard reference glucocorticoid.[2] |
| Methylprednisolone | Not directly compared in this ratio | ~2-10 | Generally more potent than prednisolone.[2] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of experimental findings.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
1. Preparation of Cytosol:
-
Tissue (e.g., rat liver or thymus) is homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant containing the cytosolic fraction rich in glucocorticoid receptors.
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosol preparation.
-
Increasing concentrations of the unlabeled test compounds (21-desacetyl-deflazacort, prednisolone, methylprednisolone) are added to compete for binding to the GR.
-
A parallel set of tubes containing a large excess of unlabeled dexamethasone is included to determine non-specific binding.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is treated with dextran-coated charcoal, which adsorbs the free radioligand.
-
The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected for scintillation counting.
4. Data Analysis:
-
The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The dissociation constant (Kd) or inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Glucocorticoid Receptor Transrepression Assay (NF-κB Inhibition)
This assay measures the ability of a glucocorticoid to inhibit the activity of the pro-inflammatory transcription factor, NF-κB.
1. Cell Culture and Transfection:
-
Human lung adenocarcinoma epithelial cells (A549), which endogenously express GR, are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and transiently transfected with a reporter plasmid containing multiple NF-κB response elements upstream of a luciferase gene.
2. Compound Treatment and NF-κB Activation:
-
After an overnight incubation to allow for gene expression, the cells are treated with serial dilutions of the test compounds (21-desacetyl-deflazacort, prednisolone, methylprednisolone) for a defined period (e.g., 1 hour).
-
NF-κB activity is then stimulated by adding an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α).
3. Luciferase Assay:
-
Following stimulation, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the activity of the NF-κB-driven reporter gene, is measured using a luminometer.
4. Data Analysis:
-
The percentage of inhibition of TNF-α-induced luciferase activity is calculated for each concentration of the test compound.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the workflow of the in vitro assays.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Glucocorticoid Assays.
References
- 1. This compound VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro immunosuppressive potency of this compound, a new bone-sparing corticosteroid on T lymphocytes, NK and K cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Deflazacort Disposal Procedures
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of Deflazacort, a corticosteroid, in alignment with standard safety and regulatory practices. Adherence to these protocols is critical for compliance and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the corresponding Safety Data Sheet (SDS).[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound, especially during preparation for disposal, should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound should align with guidelines for hazardous pharmaceutical waste.
-
Waste Segregation: Isolate waste containing this compound from other laboratory waste streams. Do not mix it with non-hazardous materials.[2]
-
Containerization: Place all solid this compound waste, including contaminated items like weighing paper, pipette tips, and empty vials, into a designated, leak-proof hazardous waste container.[2][3] For liquid waste containing this compound, use a clearly marked, sealed container appropriate for liquid hazardous waste.[2]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any applicable hazard symbols.[1][2]
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment measures in place to manage potential spills.[1]
-
Licensed Disposal: Arrange for the disposal of the this compound waste through a licensed chemical destruction plant or hazardous waste disposal company.[3][4] The primary and recommended method for the disposal of such pharmaceutical waste is high-temperature incineration at a permitted facility.[1][3]
-
Documentation: Ensure a hazardous waste manifest is completed to track the waste from its point of generation to its final disposal facility, in compliance with regulatory requirements.[1]
Crucial Disposal Prohibitions:
-
Do Not Dispose in Regular Trash: this compound should not be disposed of with regular solid waste.[1]
-
Do Not Dispose Down the Drain: Sewer-based disposal of this compound and other hazardous pharmaceutical waste is strictly prohibited to prevent environmental contamination.[1][2][3][5]
Quantitative Data Summary
Specific quantitative disposal limits for this compound are subject to local, state, and federal regulations and are not broadly published. The following table summarizes key guidelines relevant to the disposal of hazardous pharmaceutical waste.
| Parameter | Guideline |
| Primary Disposal Method | High-temperature incineration at a licensed facility.[1][3] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste.[1][3] |
| Solid Waste Disposal | Prohibited for hazardous pharmaceutical waste.[1] |
| Container Labeling | Must include "Hazardous Waste," the chemical name (this compound), and relevant hazard symbols.[1][2] |
| Regulatory Compliance | All disposal procedures must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and other local and national authorities.[1][6] |
Experimental Protocols
The disposal of this compound is a regulated waste management process and does not involve experimental protocols. The procedures are dictated by established safety guidelines and environmental regulations to ensure safe and compliant disposal.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Deflazacort
For laboratory professionals engaged in research and development, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling of Deflazacort, a corticosteroid. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
This compound is a substance that may pose significant health risks. It is classified as potentially damaging to fertility or an unborn child and may cause organ damage through prolonged or repeated exposure[1]. The compound can be irritating to the eyes, skin, and respiratory system, and may be harmful if inhaled, ingested, or absorbed through the skin[1]. Due to the limited investigation into its complete toxicological properties, cautious handling is strongly advised[1].
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is essential. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
| Control Type | Recommendation | Source(s) |
| Engineering Controls | Use of a laboratory fume hood or other appropriate local exhaust ventilation. | [3] |
| Facilities should be equipped with an eyewash station and a safety shower. | [1] | |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [3][4] |
| Skin Protection | Chemical-resistant gloves (inspect before use). | [3][4][5] |
| A lab coat or fire/flame resistant and impervious clothing. | [3][4] | |
| Respiratory Protection | A NIOSH-approved respirator is required when dust is generated or if exposure limits are exceeded. | [6] |
Standard Operating Procedure for Handling and Disposal
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Handling:
-
Before handling, ensure all safety precautions have been read and understood[1].
-
Work within a designated area, preferably a chemical fume hood, to minimize inhalation risk[2].
-
Don appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols during weighing and transfer[4][5].
-
Use non-sparking tools to prevent ignition sources[4].
2. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if symptoms occur[1].
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
3. Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up or vacuum the material to avoid generating dust and place it in a suitable, labeled container for disposal[3].
-
Clean the spill area thoroughly to remove any residual contamination[3].
4. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[4][5].
-
Store away from incompatible materials and foodstuff containers[4].
5. Disposal:
-
All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste[7].
-
Segregate this compound waste from other waste streams[2].
-
Place waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name, and any applicable hazard symbols[2][7].
-
Disposal should be conducted through a licensed hazardous material disposal company, with high-temperature incineration being a recommended method[3][7].
-
Discharge into drains or the environment must be avoided[3][4].
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
